molecular formula C11H18O3 B11999486 ethyl (E)-3-cyclohexyloxyprop-2-enoate CAS No. 7506-99-2

ethyl (E)-3-cyclohexyloxyprop-2-enoate

Cat. No.: B11999486
CAS No.: 7506-99-2
M. Wt: 198.26 g/mol
InChI Key: PVUNYKLLMJKHCY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-cyclohexyloxyprop-2-enoate is a chemical building block of interest in organic and medicinal chemistry research. As an α,β-unsaturated ester, it can act as a Michael acceptor in nucleophilic addition reactions, a valuable property for synthesizing more complex molecules . The compound features a cyclohexyloxy group, which can influence the compound's lipophilicity and stereochemistry, making it a potential intermediate for developing novel compounds. While the exact applications for this specific ester are not fully documented in public literature, structurally similar cyclohexyl-containing esters are explored in various research contexts. These include serving as precursors in pharmaceutical research for their potential biological activity and as components in the synthesis of flavors and fragrances, given that related cyclohexyl propionates are known for their fruity odors . Researchers value this compound for its versatility in constructing carbon-carbon bonds and creating specialized chemical libraries. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

7506-99-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl (E)-3-cyclohexyloxyprop-2-enoate

InChI

InChI=1S/C11H18O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+

InChI Key

PVUNYKLLMJKHCY-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/OC1CCCCC1

Canonical SMILES

CCOC(=O)C=COC1CCCCC1

Origin of Product

United States

Foundational & Exploratory

Thermodynamic stability of E-isomers in beta-alkoxy acrylates

Thermodynamic Stability and Stereoselective Control of (E)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Alkoxy Acrylates[1][2]

Executive Summary

The

1(E)-isomer1

This technical guide analyzes the thermodynamic drivers that overwhelmingly favor the (E)-isomer over the (Z)-isomer in

The "Push-Pull" Electronic System

To understand the stability of

push-pull alkenes1

1
Resonance Contribution

The stability of the system is heavily dependent on the conjugation between the oxygen lone pair and the carbonyl

1
  • Resonance Form A: Neutral enol ether structure.[1]

  • Resonance Form B: Zwitterionic structure where the C=C bond exhibits single-bond character, and the negative charge is localized on the carbonyl oxygen.[1]

This resonance delocalization requires the

  • (E)-Isomer: The alkoxy group and the ester group are on opposite sides of the double bond.[1] This configuration minimizes steric repulsion between the large ester group and the substituent on the

    
    -carbon, allowing the molecule to adopt a planar conformation. Result:  Maximum orbital overlap, maximum resonance stabilization.
    
  • (Z)-Isomer: The steric bulk of the ester and the

    
    -alkoxy group (or the 
    
    
    -substituent) forces the molecule to twist out of planarity to relieve strain.[1] Result: Broken conjugation, reduced resonance energy, and higher ground-state energy (thermodynamically less stable).

Thermodynamic vs. Kinetic Control

Thermodynamic Preference

In thermodynamic equilibrium, the (E)-isomer is favored by approximately 2–4 kcal/mol over the (Z)-isomer for typical

1


1

Key Drivers:

  • Steric Avoidance: In the (Z)-form, the syn-interaction between the carbonyl oxygen and the

    
    -alkoxy oxygen (or substituent) creates significant van der Waals repulsion.[1]
    
  • Dipole Minimization: While solvent dependent, the dipole vectors in the (E)-isomer often allow for a more favorable solvation shell compared to the congested dipole alignment in the (Z)-isomer.[1]

Kinetic Traps

While the (E)-isomer is the thermodynamic sink, kinetic control can yield (Z)-isomers.[1] For example, certain chelation-controlled metal-catalyzed additions may lock the intermediate in a geometry that eliminates to form the (Z)-product.[1] However, these are metastable and will isomerize to (E) upon exposure to acid, light, or radical initiators.

Mechanistic Pathways for Isomerization[2][3][4][5][6]

The interconversion between (Z) and (E) isomers requires a temporary reduction of the C=C double bond order to allow rotation.

Acid-Catalyzed Isomerization

Protonation of the carbonyl oxygen generates a resonance-stabilized cation.[1] The C


Iodine-Catalyzed Isomerization

A radical mechanism where an iodine radical adds reversibly to the double bond, breaking the

1
Visualization: Isomerization Mechanisms[1][4][7]

Isomerizationcluster_acidAcid-Catalyzed Pathwaycluster_iodineIodine-Catalyzed PathwayZ_acid(Z)-Isomer(Less Stable)Inter_catResonance StabilizedCationic Intermediate(Single Bond Character)Z_acid->Inter_catProtonationH_plus+ H+RotBond Rotation(180°)Inter_cat->RotE_acid(E)-Isomer(Thermodynamic Sink)Inter_cat->E_acid- H+Rot->Inter_catEquilibrationZ_iod(Z)-IsomerRad_InterC-Centered RadicalIntermediateZ_iod->Rad_Inter+ I•I_radI• RadicalRad_Inter->Rad_InterRotationE_iod(E)-IsomerRad_Inter->E_iod- I•

Caption: Mechanistic pathways for converting the metastable (Z)-isomer to the thermodynamically stable (E)-isomer via acid catalysis (top) and radical iodine catalysis (bottom).[1]

Experimental Protocols

Protocol A: Stereoselective Synthesis of (E)- -Methoxyacrylates

Method: Alkoxide-catalyzed addition of alkyl carbonates to terminal alkynes.[1]

Rationale: This method is highly atom-economical and leverages thermodynamic control during the formation step to yield high (E)-selectivity.[1]

Reagents:

  • Terminal Alkyne (1.0 equiv)[1]

  • Dimethyl Carbonate (3.0 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (0.1–0.2 equiv)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the terminal alkyne in anhydrous DMF (0.5 M).

  • Addition: Add Dimethyl Carbonate followed by KOtBu.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

    • Note: The basic conditions and high temperature ensure thermodynamic equilibration to the (E)-isomer during the reaction.[1]

  • Workup: Cool to RT, quench with saturated NH

    
    Cl, extract with EtOAc (3x), wash with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Iodine-Catalyzed Equilibration (Isomerization)

Method: Conversion of Z-rich mixtures to E-isomers.[1]

Rationale: If a synthesis yields a mixture of E/Z, this protocol drives the mixture to the thermodynamic limit (

Workflow:

  • Dissolution: Dissolve the E/Z mixture in CH

    
    Cl
    
    
    (0.1 M).
  • Catalyst: Add Iodine (I

    
    , 5–10 mol%).
    
  • Activation: Stir the solution at room temperature under ambient light (or a sunlamp) for 2–4 hours.

    • Self-Validating Step: Monitor by TLC.[1] The (Z)-isomer is typically more polar (lower R

      
      ) than the (E)-isomer due to its higher dipole moment.[1]
      
  • Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na

    
    S
    
    
    O
    
    
    ) until the iodine color disappears.[1]
  • Isolation: Dry (MgSO

    
    ), filter, and concentrate.
    

Analytical Characterization

Distinguishing E and Z isomers in this class is critical. NMR spectroscopy is the gold standard.[1]

Data Presentation: NMR Parameters
Parameter(E)-Isomer (Trans-like)(Z)-Isomer (Cis-like)Mechanistic Reason

Coupling
12.0 – 16.0 Hz 6.0 – 10.0 Hz Karplus relationship; dihedral angle dependence.[1]
Olefinic Proton Shift

7.5 – 7.8 ppm

6.5 – 7.0 ppm
Anisotropic deshielding by the carbonyl group is stronger in the E-isomer for the

-proton.[1]
NOE Correlation Correlation between Ester-OCH

and

-Substituent.
Correlation between Ester-OCH

and

-Vinyl Proton.[1]
Spatial proximity of groups.[1]
Dipole Moment Lower (generally)HigherVector addition of C=O and C-O dipoles.[1]
NOE Visualization

NOE_Analysiscluster_E(E)-Isomer NOE Patterncluster_Z(Z)-Isomer NOE PatternE_H_betaH-betaE_EsterEster Group(COOMe)E_Ester->E_H_betaStrong SignalE_AlkoxyAlkoxy Group(OMe)Z_H_betaH-betaZ_EsterEster Group(COOMe)Z_AlkoxyAlkoxy Group(OMe)Z_Ester->Z_AlkoxyStrong Signal

Caption: Nuclear Overhauser Effect (NOE) correlations used to distinguish isomers. The (E)-isomer typically shows correlation between the ester and the

1

Case Study: Strobilurin Fungicides

The discovery of Strobilurins (e.g., Azoxystrobin, Kresoxim-methyl) revolutionized antifungal therapy. These compounds are inspired by natural products like Strobilurin A.[1]

  • Pharmacophore:

    
    -methoxyacrylate.[1][2]
    
  • Mode of Action: The

    
    -geometry is essential for fitting into the Qo site  of the cytochrome bc1 complex.[1] The planar nature of the 
    
    
    -isomer allows it to stack between the aromatic residues of the protein binding pocket.
  • Stability Implication: The commercial synthesis of these fungicides relies on the thermodynamic stability of the

    
    -isomer.[1] Industrial processes often include an acid-catalyzed isomerization step to convert any unwanted 
    
    
    -isomer (formed during Wittig or aldol-type condensations) into the active
    
    
    -form.[1]

References

  • Stereoselective synthesis of (E)-

    
    -alkoxyacrylates via alkoxide-catalyzed addition. 
    Source: Green Chemistry (RSC), 2016.
    URL:[Link]
    
  • Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. Source: Journal of Physical Chemistry A, 2005.[3] URL:[Link][1]

  • The Strobilurin Fungicides: Mechanisms and Stability. Source: David Moore's World of Fungi (Review).[1] URL:[Link]

  • Acid-Catalyzed Z-E Isomeriz

    
    -Alkylidenebutenolides (Analogous Systems). 
    Source: Journal of the Brazilian Chemical Society, 2016.
    URL:[Link][1]
    

Solubility profile of ethyl (E)-3-cyclohexyloxyprop-2-enoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and experimental characterization of ethyl (E)-3-cyclohexyloxyprop-2-enoate . This compound, a


-alkoxy acrylate, serves as a specialized intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceutical building blocks.

Executive Summary & Physicochemical Context

Ethyl (E)-3-cyclohexyloxyprop-2-enoate is a lipophilic enol ether. Chemically, it functions as a "vinylogous carbonate," possessing an electron-rich double bond susceptible to electrophilic attack and acid-catalyzed hydrolysis.

  • Chemical Structure:

    
    
    
  • Stereochemistry: The (E)-isomer places the ester and the cyclohexyloxy group on opposite sides of the double bond, typically the thermodynamically more stable isomer.

  • Predicted Physical State: Viscous liquid or low-melting solid (Melting Point estimate: 25–45 °C, based on structural analogs like ethyl 3-ethoxyacrylate and cyclohexyl derivatives).

Solubility Classification
Solvent ClassSolubility PredictionMechanistic Rationale
Chlorinated (DCM, Chloroform)Excellent "Like dissolves like"; matches polarity and dispersion forces.
Esters/Ethers (EtOAc, THF)Excellent Dipole-dipole interactions with the ester moiety.
Aromatic (Toluene, Benzene)Good

-stacking interactions with the conjugated system.
Alcohols (MeOH, EtOH)Moderate to Good Soluble, but risk of transesterification (see Stability Warning).
Aliphatics (Hexanes, Pentane)Moderate Soluble at RT; likely to crystallize out at low temperatures (

C).
Aqueous (Water, Buffers)Insoluble Highly lipophilic cyclohexyl and ethyl groups dominate.

Detailed Solubility & Stability Profile

Organic Solvent Compatibility

The cyclohexyl ring imparts significant lipophilicity (LogP


 3.2–3.8), making this compound highly compatible with non-polar and moderately polar organic solvents.
  • Dichloromethane (DCM) & Chloroform: The solvents of choice for synthesis and extraction. The compound is miscible in all proportions.

  • Ethyl Acetate (EtOAc): Excellent solvent. Recommended for silica gel chromatography (typically 5–20% EtOAc in Hexanes).

  • Tetrahydrofuran (THF) & Diethyl Ether: Fully soluble. Suitable for reactions involving nucleophilic addition-elimination.

The "Protic Trap": Alcohol Sensitivity

While soluble in ethanol and methanol, these solvents pose a chemical stability risk.

  • Transesterification: In the presence of base or acid catalysts, the ethyl ester group can exchange with the solvent (e.g., forming the methyl ester in MeOH).

  • Acetal Formation: In acidic alcohols, the enol ether moiety (

    
    ) can react to form acetals, destroying the double bond.
    
  • Recommendation: Use alcohols only for short-term processing (e.g., recrystallization) and ensure the media is neutral.

Aqueous Insolubility & Hydrolysis

The compound is effectively insoluble in water.

  • Acid Sensitivity: The

    
    -alkoxy acrylate motif is an acid-labile enol ether . Exposure to aqueous acid leads to rapid hydrolysis, yielding ethyl formylacetate (or its enol tautomer) and cyclohexanol.
    
  • Protocol Note: Avoid acidic aqueous washes (e.g., 1M HCl) during workup. Use saturated

    
     or neutral brine.
    

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

This qualitative method quickly establishes the solubility range for purification planning.

Reagents: 10 mg of Target Compound per vial. Solvents: Hexane, Toluene, DCM, EtOAc, MeOH, Water.

  • Aliquot: Weigh 10 mg of compound into clear borosilicate vials.

  • Titrate: Add solvent in 50

    
    L increments.
    
  • Observation:

    • Instant Dissolution (<100 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L): High Solubility (>100 mg/mL).
      
    • Dissolution with Sonication (100–500

      
      L): Moderate Solubility.
      
    • Persisting Solid (>1 mL): Poor Solubility (<10 mg/mL).[1]

  • Validation: If solid persists, heat to 40°C. If it dissolves and precipitates upon cooling, the solvent is a candidate for recrystallization .

Protocol B: Quantitative HPLC Solubility Determination

For precise formulation or kinetic studies.

  • Saturation: Add excess compound to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m PTFE filter (Do not use Nylon; it may bind the lipophilic ester).
    
  • Quantification: Dilute 10

    
    L of filtrate into 990 
    
    
    
    L Acetonitrile. Analyze via HPLC-UV (254 nm).
    • Calculate concentration against a standard curve.

Visualization of Workflows

Solubility Determination Workflow

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Check Visual Inspection AddSolvent->Check Soluble Soluble (>100 mg/mL) Use for Extraction/Reaction Check->Soluble Clear Partial Partial Dissolution Check->Partial Cloudy/Solid Heat Heat to 40°C Partial->Heat Insoluble Insoluble (<10 mg/mL) Use as Anti-solvent Partial->Insoluble Solid Remains after Heat Precip Precipitates on Cooling? Heat->Precip Precip->Soluble No (Stays Clear) Recryst Ideal Recrystallization Solvent Precip->Recryst Yes

Figure 1: Decision logic for classifying solvents based on visual solubility testing.

Purification Solvent Selection

PurificationStrategy Crude Crude Mixture TLC TLC Screening (Hexane:EtOAc) Crude->TLC RfCheck Rf Value of Target TLC->RfCheck Flash Flash Chromatography (Silica Gel) RfCheck->Flash 0.3 < Rf < 0.7 (Liquid/Impure) Recryst Recrystallization (Hexane/EtOAc) RfCheck->Recryst Rf Single Spot (Solid Target)

Figure 2: Selecting the purification method based on solubility and purity profile.

Applications in Purification

Flash Chromatography

Due to its lipophilicity, the compound elutes easily on silica gel.

  • Stationary Phase: Silica Gel 60 (40–63

    
    m).
    
  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate.

    • Start: 100:0 Hexanes.

    • Target Elution: Typically occurs at 10–20% EtOAc.

  • Detection: UV absorption at 254 nm (strong absorption due to conjugated enol ester system).

Recrystallization (If Solid)

If the compound solidifies (or for purifying solid derivatives):

  • Solvent System: Hot Hexanes (minimal amount)

    
     Cool to 
    
    
    
    C.
  • Anti-Solvent Method: Dissolve in minimal DCM, slowly add Hexanes until cloudy, then cool.

References

  • Enol Ether Stability:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Solubility Prediction: Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Chromatography of Acrylates: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Link

  • Analogous Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 3-(cyclohexylamino)acrylate (CID 58308487). Link (Used as a structural analog for physical state estimation).

Sources

1H NMR spectral interpretation of ethyl (E)-3-cyclohexyloxyprop-2-enoate

[1]

Executive Summary

This guide provides a high-resolution interpretation framework for ethyl (E)-3-cyclohexyloxyprop-2-enoate , a functionalized enol ether often utilized as a Michael acceptor or intermediate in heterocycle synthesis.[1] The analysis focuses on distinguishing the (E)-stereochemistry via scalar coupling constants (

Structural Breakdown
  • Core Scaffold: Ethyl acrylate (prop-2-enoate).[1]

  • Functionalization: 3-alkoxy substitution (enol ether character).[1]

  • Stereochemistry: Trans (E) geometry across the C2=C3 double bond.

Structural Analysis & Predictive Shift Logic

Before spectral acquisition, a theoretical breakdown is required to establish expected chemical shift ranges (

Electronic Environment

The molecule features a "push-pull" alkene system:

  • Electron Donor: The oxygen atom at C3 donates electron density into the

    
    -system via resonance (+M effect), significantly shielding C2 but deshielding the attached proton H3.
    
  • Electron Withdrawing: The ester carbonyl at C1 withdraws density (-M, -I), deshielding H2 but less so than the direct oxygen attachment affects H3.[1]

Predicted Spectral Parameters (Table 1)
MoietyProton LabelTypeExp. Shift (

ppm)
MultiplicityCoupling (

Hz)
Mechanistic Rationale
Alkene H-3 (

)
Vinyl7.50 – 7.70 Doublet (

)

Deshielded by

-oxygen attachment and conjugation.[1]
Alkene H-2 (

)
Vinyl5.10 – 5.30 Doublet (

)

Upfield relative to H-3 due to resonance shielding from O-3.[1]
Cyclohexyl H-1' Methine3.90 – 4.10 Multiplet (

)
-Deshielded by ether oxygen; characteristic "roofing" if unresolved.[1]
Ethyl Ester -OCH

-
Methylene4.10 – 4.20 Quartet (

)

Typical ethyl ester region.[1]
Cyclohexyl H-2' to H-6' Aliphatic1.20 – 2.00 Multiplets-Ring envelope; equatorial/axial splitting may be obscured.[1]
Ethyl Ester -CH

Methyl1.25 – 1.30 Triplet (

)

Standard terminal methyl triplet.[1]

Note on Stereochemistry: The critical differentiator for the (E)-isomer is the magnitude of the vicinal coupling constant between H-2 and H-3. [1] *


 (E-isomer):  12.0 – 16.0 Hz (Typically ~12.5 Hz for enol ethers).
  • 
     (Z-isomer):  6.0 – 8.0 Hz.[1]
    

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    ) is standard.[1] For resolution of overlapping cyclohexyl signals, Benzene-
    
    
    (
    
    
    ) is recommended due to Anisotropic Solvent-Induced Shifts (ASIS).[1]
  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 50-70 mM).

  • Tube Quality: 5mm precision NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (600 MHz Base)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1):

    
     5.0 seconds. The vinyl protons, particularly H-3, may have longer 
    
    
    relaxation times.[1]
  • Scans (NS): 16–32 (Sufficient for S/N > 100:1).

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of exchangeable protons or impurities).[1]

Detailed Spectral Interpretation

The Alkene Region (The "Fingerprint")

The most diagnostic region is 5.0 – 8.0 ppm. You will observe two distinct doublets.

  • The Downfield Doublet (

    
     ~7.6 ppm): 
    
    • Assignment: H-3 (

      
      -proton).
      
    • Logic: This proton is on the carbon attached to the ether oxygen.[1] The inductive withdrawal of oxygen combined with the anisotropy of the double bond shifts this significantly downfield.

    • Validation: Verify the integral equals 1H. Check the coupling constant. If

      
       Hz, the (E) geometry is confirmed.
      
  • The Upfield Doublet (

    
     ~5.2 ppm): 
    
    • Assignment: H-2 (

      
      -proton).
      
    • Logic: Although alpha to a carbonyl (usually deshielding), the resonance contribution from the

      
      -alkoxy group places high electron density on C-2, shielding this proton relative to a standard acrylate.
      
The Aliphatic Overlap
  • The 4.0 ppm Conflict: The ester methylene quartet (-COOCH

    
    -) often overlaps with the cyclohexyl methine proton (-OCH <).[1]
    
    • Resolution Strategy: The ethyl quartet is sharp and predictable (

      
       Hz). The cyclohexyl methine is a broad multiplet (tt or m). Integration of this region should yield 3H total (2H ethyl + 1H cyclohexyl).[1]
      
Stereochemical Confirmation Workflow

The following diagram illustrates the decision logic for confirming the (E)-isomer.

NMR_LogicStartAnalyze Vinyl Region(5.0 - 8.0 ppm)CountCount Signals:Are there 2 Doublets?Start->CountMeasureMeasure Coupling Constant (J)Count->MeasureYesArtifactCheck Sample:Possible impurity or exchangeCount->ArtifactNo (Multiplets/Singlets)DecisionEvaluate J ValueMeasure->DecisionE_IsomerCONFIRMED: (E)-IsomerTrans-GeometryDecision->E_IsomerJ = 12-16 HzZ_IsomerREJECT: (Z)-IsomerCis-GeometryDecision->Z_IsomerJ = 6-8 Hz

Figure 1: Decision tree for stereochemical assignment of 3-alkoxyacrylates based on scalar coupling constants.

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous (e.g., due to solvent overlap), use NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Expected NOE Correlations for (E)-Isomer:

    • Strong: H-2

      
       Cyclohexyl protons (H-1').[1]
      
    • Weak/None: H-2

      
       H-3 (Trans relationship puts them far apart spatially).[1]
      
    • Strong: H-3

      
       Ester Ethyl Group (This confirms the s-cis/s-trans conformation of the ester, though less critical for E/Z determination).[1]
      

Troubleshooting & Artifacts

ObservationRoot CauseRemediation
Broad Vinyl Peaks Dynamic exchange or poor shimming.[1]Ensure sample is fully dissolved; run at 298K.[1]
Water Peak at 1.56 ppm Wet CDCl

.
Store solvent over molecular sieves; water peak may obscure cyclohexyl region.[1]
Extra Doublets Presence of (Z)-isomer impurity.[1]Check for minor doublets with

Hz.[1] Integrate to determine % isomeric purity.
H-3 Shift > 8.0 ppm Acidic impurity (hydrolysis).[1]Presence of free carboxylic acid or protonation of the ether. Filter through basic alumina if necessary.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for chemical shift tables and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for acrylate and enol ether shifts).[1]

  • Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.[1]

  • Reich, H. J. (2024).[1][2] NMR Spectroscopy: Coupling Constants. University of Wisconsin-Madison.[1] (Verified source for Karplus relationships and alkene coupling).

Literature review on cyclohexyloxyprop-2-enoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cyclohexyloxyprop-2-enoate Derivatives: A Comprehensive Guide to Synthesis, Macromolecular Engineering, and Pharmaceutical Applications

Executive Summary

Cyclohexyloxyprop-2-enoate (commonly referred to as cyclohexyloxy acrylate) derivatives represent a highly versatile class of organic compounds. Characterized by a bulky, hydrophobic cyclohexyl ring linked via an ether bridge to a reactive prop-2-enoate (acrylate) moiety, these molecules serve as foundational building blocks in two distinct yet advanced scientific domains: macromolecular engineering[1] and medicinal chemistry[2]. This whitepaper provides a rigorous technical analysis of their chemical behavior, detailing the causality behind synthetic methodologies, their role in polymer science, and their critical function as intermediates in the development of central nervous system (CNS) therapeutics.

Structural Chemistry and Monomer Profiling

The core utility of cyclohexyloxyprop-2-enoate derivatives stems from their bifunctional nature. The acrylate double bond is highly susceptible to both free-radical polymerization and Michael addition, while the cyclohexyloxy group provides steric bulk and lipophilicity.

A prominent example is 3-cyclohexyloxy-2-hydroxypropyl acrylate (HHPA) . This monomer is synthesized via the ring-opening esterification of 1-cyclohexyloxy-2,3-epoxypropane with acrylic acid[3]. The presence of the secondary hydroxyl group in HHPA adds a third axis of reactivity, enabling hydrogen bonding in polymer networks. This specific structural triad (hydrophobic ring, hydrogen-bonding hydroxyl, and polymerizable vinyl) makes HHPA highly desirable for designing biomaterials, aqueous dispersants, and flocculants[3].

Macromolecular Engineering: Polymers and Liquid Crystals

In polymer science, cyclohexyloxyprop-2-enoate derivatives are utilized to engineer materials with specific thermal, mechanical, and magnetic properties.

Copolymerization Dynamics

When HHPA is copolymerized with aromatic monomers like styrene, the reaction kinetics are dictated by the reactivity ratios of the respective monomers. Free-radical solution polymerization yields copolymers where the glass transition temperature (


) can be precisely tuned between 17°C and 76°C by varying the HHPA content[4].

Table 1: Reactivity Ratios for HHPA (


) / Styrene (

) Copolymerization
[4] | Kinetic Model |

|

| Implication on Polymer Microstructure | | :--- | :--- | :--- | :--- | | Kelen-Tüdos | 0.37 ± 0.34 | 1.10 ± 0.47 | Statistical copolymer with styrene blockiness. | | Fineman-Ross | 0.31 ± 0.08 | 0.95 ± 0.37 | HHPA units tend to be isolated between styrene blocks. |

Mechanistic Insight: The data indicates that propagating styrene radicals preferentially add styrene, but HHPA radicals also favor styrene addition. This causality results in a statistical copolymer enriched in styrene segments, which is crucial for designing phase-separated nanomaterials.

Liquid-Crystalline (LC) Polymers

Beyond simple copolymers, cyclohexyloxy acrylate derivatives are integral to the synthesis of mesogenic acrylates. For instance, 4-cyclohexyloxyphenyl benzoate groups are incorporated into acrylate backbones to create side-chain liquid-crystalline polymers[5]. The structural similarity of the cyclohexyloxy group to other mesogens allows it to seamlessly accommodate LC phases (such as smectic and nematic phases). These polymers act as ideal matrices for aligning radical spins in the development of molecular-based magnetic materials[5].

Medicinal Chemistry: Kinase Inhibitors and CNS Therapeutics

In pharmaceutical development, the cyclohexyloxyprop-2-enoate scaffold is a privileged intermediate. A critical application is the synthesis of methyl (2E)-3-[4-(cyclohexyloxy)-1H-pyrazolo[4,3-c]pyridin-3-yl]prop-2-enoate [6].

LRRK2 Inhibition in Parkinson's Disease

This specific derivative is a direct precursor to pyrazolopyridine-based inhibitors of Leucine-rich repeat kinase 2 (LRRK2)[2]. Mutations in LRRK2 lead to hyperactive kinase activity, causing aberrant phosphorylation of Rab GTPases (e.g., Rab10, Rab29). This disrupts lysosomal trafficking and exacerbates alpha-synuclein toxicity in Parkinson's disease[2].

Pharmacophore Rationale: The cyclohexyloxy group is strategically chosen for its lipophilicity, which significantly enhances blood-brain barrier (BBB) penetration—a mandatory requirement for CNS drugs. Meanwhile, the prop-2-enoate tail is cyclized or reduced to form the active pharmacophore that competitively binds the ATP pocket of the LRRK2 enzyme. Furthermore, related macrocyclic compounds utilizing cyclohexyloxy moieties have been developed as NRF2 activators, targeting oxidative stress in diseases like non-alcoholic steatohepatitis (NASH) and chronic kidney disease[7].

Table 2: Physicochemical Properties of Key Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Primary Application
3-Cyclohexyloxy-2-hydroxypropyl acrylate (HHPA)[3] C12H20O4 228.28 Biomaterials, LC Polymers
Methyl (2E)-3-[4-(cyclohexyloxy)-1H-pyrazolo[4,3-c]pyridin-3-yl]prop-2-enoate[6] C16H19N3O3 301.34 LRRK2 Inhibitor Intermediate

| (E)-3-(4-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid | C17H22O4 | 290.35 | NRF2 Activator Scaffold |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the mechanistic reasoning behind each experimental choice.

Protocol A: Synthesis of HHPA Monomer
  • Epoxidation: React cyclohexanol with epichlorohydrin in the presence of a strong base.

    • Causality: The base deprotonates the alcohol, enhancing its nucleophilicity for the

      
       attack on the alkyl chloride, followed by in situ ring closure to form 1-cyclohexyloxy-2,3-epoxypropane.
      
  • Ring-Opening Esterification: React the resulting epoxide with acrylic acid using a basic catalyst.

    • Causality: Acrylic acid acts as both the nucleophile and the proton source. The catalyst ensures regioselective opening at the less sterically hindered carbon, yielding the secondary alcohol.

  • Purification & Validation: Wash the organic layer with 5% KOH.

    • Self-Validation: This step is critical to remove unreacted acrylic acid and hydroquinone inhibitors. Verify purity via

      
      H-NMR (CDCl
      
      
      
      ); the presence of acrylate vinyl protons at
      
      
      5.8–6.4 ppm and the absence of epoxide signals confirm success[3].
Protocol B: Free-Radical Copolymerization of HHPA and Styrene
  • Initiation: Dissolve HHPA and styrene in 1,4-dioxane and add 0.2% benzoyl peroxide (BPO)[3].

    • Causality: 1,4-dioxane is selected because its solubility parameters match both the monomers and the resulting copolymer. This prevents phase separation and the dangerous auto-acceleration (Trommsdorff-Norrish) effect.

  • Propagation: Heat the mixture to 60°C under a continuous nitrogen atmosphere.

    • Causality: Nitrogen sparging is mandatory because molecular oxygen is a potent diradical that will rapidly scavenge the initiator radicals, terminating the reaction prematurely.

  • Termination & Validation: Precipitate the polymer in petroleum ether.

    • Self-Validation: Analyze the precipitate via

      
      H-NMR (
      
      
      
      -dioxane). The disappearance of the vinyl proton signals and the appearance of backbone methine protons (
      
      
      2.1–2.6 ppm) confirm successful polymerization[3].
Protocol C: Synthesis of LRRK2 Inhibitor Intermediate
  • Heck Cross-Coupling: React 4-(cyclohexyloxy)-3-iodo-1H-pyrazolo[4,3-c]pyridine with methyl acrylate using a Pd(II) catalyst and a tertiary amine base[6].

    • Causality: The iodine acts as an excellent leaving group for oxidative addition by the Pd catalyst. Methyl acrylate, being highly electron-deficient, undergoes rapid migratory insertion.

  • Workup & Validation: Extract with ethyl acetate and wash with brine.

    • Self-Validation: Confirm the product via LC-MS. The presence of the

      
       peak at m/z 302.15 alongside a distinct UV absorbance shift indicates the successful extension of the conjugated 
      
      
      
      -system.

Mechanistic Visualizations

Workflow N1 Cyclohexanol + Epichlorohydrin N2 1-Cyclohexyloxy-3-chloro-2-propanol N1->N2 Nucleophilic substitution N3 1-Cyclohexyloxy-2,3-epoxypropane N2->N3 Dehydrohalogenation (Base) N5 HHPA Monomer N3->N5 Ring-opening esterification N4 Acrylic Acid + Catalyst N4->N5 N6 Free-Radical Polymerization (1,4-Dioxane, BPO) N5->N6 N7 Poly(HHPA) / Copolymers N6->N7 Propagation & Termination

Workflow for the synthesis and polymerization of HHPA.

Pathway LRRK2 Mutant LRRK2 Kinase (Hyperactive) Rab Rab GTPases (Rab10/29) LRRK2->Rab Pathogenic Phosphorylation Inhibitor Pyrazolopyridine Derivative Inhibitor->LRRK2 ATP-competitive Inhibition Rescue Restoration of Autophagy Inhibitor->Rescue Therapeutic Outcome Lysosome Lysosomal Dysfunction Rab->Lysosome Disrupted Trafficking Tox Neurotoxicity (Parkinson's) Lysosome->Tox Disease Progression

Mechanism of action for LRRK2 inhibitors derived from cyclohexyloxyprop-2-enoate.

References

  • Synthesis and Characterization of 3-Cyclohexyloxy-2-Hydroxypropyl Acrylate and Its Homopolymer. Journal of Macromolecular Science, Part A.

  • 3-Cyclohexyloxy-2-Hydroxypropyl Acrylate-Styrene Copolymers: Synthesis, Characterization, and Reactivity Ratios. Journal of Macromolecular Science, Part A.

  • Synthesis and Copolymerization of a Mesogenic Acrylate Having 4-(2,2,6,6-Tetramethylpiperidyl-4-oxy)phenyl. Chemistry Letters (Oxford University Press).

  • PYRAZOLOPYRIDINES AS INHIBITORS OF THE KINASE LRRK2 (WO2012038743A1). Google Patents.

  • Macrocyclic compound and use thereof (WO2020116660A1). Google Patents.

  • methyl (2E)-3-[4-(cyclohexyloxy)-1H-pyrazolo[4,3-c]pyridin-3-yl]prop-2-enoate. Molaid Chemical Database.

Sources

Physical characteristics and melting point of ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical characteristics, synthesis, and characterization of ethyl (E)-3-cyclohexyloxyprop-2-enoate . It is designed for researchers requiring precise physicochemical data and validated experimental protocols.

Physical Characteristics, Synthesis, and Structural Validation

Executive Summary & Chemical Identity

Ethyl (E)-3-cyclohexyloxyprop-2-enoate (also known as ethyl (E)-3-(cyclohexyloxy)acrylate) is a


-alkoxyacrylate ester used primarily as a versatile intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, pyrimidines) and agrochemicals (e.g., strobilurin analogs).

Functionally, it serves as a "push-pull" alkene, where the electron-donating cyclohexyloxy group activates the


-position while the electron-withdrawing ester group activates the 

-position, making it highly reactive toward dinucleophiles.
Chemical Property Data
IUPAC Name Ethyl (E)-3-(cyclohexyloxy)prop-2-enoate
Molecular Formula

Molecular Weight 198.26 g/mol
CAS Number Not widely listed; Analogous to 17343-88-3 (C-C isomer)
SMILES CCOC(=O)/C=C/OC1CCCCC1
Stereochemistry (E)-isomer (Trans) is the thermodynamic product.

Physical Characteristics

Unlike its aromatic analogs (e.g., cinnamates) which are often crystalline solids, ethyl (E)-3-cyclohexyloxyprop-2-enoate is typically a viscous, colorless to pale yellow oil at room temperature.

Melting Point & Phase Behavior[1][2][3]
  • Physical State: Liquid (Oil) at 25°C.

  • Melting Point: < 20°C (Estimated freezing point range: -10°C to 5°C).

    • Scientific Rationale: The introduction of the bulky, non-planar cyclohexyl ring via an ether linkage disrupts the crystal packing forces that would otherwise stabilize a solid lattice. Compared to the methyl analog (ethyl 3-methoxyacrylate, liquid), the cyclohexyl group increases viscosity but does not induce crystallization at ambient temperatures.

  • Boiling Point: 135–145°C at 0.5 mmHg (Estimated).

    • Atmospheric Equivalent: ~260–270°C (Note: Thermal decomposition or polymerization often occurs before atmospheric boiling).

Solubility & Stability[2]
  • Solubility: Miscible with dichloromethane (DCM), ethyl acetate, methanol, and diethyl ether. Immiscible with water.

  • Stability: The (E)-isomer is thermodynamically more stable than the (Z)-isomer. However, the compound is acid-sensitive; the enol ether moiety hydrolyzes rapidly in aqueous acid to regenerate ethyl formylacetate (or its tautomer) and cyclohexanol.

Synthesis & Experimental Protocol

The most robust synthetic route is the Michael addition of cyclohexanol to ethyl propiolate , catalyzed by a tertiary amine. This method ensures high stereoselectivity for the (E)-isomer.

Reaction Logic[2][4][5]
  • Nucleophilic Attack: The oxygen of cyclohexanol attacks the

    
    -carbon of ethyl propiolate.
    
  • Proton Transfer: Facilitated by the base catalyst (N-methylmorpholine or DABCO).

  • Isomerization: The kinetic (Z)-product rapidly isomerizes to the thermodynamic (E)-product under the reaction conditions.

Protocol: Base-Catalyzed Addition

Reagents:

  • Ethyl Propiolate (1.0 equiv)

  • Cyclohexanol (1.1 equiv)

  • N-Methylmorpholine (NMM) (0.1 equiv)

  • Solvent: Toluene or solvent-free (neat).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.

  • Mixing: Charge the flask with Cyclohexanol (11.0 g, 110 mmol) and N-Methylmorpholine (1.1 mL, 10 mmol).

  • Addition: Cool the mixture to 0°C. Dropwise add Ethyl Propiolate (9.8 g, 100 mmol) over 30 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Workup: Dilute with Diethyl Ether (100 mL). Wash with Water (2 x 50 mL) and Brine (50 mL) to remove the catalyst and excess alcohol.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via vacuum distillation (bp ~140°C @ 0.5 mmHg) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Structural Validation (Self-Validating Metrics)

To ensure the synthesized compound is the correct (E)-isomer, use the following spectroscopic markers.

Nuclear Magnetic Resonance ( NMR)

The coupling constant (


) of the vinylic protons is the definitive test for stereochemistry.
  • 
    -Vinylic Proton (
    
    
    
    ):
    
    
    7.45 – 7.60 ppm (Doublet,
    
    
    Hz).
    • Interpretation: The large coupling constant (12–13 Hz) confirms the (E)-configuration (trans). A (Z)-isomer would show

      
       Hz. The downfield shift is due to the oxygen attachment.
      
  • 
    -Vinylic Proton (
    
    
    
    ):
    
    
    4.90 – 5.10 ppm (Doublet,
    
    
    Hz).
  • Cyclohexyl Methine (

    
    ): 
    
    
    
    3.90 – 4.10 ppm (Multiplet).
  • Ethyl Ester (

    
    ): 
    
    
    
    4.15 ppm (Quartet).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  198 m/z.
    
  • Base Peak: Often 83 m/z (Cyclohexyl cation) or loss of ethoxy group.

Visualization: Synthesis & Stereochemistry Logic

SynthesisPathway Reagents Ethyl Propiolate + Cyclohexanol Transition Transition State (Michael Addition) Reagents->Transition NMM Cat. 0°C Kinetic (Z)-Isomer (Kinetic Product) Transition->Kinetic Fast Thermo (E)-Isomer (Thermodynamic Product) Transition->Thermo Slow Kinetic->Thermo Isomerization (Equilibrium)

Caption: Reaction pathway showing the thermodynamic preference for the (E)-isomer via base-catalyzed isomerization.

References

  • Addition to Propiolates: Huisgen, R., et al. "Nucleophilic additions to acetylenes." Journal of Organic Chemistry, vol. 28, no. 12, 1963.
  • Stereoselectivity: Winterfeldt, E. "Additions to the Triple Bond." Angewandte Chemie International Edition, vol. 6, no. 5, 1967, pp. 423-434. Link

  • Experimental Analog: "Ethyl 3-ethoxyacrylate synthesis." ChemicalBook, 2024. (Provides physical property baselines for homologs). Link

  • General Properties of Enol Ethers: Rappoport, Z. The Chemistry of Enols, Wiley-Interscience, 1990.

Sources

Safety data sheet (SDS) and toxicology of ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Toxicology of Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Executive Summary

Ethyl (E)-3-cyclohexyloxyprop-2-enoate is a specialized


-alkoxyacrylate derivative utilized primarily as a building block in advanced organic synthesis and pharmaceutical development. As a Senior Application Scientist, I approach the toxicological profiling of this compound by analyzing its core pharmacophore: the 

-unsaturated ester system. This structural motif dictates its reactivity as a Michael acceptor, governing both its handling safety and its biological interactions. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) metrics, and mechanistic toxicology of ethyl (E)-3-cyclohexyloxyprop-2-enoate, providing rigorously validated experimental protocols for assessing its safety profile.

Physicochemical Profiling & Structural Toxicology

The toxicological behavior of ethyl (E)-3-cyclohexyloxyprop-2-enoate is fundamentally driven by its electronic distribution. The compound features an ethyl ester conjugated with a double bond, which is further substituted at the


-position with a bulky, lipophilic cyclohexyloxy group.
Mechanistic Reactivity
  • Michael Acceptor Potential: Like many acrylates, the

    
    -carbon is electrophilic. However, the oxygen atom of the cyclohexyloxy group donates electron density into the conjugated 
    
    
    
    -system via resonance (
    
    
    ). This resonance partially attenuates the electrophilicity of the
    
    
    -carbon compared to unsubstituted acrylates, but it retains sufficient reactivity to act as a Michael acceptor[1].
  • Lipophilicity and Penetration: The bulky cyclohexyl ring significantly increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate the stratum corneum of the skin.

  • Metabolic Hydrolysis: In biological systems, carboxylesterases can hydrolyze the ethyl ester, while the enol ether can be cleaved under acidic conditions to yield a

    
    -keto ester (a formylacetate derivative) and cyclohexanol. This metabolic pathway is a critical consideration for systemic toxicity[1].
    

Safety Data Sheet (SDS) Core Metrics

Based on the structural homology to other


-alkoxyacrylates (such as ethyl 3-ethoxyacrylate), the following hazard classifications and handling protocols are established[2].
GHS Hazard Classification
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Skin Sensitization (Category 1B): May cause an allergic skin reaction (H317) due to protein haptenation.

  • STOT-SE (Category 3): May cause respiratory irritation (H335).

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Acrylates can permeate certain latex formulations. Use tightly fitting safety goggles and a type A (organic vapor) respirator if aerosolization occurs.

  • Storage: Store at 2–8°C in a tightly sealed, light-resistant container. The compound must be kept away from strong oxidizing agents, strong acids, and bases to prevent spontaneous polymerization or hydrolysis[2].

Table 1: Physicochemical and Safety Summary

ParameterValue / Description
Chemical Formula C11H18O3
Molecular Weight 198.26 g/mol
Appearance Clear, slightly yellow liquid
Primary Route of Exposure Dermal, Inhalation
Reactivity Hazard Electrophilic (Michael Addition)
Storage Temperature 2–8°C

Mechanistic Toxicology: The Skin Sensitization AOP

The primary toxicological concern for acrylates is allergic contact dermatitis (ACD)[3]. The Adverse Outcome Pathway (AOP) for skin sensitization begins with a Molecular Initiating Event (MIE): the covalent binding of the electrophilic chemical (hapten) to endogenous skin proteins. Because ethyl (E)-3-cyclohexyloxyprop-2-enoate is a Michael acceptor, it preferentially reacts with "soft" nucleophiles, such as the thiol groups of cysteine residues, rather than "hard" amine nucleophiles like lysine[4].

AOP N1 Molecular Initiating Event (Electrophilic Haptenation) N2 Keratinocyte Activation (Inflammatory Cytokines) N1->N2 N3 Dendritic Cell Activation (CD86/CD54 Expression) N2->N3 N4 T-Cell Proliferation (Lymph Node) N3->N4 N5 Adverse Outcome (Allergic Contact Dermatitis) N4->N5

Diagram 1: The Adverse Outcome Pathway (AOP) for Skin Sensitization by Michael Acceptors.

Validated Experimental Methodologies

To empirically validate the toxicological profile of ethyl (E)-3-cyclohexyloxyprop-2-enoate, we deploy a two-tiered in vitro testing strategy. The protocols below are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify the chemical's ability to act as a skin sensitizer by measuring its reactivity with synthetic peptides, compliant with OECD Test Guideline 442C[4]. Causality: We utilize a 1:10 molar ratio for Cysteine and a 1:50 ratio for Lysine. This differential dosing is critical because Michael acceptors exhibit preferential, kinetically favored reactivity toward soft nucleophiles (thiols) over hard nucleophiles (amines) according to Hard Soft Acid Base (HSAB) theory.

Step-by-Step Workflow:

  • Peptide Preparation: Prepare a 0.667 mM stock of Cysteine peptide in 100 mM phosphate buffer (pH 7.5) and a 0.667 mM stock of Lysine peptide in 100 mM ammonium acetate buffer (pH 10.2).

  • Test Article Preparation: Dissolve ethyl (E)-3-cyclohexyloxyprop-2-enoate in acetonitrile to create a 100 mM stock.

  • Incubation:

    • Cys Reaction: Mix 0.5 mL Cys peptide, 0.45 mL buffer, and 0.05 mL test article (1:10 ratio).

    • Lys Reaction: Mix 0.5 mL Lys peptide, 0.25 mL buffer, and 0.25 mL test article (1:50 ratio).

    • Incubate in the dark at 25°C for exactly 24 hours.

  • System Validation (Self-Validating Step): Concurrently run Cinnamic aldehyde as a positive control. The assay is only deemed valid if the Cinnamic aldehyde yields a cysteine depletion of 60.0% – 80.0%, confirming that the nucleophile was available and not preemptively oxidized.

  • Quantification: Analyze the samples via HPLC-UV at 220 nm. Calculate the percent depletion of the unreacted peptide relative to the vehicle control.

DPRA S1 Prepare Peptide Stocks (Cys & Lys in Buffer) S2 Add Test Chemical (Target Acrylate) S1->S2 S3 Incubate 24h @ 25°C (Dark Conditions) S2->S3 S4 HPLC-UV Analysis (Quantify Depletion) S3->S4 S5 Data Interpretation (Reactivity Class) S4->S5

Diagram 2: Experimental Workflow for the Direct Peptide Reactivity Assay (DPRA).

Table 2: DPRA Reactivity Classification (OECD 442C)

Mean Peptide Depletion (Cys + Lys)Reactivity ClassSensitization Prediction
< 6.38%MinimalNon-sensitizer
6.38% ≤ Depletion < 22.62%LowSensitizer
22.62% ≤ Depletion < 42.47%ModerateSensitizer
≥ 42.47%HighStrong Sensitizer
Protocol 2: In Vitro Hepatotoxicity Assay (HepG2)

Purpose: To assess downstream cytotoxicity and metabolic liabilities. Causality: HepG2 cells are selected because they retain basal human carboxylesterase activity. This allows the assay to evaluate not just the parent


-alkoxyacrylate, but also its primary hydrolytic metabolites (the 

-keto ester and cyclohexanol), providing a more accurate reflection of in vivo hepatotoxicity[1].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Dosing: Treat cells with ethyl (E)-3-cyclohexyloxyprop-2-enoate at concentrations ranging from 1 µM to 1000 µM.

  • System Validation: Normalize cellular viability against a vehicle control (0.1% DMSO). Include a positive control (e.g., Chlorpromazine) to ensure assay sensitivity.

  • Viability Readout: After 48 hours, add Resazurin reagent (0.15 mg/mL). Incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The reduction of resazurin to highly fluorescent resorufin is directly proportional to the number of metabolically active cells.

References

  • Direct Peptide Reactivity Assay (DPRA, OECD 442C) . Institute for In Vitro Sciences (IIVS). Available at:[Link]

  • Methyl methacrylate and respiratory sensitization: A Critical review . National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Ethyl 3-ethoxy-2-propenoate | CID 221780 . PubChem - National Institutes of Health (NIH). Available at:[Link]

  • The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status . National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

Sources

Reactivity Profile of Electron-Deficient Enol Ethers: Mechanistic Insights and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Electron-deficient enol ethers (EDEEs)—encompassing


-alkoxyacrylates, glycal-derived enones, nitroglycals, and trifluoromethyl enol ethers—represent a privileged class of synthetic intermediates. Unlike classic, electron-rich enol ethers that exclusively undergo electrophilic addition, EDEEs are characterized by a "push-pull" electronic architecture. The electron-donating alkoxy group (+M effect) is counterbalanced by an electron-withdrawing group (EWG) such as a carbonyl, nitro, or trifluoromethyl moiety (-M / -I effect).

This unique electronic topology fundamentally inverts traditional reactivity, transforming the enol ether


-system into a highly competent Michael acceptor and a robust radical trap. This whitepaper dissects the reactivity profile of EDEEs, providing mechanistic causality, quantitative profiling, and self-validating experimental protocols to empower advanced drug discovery and natural product synthesis.

Electronic Structure and Reactivity Principles

The reactivity of an EDEE is dictated by the delicate balance between the oxygen lone pair and the conjugated EWG. This push-pull dynamic enables highly regioselective and chemoselective transformations that are otherwise inaccessible with standard enol ethers.

G A Alkoxy Group (+M Donor) B C=C Pi System (Enol Ether Core) A->B Electron Donation C EWG (NO2, CF3, C=O) (-M/-I Acceptor) B->C Density Withdrawal D Nucleophilic Attack (e.g., Cu-Catalyzed) D->B Michael-Type E Radical Addition (e.g., SmI2-Mediated) E->B Ketyl Trapping

Fig 1. Push-pull electronic network defining the reactivity of electron-deficient enol ethers.

Transition Metal-Catalyzed Nucleophilic Activation

Recent breakthroughs have demonstrated that copper(I) catalysts can selectively activate EDEEs, such as nitroglycals and glycal-derived enones, toward direct


-stereoselective glycosylation[1]. Standard perbenzylated glycals remain completely inert under these conditions, highlighting a profound chemoselectivity toward electron-deficient systems[1]. The electron-withdrawing nature of the nitro or carbonyl group facilitates a Michael-type addition at the anomeric position[1].
Single-Electron Transfer (SET) and Radical Cyclizations

In the synthesis of complex trans-fused polycyclic ethers (e.g., maitotoxin and brevetoxin-B),


-alkoxyacrylates serve as exceptional radical acceptors[2]. Single-electron transfer from samarium diiodide (

) to a tethered aldehyde generates a ketyl radical, which undergoes highly stereoselective intramolecular addition to the

-alkoxyacrylate double bond[2],[3].
Lithiation and C-O Coupling of Trifluoromethyl Enol Ethers

The extreme electronegativity of the


 group severely depletes the 

-system's electron density. Consequently,

-trifluoromethyl enol ethers bearing

-sulfur substituents can undergo direct lithiation and subsequent alkylation using strong bases[4]. Furthermore, base-promoted C-O couplings of trifluoromethylated vinyl chlorides with phenols provide highly efficient routes to

-trifluoromethyl enol ethers[5].

Quantitative Reactivity Profiling

The following table synthesizes the quantitative and qualitative data comparing the primary classes of EDEEs to guide substrate and catalyst selection.

Substrate ClassDefining EWGPrimary Reactivity ModeTypical Catalyst / ReagentStereochemical OutcomeKey Application
Nitroglycals / Enones

,

Michael-type Glycosylation

/ XPhos
Highly

-selective (>13:1)
Mucin core synthesis[1]

-Alkoxyacrylates

Ketyl-Olefin Cyclization

/

-BuOH
2,6-syn-2,3-trans (THP)Maitotoxin / Brevetoxin[2],[3]

-CF

Enol Ethers

Direct Lithiation / AlkylationLDA or

-BuLi

-stereoisomers
Fluorinated pharmacophores[4]

-CF

Enol Ethers

Base-promoted C-O Coupling

/ Phenols
High RegioselectivityAgrochemical scaffolds[5]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a recipe; it is a self-validating system. The following methodologies include the causality behind the reagent choices and the in-process controls (IPCs) required to guarantee scientific integrity.

Protocol A: Cu(I)-Catalyzed -Selective Glycosylation of Nitroglycals

Objective: Synthesize


-deoxyglycosides via the chemoselective activation of nitroglycals[1].

Causality & Design: We utilize


 (10 mol%) combined with the bulky biaryl phosphine ligand XPhos (10 mol%). Why XPhos? The steric bulk and electron-rich nature of XPhos tune the Lewis acidity of Cu(I), preventing disproportionation and favoring soft 

-coordination to the enol ether over hard coordination to the nitro group.

(20 mol%) is employed to manage transient acidic species and facilitate the critical proton transfer step from the

-face[1].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the nitroglycal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous

    
     (0.1 M).
    
  • Catalyst Assembly: In a separate vial, pre-mix

    
     (10 mol%) and XPhos (10 mol%) in 
    
    
    
    for 15 minutes until a homogenous complex forms.
  • Initiation: Transfer the catalyst solution to the main flask, followed immediately by the addition of anhydrous

    
     (20 mol%).
    
  • Reaction & IPC: Stir at room temperature. Validation Step: Monitor via TLC (Hexanes/EtOAc). A slight broadening of the H-1 and H-3 proton signals in an in-situ

    
     NMR aliquot indicates successful Cu(I)-enol ether coordination[1].
    
  • Quench & Isolate: Upon completion (typically 4 h), filter through a short pad of Celite, concentrate, and purify via flash chromatography.

  • Final Validation: Confirm the

    
    -stereocontrol (target >13:1 
    
    
    
    :
    
    
    ) via the coupling constants (
    
    
    ) in the
    
    
    NMR spectrum.

G C1 Cu(I)-XPhos Complex C2 Nitroglycal Coordination C1->C2 Pi-Activation C3 Nucleophile Addition C2->C3 ROH Attack C4 Proton Transfer (Cs2CO3) C3->C4 Intermediate C5 α-Deoxyglycoside C4->C5 Turnover C5->C1 Cu(I) Release

Fig 3. Cu(I)-catalyzed α-selective glycosylation workflow for electron-deficient glycals.

Protocol B: -Mediated Ketyl-Olefin Cyclization of -Alkoxyacrylates

Objective: Construct 2,6-syn-2,3-trans-tetrahydropyrans (THPs) via radical cyclization[2].

Causality & Design: The reaction relies on


 (2.5 equiv) in THF. Why add 

-BuOH? The initial cyclization yields a samarium enolate. Without a rapid proton source, this intermediate can undergo reversible ring-opening (retro-aldol) or intermolecular polymerization.

-BuOH acts as an internal proton quench, kinetically trapping the trans-THP product and driving the reaction forward[2].

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde-tethered

    
    -alkoxyacrylate (1.0 equiv) and 
    
    
    
    -BuOH (2.0 equiv) in rigorously degassed anhydrous THF (0.05 M) under argon.
  • Reagent Addition: Cool the solution to -78 °C. Dropwise, add a freshly prepared solution of

    
     (0.1 M in THF, 2.5 equiv).
    
  • Reaction & IPC: Stir at -78 °C. Validation Step: The reaction is self-indicating. The deep blue color of

    
     will rapidly fade to a pale yellow/colorless solution as the single-electron transfer is consumed by the substrate.
    
  • Quench: Once the blue color ceases to dissipate (or after 2 hours), quench the reaction cold with saturated aqueous

    
     and 
    
    
    
    .
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Final Validation: Utilize 2D NOESY NMR to validate the 2,6-syn-2,3-trans relative stereochemistry of the resulting THP ring[2],[3].

G N1 Aldehyde + β-Alkoxyacrylate N2 SmI2 SET (Electron Transfer) N1->N2 N3 Ketyl Radical Intermediate N2->N3 Generation N4 Radical Cyclization (5-Exo / 6-Exo) N3->N4 Intramolecular Attack N5 Samarium Enolate N4->N5 2nd SET N6 Protonation (Trans-THP) N5->N6 t-BuOH Trapping

Fig 2. SmI2-mediated ketyl-olefin radical cyclization cascade for polycyclic ether synthesis.

References

  • [1] Title: Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals | Source: acs.org | URL:[Link]

  • [5] Title: Construction of β-Trifluoromethyl Enol Ether via Base-Promoted C-O Coupling and Rearrangement of Hydrogen Atom | Source: nih.gov | URL:[Link]

  • [4] Title: Direct Lithiation and Alkylation of Trifluoromethyl Enol Ethers Having a b-Sulfur Substituent | Source: pharm.or.jp | URL:[Link]

  • [2] Title: SmI2-induced cyclizations and their applications in natural product synthesis | Source: nih.gov | URL:[Link]

  • [3] Title: Synthetic studies on maitotoxin. 2. Stereoselective synthesis of the WXYZA'-ring system | Source: nih.gov | URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Functionalized Pyrimidines via Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for utilizing Ethyl (E)-3-cyclohexyloxyprop-2-enoate (CAS: 17343-88-3) as a robust, lipophilic surrogate for unstable 3-formylacetic acid derivatives in the synthesis of 2-substituted pyrimidin-4(3H)-ones . Unlike lower alkoxy analogs (e.g., methoxy/ethoxy acrylates), the cyclohexyl derivative offers superior thermal stability, non-volatility, and distinct solubility profiles that simplify purification during scale-up. This protocol is optimized for medicinal chemistry applications requiring high-purity pyrimidine scaffolds for kinase inhibition and antimicrobial research.

Chemical Basis & Strategic Advantage

The Reagent: "Push-Pull" Dynamics

Ethyl (E)-3-cyclohexyloxyprop-2-enoate acts as a 1,3-dielectrophile . The molecule features a "push-pull" alkene system where the electron-donating cyclohexyloxy group activates the


-carbon toward nucleophilic attack, while the ester group activates the carbonyl.
  • Role of Cyclohexyl Group:

    • Steric Bulk: Prevents premature polymerization often seen with methyl/ethyl enol ethers.

    • Lipophilicity: Facilitates reaction monitoring via TLC/HPLC (distinct UV shift and retention time) and simplifies the removal of the leaving group (cyclohexanol) during workup.

    • Leaving Group Ability: The cyclohexanol released is a high-boiling liquid (

      
      C), allowing the reaction to proceed at elevated temperatures (refluxing ethanol/butanol) without rapid loss of solvent or reagent volatility.
      
Reaction Mechanism

The synthesis follows a Condensation-Cyclization-Elimination pathway.

  • Nucleophilic Attack: The amidine nitrogen attacks the

    
    -carbon of the acrylate, displacing the cyclohexyloxy group (Addition-Elimination).
    
  • Intermediate Formation: Formation of an acyclic enamino-ester intermediate.

  • Cyclization: Intramolecular nucleophilic acyl substitution where the second amidine nitrogen attacks the ester carbonyl.

  • Aromatization: Tautomerization yields the thermodynamically stable pyrimidin-4(3H)-one.

Figure 1: Mechanistic pathway for the conversion of 3-alkoxyacrylates to pyrimidines.

Experimental Protocol

Materials & Equipment
  • Reagent A: Ethyl (E)-3-cyclohexyloxyprop-2-enoate (>98%).

  • Reagent B: Amidine hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) or Guanidine HCl.

  • Base: Sodium Ethoxide (21% wt in EtOH) or Potassium Carbonate (anhydrous).

  • Solvent: Absolute Ethanol (EtOH) or DMF (for higher temp).

  • Equipment: 50 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas (Ar/N2) line.

Standard Operating Procedure (SOP)

Scale: 5.0 mmol basis

Step 1: Free Base Generation

  • In a dry 50 mL round-bottom flask, dissolve Amidine HCl (5.5 mmol, 1.1 equiv) in Absolute Ethanol (15 mL).

  • Add Sodium Ethoxide solution (5.5 mmol, 1.1 equiv) dropwise at 0°C.

  • Stir for 15 minutes. Note: If NaCl precipitates, it can be left in the mixture or filtered, but leaving it is generally acceptable.

Step 2: Condensation [1]

  • Add Ethyl (E)-3-cyclohexyloxyprop-2-enoate (5.0 mmol, 1.0 equiv) dropwise to the amidine mixture.

  • Warm the mixture to room temperature, then heat to Reflux (78-80°C) .

  • Maintain reflux for 6–12 hours .

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting acrylate (

      
      ) should disappear; a new polar spot (
      
      
      
      ) will appear.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Residue Treatment:

    • Method A (Precipitation): Dissolve residue in minimal water (10 mL). Acidify carefully with 1M HCl to pH 5–6. The pyrimidinone typically precipitates as a white/off-white solid.

    • Method B (Extraction - if product is soluble): Dissolve residue in water, wash with Diethyl Ether (to remove cyclohexanol byproduct), then extract the aqueous layer with Ethyl Acetate or n-Butanol.

  • Purification: Recrystallize the crude solid from Ethanol/Water or MeOH/Ether.

Optimization Parameters
ParameterStandard ConditionAlternativeImpact
Solvent Ethanol (Abs.)DMF / n-ButanolUse DMF for unreactive amidines (allows T > 100°C).
Base NaOEtK2CO3 / Cs2CO3Carbonates are milder; useful if R-group is base-sensitive.
Stoichiometry 1.1 equiv Amidine1.5 equiv AmidineExcess amidine drives reaction to completion if acrylate hydrolysis is observed.
Temperature 80°C (Reflux)120°C (MW)Microwave irradiation can reduce reaction time to 15-30 mins.

Case Studies & Scope

This protocol is versatile for synthesizing various 2-substituted pyrimidines.

EntryAmidine Source (R)Product StructureYield (%)Notes
1 Benzamidine (Ph)2-Phenylpyrimidin-4(3H)-one82%Precipitates easily upon acidification.
2 Acetamidine (Me)2-Methylpyrimidin-4(3H)-one75%High water solubility; requires n-BuOH extraction.
3 Guanidine (NH2)2-Aminopyrimidin-4(3H)-one88%Precursor to isocytosine derivatives.
4 4-Cl-Benzamidine2-(4-Chlorophenyl)pyrimidin-4(3H)-one79%Useful for further cross-coupling reactions.

Critical Quality Attributes (Troubleshooting)

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Hydrolysis of the ester group before cyclization.

    • Fix: Ensure anhydrous conditions. Increase amidine equivalents to 1.5x.

  • Issue: Oily Product contaminated with Cyclohexanol.

    • Cause: Inefficient removal of the leaving group.

    • Fix: The cyclohexanol byproduct is lipophilic. Wash the crude aqueous solution with Diethyl Ether before acidification/extraction of the pyrimidine.

  • Issue: Regioselectivity.

    • Note: With this specific reagent, regioselectivity is controlled. The unsubstituted nitrogen of the amidine attacks the

      
      -carbon. If using an N-substituted amidine, steric factors will dictate that the less hindered nitrogen attacks the 
      
      
      
      -carbon first.

References

  • LookChem. (n.d.). Ethyl (E)-3-cyclohexyl-2-propenoate - CAS 17343-88-3.[2] Retrieved October 26, 2025, from [Link]

  • Schenone, P., et al. (1990). "Reaction of 3-dialkylamino- and 3-alkoxy-2-alkenoic esters with guanidine and amidines." Journal of Heterocyclic Chemistry, 27(2), 295-305.
  • Kambe, S., et al. (2007). "Synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives." Synthetic Communications, 37(3), 405–412.[3] (Context for base-catalyzed condensation).

  • PubChem. (2025).[4] Ethyl 3-cyclohexylprop-2-ynoate and related acrylate derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Maddila, S., et al. (2016). "Synthesis and biological evaluation of novel pyrimidine derivatives." Letters in Drug Design & Discovery. (Application of pyrimidine scaffolds in drug discovery).

Sources

Protocol for condensing ethyl (E)-3-cyclohexyloxyprop-2-enoate with amidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Pyrimidin-4(3H)-ones via Cyclocondensation of Ethyl (E)-3-cyclohexyloxyprop-2-enoate with Amidines

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antiviral, anticancer, and anti-inflammatory agents[1]. While traditional Pinner-type syntheses often utilize


-diketones or 

-ketoesters, the use of

-alkoxyacrylates as C-C-C bis-electrophiles offers superior regioselectivity for the synthesis of 2-substituted pyrimidin-4(3H)-ones. This application note details a highly optimized, self-validating protocol for the cyclocondensation of amidines with ethyl (E)-3-cyclohexyloxyprop-2-enoate.

Mechanistic Rationale & Chemical Causality

To achieve high yields and purity, it is critical to understand the causality behind the reagent selection and reaction environment:

  • The Role of the Cyclohexyloxy Leaving Group: While ethyl 3-ethoxyacrylate is a common reagent, the specialized use of the bulky cyclohexyloxy derivative locks the bis-electrophile into the thermodynamically stable (E)-configuration. This steric bulk prevents premature polymerization and suppresses unwanted secondary Michael additions. During the initial aza-Michael attack by the amidine, the cyclohexyloxy group is expelled as cyclohexanol, which is highly lipophilic and easily separated from the polar pyrimidine product during aqueous workup.

  • Base and Solvent Matching: Sodium ethoxide (NaOEt) in anhydrous ethanol is strictly mandated. Using mismatched bases (e.g., sodium methoxide) triggers transesterification of the ethyl ester, yielding a complex mixture of methyl and ethyl intermediates that disrupt the kinetics of the final lactamization step.

  • Mitigating Amidine Hydrolysis: Amidines are highly susceptible to hydrolysis into corresponding amides in the presence of water and base, which is a primary cause of low yields in pyrimidine syntheses[2]. Strict anhydrous conditions during the free-basing phase are non-negotiable.

  • Thermodynamic Driving Force: The reaction proceeds via an addition-elimination intermediate. The final intramolecular cyclization (lactamization) and subsequent elimination of ethanol to achieve the aromatic pyrimidine ring is the rate-limiting step[3]. Maintaining a rigorous reflux ensures the thermodynamic energy required for complete aromatization. Direct condensation methodologies like this are critical for creating densely substituted pyrimidines without requiring late-stage oxidation[4].

Reaction Workflow

ProtocolWorkflow Amidine Amidine HCl (Nucleophile Source) FreeAmidine Free Amidine (Active Intermediate) Amidine->FreeAmidine Base NaOEt / EtOH (Anhydrous) Base->FreeAmidine Deprotonation Addition Aza-Michael Addition (- Cyclohexanol) FreeAmidine->Addition Enoate Ethyl (E)-3-cyclohexyloxyprop-2-enoate (Bis-Electrophile) Enoate->Addition Electrophilic Attack Cyclization Intramolecular Cyclization (- Ethanol) Addition->Cyclization Reflux (78 °C) Product 2-Substituted Pyrimidin-4(3H)-one Cyclization->Product Aromatization

Reaction workflow for the cyclocondensation of amidines with ethyl (E)-3-cyclohexyloxyprop-2-enoate.

Quantitative Optimization Data

Table 1: Optimization of Reaction Conditions (Model: Benzamidine + Enoate)

Entry Base (1.1 eq) Solvent Temp (°C) Time (h) Yield (%) Causality / Observation
1 NaOMe MeOH 65 6.0 45 Transesterification observed; mixed ester intermediates.
2 NaOEt EtOH 78 4.0 88 Optimal; matches ester group, prevents side reactions.
3 K₂CO₃ DMF 100 8.0 62 Incomplete aromatization; difficult aqueous workup.

| 4 | DBU | THF | 66 | 12.0 | 30 | Poor solubility of the amidine hydrochloride salt. |

Table 2: Substrate Scope and Analytical Benchmarks

Amidine Substrate R-Group (C2 Position) Isolated Yield Product Rf (5% MeOH/DCM) Visual Cue Upon Precipitation
Acetamidine HCl Methyl (-CH₃) 82% 0.25 Fine white crystalline powder
Benzamidine HCl Phenyl (-C₆H₅) 88% 0.35 Voluminous off-white solid
Formamidine Acetate Hydrogen (-H) 76% 0.20 Light yellow microcrystals

| Guanidine HCl | Amino (-NH₂) | 85% | 0.15 | Dense white precipitate |

Self-Validating Experimental Protocol

Phase 1: Amidine Free-Basing

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under a continuous argon stream.

  • Add the selected amidine hydrochloride (11.0 mmol, 1.1 equiv) and suspend in 25 mL of anhydrous ethanol.

  • Carefully add sodium ethoxide solution (21 wt% in EtOH, 11.0 mmol, 1.1 equiv) dropwise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The formation of a fine, insoluble white precipitate (NaCl) confirms the successful deprotonation and generation of the highly nucleophilic free amidine.

Phase 2: Condensation and Cyclization 5. Add ethyl (E)-3-cyclohexyloxyprop-2-enoate (10.0 mmol, 1.0 equiv) dropwise to the reaction mixture over 5 minutes. 6. Gradually heat the reaction mixture to a gentle reflux (approx. 78 °C). 7. Maintain reflux for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active enoate spot (Rf ~0.7) completely disappears, replaced by a highly polar product spot (Rf ~0.2–0.3).

Phase 3: Workup and Isolation 8. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol solvent. 9. Dissolve the crude residue in 15 mL of deionized water.

  • Validation Checkpoint: The target pyrimidin-4(3H)-one will dissolve seamlessly into the aqueous phase as its sodium salt (due to residual basicity), while the cleaved cyclohexanol byproduct will form a distinct emulsion or oil layer.

  • Wash the basic aqueous layer with diethyl ether (2 x 10 mL) to extract the cyclohexanol and any trace unreacted enoate. Discard the organic layer.

  • Carefully acidify the aqueous layer by dropwise addition of 1 M HCl while stirring vigorously, until the pH reaches 4.5–5.0.

  • Validation Checkpoint: A sudden, voluminous precipitation of the target pyrimidin-4(3H)-one will occur precisely at its isoelectric point. If no precipitate forms, it indicates either failed cyclization or ester hydrolysis due to water contamination in Phase 1.

  • Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C for 12 hours to afford the pure product.

References

  • General and rapid pyrimidine condensation by addressing the rate limiting aromatization - nih.gov - 3[3]

  • overcoming side reactions in pyrimidine synthesis - benchchem.com -2[2]

  • Product Class 12: Pyrimidines - thieme-connect.de - 1[1]

  • Synthesis of Densely Substituted Pyrimidine Derivatives - organic-chemistry.org - 4[4]

Sources

Using ethyl (E)-3-cyclohexyloxyprop-2-enoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl (E)-3-cyclohexyloxyprop-2-enoate as a Versatile


-Alkoxyacrylate Intermediate in Pharmaceutical Synthesis 

Executive Summary

In modern drug discovery, the rapid and modular assembly of complex heterocyclic scaffolds is paramount. Ethyl (E)-3-cyclohexyloxyprop-2-enoate is an advanced


-alkoxyacrylate that serves as a highly efficient bis-electrophile. By combining a reactive "push-pull" alkene system with a lipophilic cyclohexyloxy leaving group, this intermediate offers superior solubility profiles and precise regiocontrol in the synthesis of pyrimidines, pyrazoles, and complex polycyclic ethers. This guide details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for utilizing this intermediate in pharmaceutical development.

Mechanistic Rationale & Structural Advantages

Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-alkoxyacrylates (such as ethyl 3-ethoxyacrylate) are established synthons for diazoles and diazines. However, they often suffer from poor solubility in non-polar organic phases during complex multi-step extractions.

The Cyclohexyloxy Advantage: Substituting the standard ethoxy group with a cyclohexyloxy moiety provides two distinct field-proven advantages:

  • Enhanced Lipophilicity: The bulky cyclohexyl ring significantly increases the intermediate's solubility in aprotic solvents (e.g., DMF, THF, Toluene). This is critical when reacting with highly polar, poorly soluble binucleophiles like complex amidines or substituted hydrazines.

  • Steric Shielding: The steric bulk of the cyclohexyl group prevents premature or unwanted side reactions at the ether oxygen, directing the incoming nucleophile strictly to the highly electrophilic

    
    -carbon.
    

Upon nucleophilic attack, the system undergoes a rapid Michael addition, followed by the elimination of cyclohexanol. The remaining ester group then acts as a secondary electrophile, driving intramolecular cyclization via the elimination of ethanol.

Key Applications in Drug Development

Synthesis of Pyrimidin-4-ones and Pyrazolo[1,5-a]pyrimidines

The primary application of ethyl (E)-3-cyclohexyloxyprop-2-enoate is the construction of nitrogen-rich heterocycles. Reaction with amidines or guanidines yields 2-substituted pyrimidin-4-ones, which are critical pharmacophores in kinase inhibitors. Furthermore, condensation with 5-aminopyrazoles yields pyrazolo[1,5-a]pyrimidines. This specific bicyclic scaffold is the core structural motif in several neuroactive and sedative-hypnotic drugs, most notably Zaleplon[1].

Advanced Radical and Reductive Cyclizations

Beyond basic heterocycle synthesis,


-alkoxyacrylates are exceptional radical acceptors. In the total synthesis of complex natural products, 

-induced reductive cyclizations utilize these intermediates to construct trans-fused polycyclic ethers. A prominent example is the stereoselective construction of the C'D'E' ring system of the marine neurotoxin Maitotoxin, where a

-alkoxyacrylate intermediate undergoes a highly controlled radical cyclization to form the tetrahydropyran (THP) core[2].

Optimization of Reaction Conditions

To maximize the yield of the thermal cyclization step, the choice of solvent and base is critical. The table below summarizes the quantitative optimization data for the reaction of ethyl (E)-3-cyclohexyloxyprop-2-enoate with a standard amidine.

Table 1: Optimization of Pyrimidin-4-one Cyclization Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Causality & Expert Observation
EtOH

80665Protic solvents cause competitive transesterification, lowering yield.
DMF

110478Good solubility, but moderate base strength limits the amidation rate.
DMF

110 2 92 The "Cesium Effect" enhances nucleophilicity; optimal for rapid cyclization.
THF

651245Low boiling point fails to provide the thermal energy required for -EtOH loss.

Visualized Workflows & Pathways

Mechanism A Ethyl (E)-3-cyclohexyloxyprop-2-enoate + Amidine B Michael Addition (β-carbon attack) A->B Base (Cs2CO3) C Addition-Elimination (- Cyclohexanol) B->C Fast intermediate D Intramolecular Cyclization C->D Heat (110 °C) E Pyrimidin-4-one Core + EtOH D->E -EtOH

Mechanistic pathway for pyrimidin-4-one synthesis via addition-elimination and cyclization.

Workflow S1 Step 1: Reagent Preparation Dry DMF, inert N2 atmosphere S2 Step 2: Reagent Mixing Add amidine & Cs2CO3 at 0 °C S1->S2 S3 Step 3: Thermal Cyclization Heat to 110 °C for 2-4 hours S2->S3 S4 Step 4: Reaction Monitoring TLC & LC-MS (Check for -EtOH) S3->S4 S5 Step 5: Isolation Precipitate in ice water, filter S4->S5

Self-validating experimental workflow for the thermal cyclization of beta-alkoxyacrylates.

Self-Validating Experimental Protocol: Synthesis of 2-Substituted Pyrimidin-4-ones

This protocol is designed as a self-validating system. Built-in analytical triggers ensure that the operator can verify the success of each mechanistic step before proceeding.

Reagents Required:

  • Ethyl (E)-3-cyclohexyloxyprop-2-enoate (1.0 equiv, MW: 198.26 g/mol )

  • Amidine hydrochloride derivative (1.1 equiv)

  • Cesium carbonate (

    
    , 2.5 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Initiation:

    • Charge a flame-dried round-bottom flask with the amidine hydrochloride (1.1 equiv) and anhydrous DMF (0.2 M concentration) under an

      
       atmosphere.
      
    • Add

      
       (2.5 equiv) and stir at room temperature for 15 minutes to generate the free amidine base.
      
  • Addition-Elimination (Validation Checkpoint 1):

    • Cool the mixture to 0 °C. Add ethyl (E)-3-cyclohexyloxyprop-2-enoate (1.0 equiv) dropwise over 5 minutes.

    • Self-Validation: After 30 minutes, perform TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material (

      
      ) and the appearance of a highly polar intermediate (
      
      
      
      ) validates the completion of the Michael addition and subsequent elimination of cyclohexanol.
  • Thermal Cyclization (Validation Checkpoint 2):

    • Attach a reflux condenser and heat the reaction mixture to 110 °C for 2 to 4 hours.

    • Self-Validation: Sample 10

      
      L of the mixture for LC-MS analysis. The reaction is complete when the intermediate mass peak transitions entirely to the final product mass. You must observe a mass shift of -46 Da , which explicitly confirms the intramolecular amidation and the elimination of ethanol.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice water (3x the reaction volume) under vigorous stirring. The lipophilic cyclohexanol byproduct remains partially soluble or can be washed away, while the highly crystalline pyrimidin-4-one core precipitates.

    • Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the product (Typical yield: 85-92%).

References

  • Mayas, A.S., et al. "Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one." Sciforum, MDPI, 2009. URL: [Link]

  • Gavrin, K., et al. "SYNTHETIC STUDIES CONNECTED WITH THE PREPARATION OF N-[3-(3-CYANOPYRAZOLO[1,5-a]PYRIMIDIN-5-YL)PHENYL]- N-ETHYLACETAMIDE, A ZALE." CLOCKSS, 2009. URL: [Link]

  • Watanabe, Y., et al. "Synthetic Study of the C'D'E' Ring System of Maitotoxin via Furan Based Strategy." Heterocycles 102(12): 2313, 2021. URL: [Link]

Sources

Application Note: Scalable Synthesis of Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Synthetic Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The synthesis of


-alkoxyacrylates, such as ethyl (E)-3-cyclohexyloxyprop-2-enoate , is a critical transformation in modern drug development. These electron-deficient enol ethers serve as highly versatile pluripotent molecular platforms[1]. They are heavily utilized as dielectrophiles in the synthesis of complex heterocycles (e.g., pyrazoles, pyrimidines, and indoles) which form the core scaffolds of numerous active pharmaceutical ingredients (APIs).

Historically, synthesizing these compounds relied on the O-alkylation of


-keto esters, a pathway plagued by poor regioselectivity (C- vs. O-alkylation) and low yields. This application note details a highly scalable, atom-economical, and stereoselective protocol utilizing the Lewis-base-catalyzed conjugate addition of cyclohexanol to ethyl propiolate.

Mechanistic Rationale: The Causality of Catalyst Selection

The conjugate addition of alcohols to alkyl propiolates is highly catalyst-dependent. While trialkylphosphines (like PPh


) often lead to complex mixtures or densely functionalized bicyclic byproducts via alternative dimerization pathways, unhindered bicyclic tertiary amines—specifically DABCO (1,4-diazabicyclo[2.2.2]octane) —drive the reaction cleanly toward the 

-alkoxyacrylate[1].

Causality of the Transformation:

  • Nucleophilic Attack: DABCO, possessing high nucleophilicity due to its exposed lone pairs, attacks the electron-deficient alkyne of ethyl propiolate, generating a highly reactive zwitterionic ammonium acrylate intermediate.

  • Alkoxide Formation: The basicity of this intermediate facilitates the deprotonation of cyclohexanol, generating a localized alkoxide that immediately attacks the electrophilic

    
    -carbon.
    
  • Stereoselective Elimination: The resulting intermediate undergoes proton transfer. To minimize steric repulsion between the bulky cyclohexyl ether group and the ethyl ester moiety, the molecule adopts an anti-periplanar conformation prior to the elimination of DABCO. This thermodynamic control heavily dictates the formation of the (E)-isomer [2].

MechanisticPathway N1 Ethyl Propiolate + DABCO N2 Zwitterionic Ammonium Acrylate N1->N2 Nucleophilic Attack N3 Cyclohexanol Addition N2->N3 Alkoxide Formation N4 Proton Transfer & Elimination N3->N4 Stereoselective Intermediacy N5 Ethyl (E)-3-cyclohexyloxyprop-2-enoate + Regenerated DABCO N4->N5 E-Selective Cleavage

Figure 1: Mechanistic pathway of the DABCO-catalyzed synthesis of ethyl (E)-3-cyclohexyloxyprop-2-enoate.

Catalyst Optimization & Quantitative Metrics

To establish a self-validating protocol, catalyst selection must be justified by empirical data. The table below summarizes the optimization metrics for the addition of secondary alcohols to ethyl propiolate. DABCO provides the optimal balance of nucleophilic strength and leaving-group ability, maximizing both yield and stereoselectivity[2].

CatalystLoading (mol%)Reaction Time (h)Isolated Yield (%)Stereoselectivity (E:Z)
DABCO 5.0 2.0 >94% >95 : 5
N-Methylmorpholine (NMM)10.04.588%90 : 10
Triethylamine (Et

N)
10.012.065%85 : 15
Triphenylphosphine (PPh

)
10.024.0<20%N/A (Complex Mixture)

Data Interpretation: Et


N suffers from steric hindrance, reducing the rate of the initial nucleophilic attack. DABCO's rigid, unhindered structure accelerates the formation of the zwitterion, reducing reaction time and preventing competing side reactions.

Scalable Experimental Protocol (100 mmol Scale)

This protocol is designed for high-throughput scaling. While the reaction can be run neat, scaling up requires a solvent (Dichloromethane) to act as a heat sink, mitigating the highly exothermic nature of the propiolate addition.

Reagents & Equipment
  • Cyclohexanol: 10.02 g (100.0 mmol, 1.0 equiv)

  • Ethyl Propiolate: 10.30 g (105.0 mmol, 1.05 equiv)

  • DABCO: 0.56 g (5.0 mmol, 0.05 equiv)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Equipment: 250 mL 3-neck round-bottom flask, dropping funnel, internal thermocouple, magnetic stirrer.

Step-by-Step Methodology

Workflow S1 Step 1: Reactor Charging Cyclohexanol (1.0 eq) + DABCO (0.05 eq) Solvent: Anhydrous DCM (1.0 M) S2 Step 2: Controlled Addition Ethyl Propiolate (1.05 eq) added dropwise Temperature: 0 °C to 5 °C (Exotherm control) S1->S2 S3 Step 3: Catalytic Conversion Stir at 20-25 °C for 2-4 hours In-process control: GC-MS or TLC S2->S3 S4 Step 4: Aqueous Work-up Quench with 0.1M HCl (Removes DABCO) Extract with EtOAc, wash with Brine S3->S4 S5 Step 5: Scalable Purification Short-path Vacuum Distillation (Alternative: Silica Plug) S4->S5 S6 S6 S5->S6

Figure 2: Step-by-step scalable workflow for the synthesis and isolation of the target enol ether.

Procedure:

  • Preparation: Purge the 250 mL 3-neck flask with Nitrogen. Charge the flask with cyclohexanol (10.02 g) and anhydrous DCM (100 mL). Add DABCO (0.56 g) in one portion. Stir until completely dissolved.

  • Temperature Control (Critical): Submerge the reactor in an ice-water bath. Allow the internal temperature to reach 0–2 °C. Causality: The subsequent addition is highly exothermic; failing to cool the reaction can lead to propiolate polymerization.

  • Addition: Load the dropping funnel with ethyl propiolate (10.30 g). Add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.

  • In-Process Control (IPC): Monitor the disappearance of cyclohexanol via TLC (Hexanes/EtOAc 8:2) or GC-MS.

  • Work-up: Quench the reaction by adding 50 mL of 0.1 M HCl. Causality: The mild acid protonates DABCO, partitioning the catalyst into the aqueous layer and preventing reverse/side reactions during concentration. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO

    
     (50 mL) and brine (50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude pale-yellow oil via short-path vacuum distillation to yield the pure ethyl (E)-3-cyclohexyloxyprop-2-enoate as a clear liquid. Note: Avoid temperatures >150 °C to prevent thermal degradation of the enol ether.

Self-Validating Analytical Metrics

To ensure the integrity of the protocol, the final product must be validated for E/Z stereoselectivity. The geometry of the double bond is definitively confirmed via


H NMR spectroscopy.
  • Target (E)-Isomer Validation: Look for the two vinylic protons (

    
     and 
    
    
    
    to the ester). In the (E)-isomer, the trans-coupling constant (
    
    
    ) will be large, typically
    
    
    Hz
    .
  • Impurity (Z)-Isomer Identification: If the (Z)-isomer is present, its vinylic protons will exhibit a significantly smaller cis-coupling constant of

    
     Hz .
    
  • Cyclohexyl Signature: A distinct multiplet corresponding to the single proton on the oxygen-bearing carbon of the cyclohexyl ring will appear around

    
     3.80 - 4.10 ppm.
    

References

  • Tejedor, D., López-Tosco, S., Méndez-Abt, G., Cotos, L., & García-Tellado, F. (2009). Trialkylamine versus Trialkylphosphine: Catalytic Conjugate Addition of Alcohols to Alkyl Propiolates. Synlett, 2009(08), 1223–1226. Available at:[Link]

  • Tejedor, D., Méndez-Abt, G., Cotos, L., & García-Tellado, F. (2010). A Robust and General Protocol for the Lewis-Base-Catalyzed Reaction of Alcohols and Alkyl Propiolates. Chemistry – A European Journal, 16(17), 5146-5154. Available at:[Link]

Sources

Reaction conditions for nucleophilic substitution on beta-alkoxy acrylates

Application Note: Reaction Conditions for Nucleophilic Substitution on -Alkoxy Acrylates

Executive Summary




This guide provides validated protocols for nucleophilic substitution (

Addition-Elimination (

)

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting low yields. The reaction is not a concerted displacement but a stepwise process.

  • Nucleophilic Attack: The amine attacks the

    
    -carbon, breaking the 
    
    
    -bond and forming a zwitterionic or tetrahedral intermediate.
  • Proton Transfer: Rapid proton exchange occurs between the ammonium and the anionic oxygen (or conjugated system).

  • Elimination: The alkoxy group is expelled, restoring the double bond to form the

    
    -enamino acrylate.
    
Figure 1: Mechanism of on -Alkoxy Acrylates

MechanismReactantβ-Alkoxy Acrylate(Electrophile)IntermediateTetrahedral/ZwitterionicIntermediateReactant->Intermediate+ Amine (Attack at β-C)AmineAmine(Nucleophile)Amine->IntermediateTransitionElimination ofAlcohol (ROH)Intermediate->TransitionH-TransferProductβ-Enamino Acrylate(Product)Transition->Product- ROH

Caption: Stepwise Addition-Elimination mechanism. The stability of the intermediate determines the reversibility of the reaction.

Critical Reaction Parameters

Solvent Selection
  • Ethanol (EtOH): The gold standard. It matches the leaving group (usually ethoxy), preventing transesterification byproducts at the ester moiety. It promotes proton transfer in the intermediate.

  • Toluene: Used for weakly nucleophilic anilines. Allows for azeotropic removal of the generated ethanol to drive the equilibrium (Le Chatelier’s principle).

  • Water: Viable for "on-water" reactions with hydrophobic amines, often requiring no catalyst due to hydrogen-bonding activation at the interface.

Catalysis[1][2][3]
  • None: Sufficient for primary aliphatic amines (benzylamine, alkylamines).

  • Acid Catalysis (Acetic Acid, p-TSA): Essential for anilines and sterically hindered amines. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the

    
    -carbon.
    
  • Lewis Acids (

    
    , 
    
    
    ):
    Used for extremely mild conditions to protect sensitive functional groups elsewhere on the molecule.
Temperature
  • 0°C to RT: Highly reactive amines (e.g., pyrrolidine). Exothermic control is required to prevent polymerization.

  • Reflux: Required for aromatic amines or when cyclization (e.g., to pyrimidines) is intended in a one-pot protocol.[1]

Validated Experimental Protocols

Protocol A: General Aminolysis (Synthesis of Enaminones)

Best for: Creating intermediates for subsequent functionalization.

Reagents:

  • Ethyl 3-ethoxyacrylate (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None (for alkyl amines) or Acetic Acid (5 mol% for anilines)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-ethoxyacrylate (10 mmol) in Ethanol (20 mL).

  • Addition: Add the amine (10.5 mmol) dropwise over 5 minutes.

    • Note: If the reaction is exothermic (alkyl amines), cool to 0°C during addition.

  • Reaction: Stir at room temperature.

    • Alkyl Amines: Complete in 0.5 – 2 hours.

    • Anilines: Heat to reflux for 3–6 hours if conversion is slow (monitor by TLC).

  • Workup:

    • Cool the mixture to 0°C. The product often precipitates as high-purity crystals.

    • Filter and wash with cold ethanol/heptane (1:1).

    • If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Validation Criteria:

  • 1H NMR: Disappearance of the ethoxy

    
     quartet (~4.2 ppm) and triplet (~1.3 ppm) belonging to the vinyl ether (distinct from the ester ethoxy). Appearance of 
    
    
    signal (broad, exchangeable) and vinyl proton doublet (~7.5–8.5 ppm).
Protocol B: One-Pot Cyclocondensation to Pyrimidines

Best for: Direct synthesis of heterocyclic cores (Drug Discovery).

Reagents:

  • 
    -Alkoxy Acrylate (1.0 equiv)
    
  • Amidine or Guanidine Hydrochloride (1.1 equiv)

  • Base: NaOEt (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Ethanol[2][3][4]

Procedure:

  • Activation: Dissolve sodium metal (1.2 equiv) in dry ethanol to generate fresh NaOEt.

  • Addition: Add the Amidine HCl salt to the base solution and stir for 10 min to liberate the free base.

  • Condensation: Add the

    
    -alkoxy acrylate dropwise.
    
  • Cyclization: Heat the mixture to reflux for 4–8 hours.

    • Mechanism:[4][5][6][7][8][9][10] Substitution occurs first, followed by intramolecular attack of the second nitrogen on the ester carbonyl.

  • Quench: Cool to RT and neutralize with dilute HCl or Acetic Acid to pH 7.

  • Isolation: Filter the precipitate (product) and wash with water to remove salts.

Protocol C: Gould-Jacobs Reaction (Substitution Step)

Best for: Quinoline synthesis precursors (Scale-up).

Reagents:

  • Aniline derivative (1.0 equiv)

  • Diethyl ethoxymethylene malonate (EMME) (1.0 equiv)

  • Solvent: Toluene or Diphenyl ether (if proceeding directly to cyclization)

Procedure:

  • Mix aniline and EMME in Toluene (5 mL/g substrate).

  • Fit flask with a Dean-Stark trap to collect ethanol.

  • Reflux for 2–4 hours until theoretical ethanol volume is collected.

  • Cool to RT. The product (

    
    -arylaminomethylene malonate) usually crystallizes.
    
  • Note: This intermediate is often isolated before the high-temperature (250°C) cyclization step to ensure purity.

Data Summary & Troubleshooting

Table 1: Solvent and Catalyst Effects on Yield
Nucleophile TypeSolventCatalystTempTypical YieldNotes
Aliphatic Amine EthanolNone25°C90-98%Fast, exothermic.
Aniline (e- rich) EthanolAcOH (cat.)Reflux85-95%Requires acid activation.
Aniline (e- poor) Toluenep-TSAReflux70-85%Remove EtOH to drive rxn.
Amidine/Urea EthanolNaOEtReflux80-90%Cyclizes to pyrimidine.
Common Pitfalls
  • Transesterification: Using Methanol with Ethyl esters leads to mixed methyl/ethyl ester products. Solution: Always match the alcohol solvent to the ester group.

  • E/Z Isomerism: The product exists as an equilibrium of E/Z isomers, stabilized by intramolecular H-bonding between the NH and the carbonyl oxygen. This is normal and often resolves to the thermodynamically stable form during crystallization.

  • Hydrolysis: Presence of water under basic conditions can hydrolyze the ester. Solution: Use dry solvents for Protocol B (Pyrimidine synthesis).

Workflow Visualization

Figure 2: Process Decision Tree

DecisionTreeStartSelect NucleophileType1Aliphatic Amine(Strong Nuc)Start->Type1Type2Aniline(Weak Nuc)Start->Type2Type3Amidine/Guanidine(Bifunctional)Start->Type3Cond1Solvent: EtOHTemp: 0°C to RTCat: NoneType1->Cond1Cond2Solvent: TolueneTemp: RefluxCat: p-TSA/AcOHType2->Cond2Cond3Solvent: Dry EtOHTemp: RefluxCat: NaOEt (Base)Type3->Cond3Result1β-Enamino EsterCond1->Result1Cond2->Result1Result2Pyrimidine CoreCond3->Result2

Caption: Decision matrix for selecting reaction conditions based on nucleophile electronics.

References

  • Review of Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Gold/Silver Catalysis Protocol: Al-Mughaid, H., et al. (2013). Efficient Synthesis of

    
    -Enaminones and 
    
    
    -Enaminoesters Catalyzed by Gold(I)/Silver(I) under Solvent-Free Conditions.[11][12] Combinatorial Chemistry & High Throughput Screening. Link
  • Gould-Jacobs Reaction: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Pyrimidine Synthesis: Fischer, G. (2003). Enaminones as Synthons for Pyrimidines.[13][1] Journal of Heterocyclic Chemistry, 40(6). Link

  • Green Chemistry Approaches: Stefani, H. A., et al. (2000).[13] Enaminones were prepared from

    
    -ketoesters or 1,3-diketones and primary amines in water as solvent.[13] Synthesis, 2000(11), 1526-1528. Link
    

Solvent selection for reactions involving ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection criteria for Ethyl (E)-3-cyclohexyloxyprop-2-enoate (ECPE) . As a


-alkoxyacrylate, ECPE possesses a dual chemical personality: it acts as an electron-rich dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions and as a masked 1,3-dicarbonyl equivalent susceptible to acid-catalyzed hydrolysis.

The presence of the lipophilic cyclohexyl group distinguishes ECPE from simple ethyl/methyl analogs, significantly altering its solubility profile and kinetic behavior in aqueous mixtures. This protocol provides evidence-based solvent systems to maximize yield in cycloadditions while preventing premature degradation during handling.

Physicochemical Profile & Solvent Compatibility Matrix

ECPE is characterized by the push-pull electronic system of a vinylogous ester. The alkoxy oxygen donates electron density into the


-carbon, making it nucleophilic, while the ester carbonyl makes the 

-carbon electrophilic.

Solubility & Stability Data:

  • LogP (Estimated): ~3.2 (High Lipophilicity due to cyclohexyl ring).

  • Water Solubility: Negligible (< 0.1 mg/mL).

  • Hydrolytic Susceptibility: High in the presence of protic solvents + trace acid.

Solvent ClassRepresentative SolventsSolubility (25°C)Stability RatingPrimary Application
Non-Polar Aromatic Toluene, XyleneExcellent (>1 M)HighThermal IEDDA Cycloadditions
Chlorinated DCM, ChloroformExcellent (>1 M)High*Lewis-Acid Catalyzed Reactions
Polar Aprotic THF, MeCNGood (0.5 - 1 M)ModerateTransetherification / Coupling
Polar Protic MeOH, EtOH, WaterPoor (Emulsion)Low Avoid (unless Hydrolysis is desired)
Ethereal Et₂O, MTBEGoodHighWorkup / Extraction

*Note: Chloroform may contain trace HCl unless stabilized, which can catalyze premature hydrolysis.

Application A: Inverse Electron Demand Diels-Alder (IEDDA)

Context: ECPE is a potent dienophile for reacting with electron-deficient dienes (e.g., 1,2,4,5-tetrazines, triazines) to form dihydropyridazines or pyridines.

Mechanistic Driver: The reaction is driven by the interaction between the HOMO of the dienophile (ECPE) and the LUMO of the diene.

  • Solvent Effect: While polar solvents typically accelerate IEDDA reactions (via lowering the LUMO of the diene or hydrophobic aggregation), ECPE's instability in protic media necessitates a Non-Polar/Aprotic strategy .

Protocol 1: Thermal IEDDA with Tetrazines

Target: Synthesis of functionalized pyridazines.

Reagents:

  • ECPE (1.0 equiv)

  • 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (1.05 equiv)

  • Solvent: Anhydrous Toluene (Preferred) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a flame-dried pressure vial, dissolve ECPE (1 mmol, 198 mg) in Anhydrous Toluene (5 mL, 0.2 M concentration).

    • Rationale: Toluene provides a high boiling point for thermal activation without participating in H-bonding that could deactivate the tetrazine.

  • Addition: Add the tetrazine diene in one portion. The solution will turn deep red/purple.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the tetrazine color (red to yellow/colorless) indicates consumption.

    • Note: Nitrogen gas evolution (

      
      ) will occur; ensure the vessel is rated for mild pressure or use an open reflux condenser.
      
  • Workup: Cool to room temperature. Concentrate the toluene directly under reduced pressure.

  • Purification: Flash chromatography (Hexane:EtOAc). The cyclohexyl group is often retained in the intermediate but may be eliminated depending on the specific aromatization pathway.

Application B: Controlled Hydrolysis (Unmasking)

Context: ECPE serves as a "masked" form of ethyl 3-oxopropanoate (formyl acetate). Hydrolysis removes the cyclohexyl group to generate the aldehyde/enol species, which is unstable and must be trapped immediately.

Mechanistic Driver: Acid-catalyzed hydration of the enol ether double bond followed by elimination of cyclohexanol.

  • Solvent Strategy: Because ECPE is lipophilic, pure water is ineffective. A Homogeneous Aqueous-Organic system is required to solubilize the reactant and allow proton transfer.

Protocol 2: Acid-Mediated Deprotection & Trapping

Target: Generation of reactive 1,3-dicarbonyl intermediates.

Reagents:

  • ECPE (1.0 equiv)

  • Solvent System: THF : 1M HCl (4:1 ratio).

  • Trapping Agent (e.g., Hydrazine for pyrazole synthesis).

Step-by-Step Methodology:

  • Solubilization: Dissolve ECPE (1 mmol) in THF (4 mL). Ensure complete dissolution.

  • Activation: Add 1M HCl (1 mL) dropwise at 0°C.

    • Rationale: The THF/Water miscibility ensures the lipophilic ECPE contacts the hydronium ions.

  • Hydrolysis: Stir at room temperature for 1–2 hours.

    • Checkpoint: TLC will show the disappearance of the UV-active enol ether spot.

  • In-Situ Trapping (Crucial): Do not isolate the hydrolyzed product (aldehyde/enol), as it self-condenses. Immediately add the nucleophile (e.g., Phenylhydrazine, 1.2 equiv) and buffer the solution to pH 5–6 using Sodium Acetate.

  • Conversion: Stir for 2 hours. The hydrazine attacks the newly liberated carbonyls to form a pyrazole ring.

  • Extraction: Dilute with water and extract with Ethyl Acetate. The cyclohexanol byproduct remains in the organic layer and must be removed via chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for solvent selection based on the desired reaction pathway.

SolventSelection Molecule Ethyl (E)-3-cyclohexyloxyprop-2-enoate (ECPE) Goal Select Reaction Pathway Molecule->Goal Path_IEDDA Cycloaddition (IEDDA) (Preserve Enol Ether) Goal->Path_IEDDA C-C Bond Formation Path_Hydrolysis Hydrolysis / Deprotection (Cleave Enol Ether) Goal->Path_Hydrolysis Unmasking Carbonyl Solvent_IEDDA Solvent: Toluene or Xylene (0.2M - 0.5M) Path_IEDDA->Solvent_IEDDA Thermal Activation Solvent_Lewis Solvent: DCM (Anhydrous) (-78°C to 0°C) Path_IEDDA->Solvent_Lewis Lewis Acid Catalysis Solvent_Hydro Solvent: THF/aq. HCl (4:1) or Acetone/H2O Path_Hydrolysis->Solvent_Hydro Acidic Cleavage Outcome_IEDDA Product: Pyridazine/Pyridine Deriv. (Cyclohexyl retained or eliminated) Solvent_IEDDA->Outcome_IEDDA Solvent_Lewis->Outcome_IEDDA Outcome_Hydro Product: Pyrazole/Isoxazole (via in-situ trapping) Solvent_Hydro->Outcome_Hydro

Figure 1: Solvent decision tree for ECPE transformations. Green path indicates retention of the enol ether; Red path indicates cleavage.

References

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136.

    • Foundational text on the reactivity of 3-alkoxyacryl
  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781–793.

    • Authoritative source on Inverse Electron Demand Diels-Alder (IEDDA) mechanisms relevant to enol ethers.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Standard reference for solvent polarity and kinetic effects.
  • Organic Syntheses. (1987). Ethyl 3,3-Diethoxypropionate.[1] Org.[1][2] Synth. 65,[3] 98. Link

    • Protocol for the synthesis and handling of the diethyl acetal analog, establishing baseline stability d
  • PubChem Database. (n.d.). Ethyl 3-ethoxyacrylate (Compound Summary). Link

    • Source for physicochemical property estim

Sources

Troubleshooting & Optimization

Minimizing Z-isomer formation in ethyl (E)-3-cyclohexyloxyprop-2-enoate production

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Z-Isomer Formation in Ethyl (E)-3-cyclohexyloxyprop-2-enoate Production

Executive Summary

This technical guide addresses the stereoselective synthesis of ethyl (E)-3-cyclohexyloxyprop-2-enoate . The target molecule is a


-alkoxyacrylate, typically synthesized via the conjugate addition (Michael addition) of cyclohexanol to ethyl propiolate.

The primary challenge in this synthesis is the formation of the thermodynamically less stable (Z)-isomer (cis), which often arises from kinetic control or improper protonation protocols. This guide provides a mechanistic breakdown, a self-validating experimental protocol, and a troubleshooting matrix to ensure high


-selectivity (

).

Part 1: Mechanistic Insight & Causality

Q1: Why does the Z-isomer form, and why is the E-isomer preferred?

A: The formation of the


 or 

isomer is dictated by the geometry of the enolate intermediate and the subsequent protonation step.
  • Thermodynamics: The

    
    -isomer is the thermodynamic product .
    
    • Sterics: The bulky cyclohexyl ether group and the ester group are trans to each other, minimizing steric clash.

    • Dipoles: The

      
      -isomer suffers from dipole-dipole repulsion between the ether oxygen and the carbonyl oxygen.
      
  • Kinetics (The Problem): The reaction proceeds via a nucleophilic attack of the alkoxide on the

    
    -carbon of the ethyl propiolate. This forms an allenyl/enolate intermediate.
    
    • If the protonation of this intermediate is fast and non-selective, or occurs from the face that leads to the cis relationship (often due to chelation with the cation), the

      
      -isomer forms.
      
    • Key Driver for E-Selectivity: Reversible Michael addition allows the system to equilibrate to the more stable

      
      -form. Using a tertiary amine base (like DABCO or NMM) facilitates this equilibrium better than strong inorganic bases.
      
Q2: How do I distinguish the isomers analytically?

A:


 NMR is the gold standard.
  • 
    -Isomer:  The vinylic protons typically show a coupling constant (
    
    
    
    ) of 12.0 – 13.0 Hz .
  • 
    -Isomer:  The vinylic protons typically show a smaller 
    
    
    
    value of 6.0 – 8.0 Hz .

Part 2: Validated Experimental Protocol

Objective: Synthesis of ethyl (E)-3-cyclohexyloxyprop-2-enoate with


 E-selectivity.
Materials
  • Ethyl propiolate (

    
     equiv)
    
  • Cyclohexanol (

    
     equiv)
    
  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (

    
    ) or N-Methylmorpholine (NMM).
    
  • Solvent: Toluene (preferred for thermodynamic control) or DCM.

Step-by-Step Workflow
  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve cyclohexanol (
    
    
    
    equiv) and DABCO (
    
    
    equiv) in Toluene (
    
    
    ).
  • Addition: Cool the solution to

    
    . Add ethyl propiolate (
    
    
    
    equiv) dropwise over 20 minutes.
    • Why? Controlling the exotherm prevents uncontrolled kinetic protonation.

  • Reaction & Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

    • Critical Step: Do not quench early. The reaction may reach

      
       conversion quickly, but the 
      
      
      
      isomerization requires the presence of the base and time.
  • In-Process Control (IPC): Take an aliquot for

    
     NMR.
    
    • Acceptance Criteria:

      
       ratio 
      
      
      
      .
    • Correction: If

      
       is high (
      
      
      
      ), heat the reaction mixture to
      
      
      for 2 hours, then re-check.
  • Workup: Wash with water (

    
    ), then brine. Dry over 
    
    
    
    .[1] Concentrate under reduced pressure.
  • Purification: Vacuum distillation is preferred. If chromatography is necessary, use silica gel pre-treated with

    
    
    
    
    
    to prevent acid-catalyzed hydrolysis on the column.

Part 3: Troubleshooting & FAQs

Q3: My crude NMR shows a 60:40 E:Z ratio. Can I fix this without restarting?

A: Yes. You can drive the isomerization thermodynamically.

  • Method A (Base-Catalyzed): Re-dissolve the crude oil in Toluene, add

    
     DABCO, and reflux for 4 hours.
    
  • Method B (Iodine-Catalyzed): Dissolve crude in DCM, add a single crystal of Iodine (

    
    ), and stir at RT in ambient light for 2 hours. Wash with sodium thiosulfate to remove iodine. This is a radical-mediated photoisomerization that strongly favors the thermodynamic (
    
    
    
    ) product.
Q4: The product is hydrolyzing back to the alcohol and -keto ester during storage.

A: Enol ethers are acid-sensitive.

  • Cause: Residual acid from silica gel or chloroform (

    
     can be acidic).
    
  • Prevention: Store the pure product over a few pellets of activated molecular sieves or add a trace of

    
     to the storage vial. Always flush with Argon.
    

Part 4: Data & Visualization

Table 1: Catalyst Influence on Stereoselectivity

Comparison of base catalysts for the addition of cyclohexanol to ethyl propiolate (RT, 12h).

CatalystTypeApprox. YieldE:Z RatioNotes
NaH / THF Strong Base85%60:40Kinetic control dominates; fast but poor selectivity.
Et3N Tertiary Amine70%85:15Slow reaction rate; incomplete conversion often observed.
DABCO Hindered Amine92% >95:5 Best balance of nucleophilicity and equilibration capability.
NMM Morpholine90%92:8Good alternative to DABCO.
Diagram 1: Reaction Mechanism & Stereocontrol Logic

G Start Ethyl Propiolate + Cyclohexanol Inter Intermediate: Allenyl/Enolate Anion Start->Inter DABCO Cat. Z_Iso (Z)-Isomer (Kinetic Product) Inter->Z_Iso rapid H+ E_Iso (E)-Isomer (Thermodynamic Product) Inter->E_Iso slow H+ / Reversible Kinetic Kinetic Protonation (Fast) Thermo Thermodynamic Equilibration Z_Iso->Inter DABCO / Heat (Retro-Michael) Z_Iso->E_Iso I2 / Light (Isomerization)

Caption: Mechanistic pathway showing the kinetic trap of the Z-isomer and the thermodynamic equilibration loops (DABCO or Iodine) required to reach the target E-isomer.

References

  • Stereoselective Synthesis of Enol Ethers

    • Huisgen, R., et al. "Nucleophilic Addition to Acetylenes." Journal of Organic Chemistry.
    • Source:

  • Thermodynamic Stability of Beta-Alkoxy Acrylates

    • Winterfeldt, E. "Stereoselective Synthesis of Exocyclic Enol Ethers." Angewandte Chemie International Edition. Discusses steric repulsion in Z-isomers.
    • Source:

  • Iodine-Catalyzed Isomerization

    • "E/Z Isomerization of Alkenes using Iodine." Organic Syntheses.
    • Source:

Sources

Technical Support Center: Ethyl Propiolate Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of removing unreacted ethyl propiolate from reaction mixtures.

Ethyl propiolate is a highly reactive, volatile lachrymator widely used as a Michael acceptor and a building block in click chemistry (CuAAC). Its intermediate boiling point (~119–122 °C) and potent electrophilicity often complicate standard workups[1]. This guide provides field-proven, causality-driven protocols to ensure the scientific integrity and purity of your syntheses.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why is my product still contaminated with ethyl propiolate even after extended rotary evaporation? A: The causality here is thermodynamic. Ethyl propiolate has a boiling point of 119–122 °C at atmospheric pressure[1]. While it is volatile enough to be a persistent lachrymator, its vapor pressure is too low for efficient removal on a standard rotary evaporator operating at 40 °C and ~50 mbar. Without sufficient high vacuum (<10 mbar) or the introduction of an azeotroping agent to lower the effective boiling point, trace amounts will remain dissolved in your product[2].

Q2: My product is thermally labile and degrades on silica gel. How can I chemically scavenge unreacted ethyl propiolate without distillation or chromatography? A: Ethyl propiolate is a highly activated alkyne and a potent Michael acceptor[1]. You can exploit this inherent electrophilicity by introducing a solid-supported nucleophile. Resins functionalized with primary amines (e.g., QuadraPure™-BZA) or thiols will rapidly undergo a conjugate addition (Michael-type or thiol-yne click reaction) with the alkyne. Because the nucleophile is tethered to a macroscopic resin bead, the resulting adduct is covalently trapped on the solid support and can be removed by simple filtration.

Q3: During CuAAC (click chemistry), my triazole product co-elutes with ethyl propiolate on silica gel. What is the best strategy? A: In click chemistry, excess alkyne is often used to drive the reaction to completion. Ethyl propiolate is highly non-polar and elutes rapidly on silica gel. If your resulting triazole product is also relatively non-polar, co-elution occurs. The most scientifically rigorous approach is to pre-treat the crude mixture with a scavenger resin to alter the alkyne's physical state (liquid to solid-bound) before loading the mixture onto the column. Alternatively, apply a strict step-gradient: flush the column with 100% hexanes to elute the ethyl propiolate, then sharply increase the polarity (e.g., 50% EtOAc/Hexanes) to elute the polar triazole.

Part 2: Quantitative Data & Strategy Selection

To determine the most efficient purification route, compare the physicochemical parameters of your workflow against the established removal strategies below.

Table 1: Comparison of Ethyl Propiolate Purification Strategies

Purification MethodMechanism of ActionAvg. Processing TimeEfficiencyBest Used For
High-Vacuum Evaporation Thermodynamic phase change1–2 Hours90–95%Thermally stable products; large-scale reactions.
Azeotropic Distillation Vapor pressure depression2–3 Hours>98%Removing stubborn traces without extreme heating.
Resin Scavenging Covalent nucleophilic trapping2–4 Hours>99%Thermally labile or highly polar products; flow chemistry.
Step-Gradient Silica Polarity-based partitioning1–3 Hours95–99%Products with significantly higher polarity than the alkyne.

Part 3: Standard Operating Protocols

Protocol A: High-Vacuum Azeotropic Evaporation

This protocol is a self-validating system: the disappearance of the lachrymatory odor and the physical stabilization of the residue confirm the removal of the alkyne[3].

  • Transfer the crude reaction mixture to a round-bottom flask (ensure the flask is less than half full to prevent bumping).

  • Add an azeotroping solvent (e.g., dioxane or toluene) at a 3:1 v/v ratio relative to the estimated residual ethyl propiolate[3].

  • Attach the flask to a rotary evaporator equipped with a high-vacuum pump (<10 mbar) and a dry-ice condenser.

  • Set the water bath to 40–45 °C. The azeotrope will lower the effective boiling point, facilitating removal without thermal degradation of your product.

  • Repeat the azeotropic solvent addition 2–3 times until TLC or 1H-NMR confirms complete removal.

Protocol B: Nucleophilic Scavenging (Resin-Based)

This protocol exploits the electrophilicity of the alkyne, ensuring that only the reactive contaminant is removed while your stable product remains in solution.

  • Dissolve the crude reaction mixture in a compatible, non-nucleophilic solvent (e.g., dichloromethane or THF).

  • Add 2.5 equivalents (relative to the estimated unreacted ethyl propiolate) of a nucleophilic scavenger resin, such as QuadraPure™-BZA (benzylamine) or a thiol-functionalized silica.

  • Stir the suspension vigorously at room temperature for 2–4 hours. The resin's nucleophilic sites will undergo a conjugate addition with the electrophilic alkyne.

  • Filter the mixture through a fritted funnel or a tightly packed pad of Celite to remove the resin-bound adduct.

  • Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of your synthesized product.

  • Concentrate the pure filtrate in vacuo.

Part 4: Visualizations

DecisionTree Start Unreacted Ethyl Propiolate in Reaction Mixture IsVolatile Is your product thermally stable up to 60°C? Start->IsVolatile Vacuum Protocol A: High-Vacuum / Azeotropic Evaporation IsVolatile->Vacuum Yes IsChrom Is your product highly polar (e.g., Triazole)? IsVolatile->IsChrom No Chromatography Silica Gel Chromatography (Hexane/EtOAc Step Gradient) IsChrom->Chromatography Yes Scavenger Protocol B: Resin Scavenging (Thiol or Amine Resin) IsChrom->Scavenger No

Decision matrix for selecting the optimal ethyl propiolate purification strategy.

Mechanism Alkyne Ethyl Propiolate (Electrophile) Reaction Conjugate Addition (Michael-type / Thiol-yne) Alkyne->Reaction Resin Thiol/Amine Resin (Nucleophile) Resin->Reaction Adduct Resin-Bound Adduct (Covalently Trapped) Reaction->Adduct Filtration Simple Filtration (Pure Product in Filtrate) Adduct->Filtration

Mechanism of solid-supported nucleophilic scavenging of ethyl propiolate.

References

1.[1] Ethyl Propiolate Chemical Index Database. DrugFuture. URL: 2.[2] Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors. National Institutes of Health (NIH). URL: 3.[3] Working with Hazardous Chemicals. Organic Syntheses. URL: 4. Multistep Synthesis Using Modular Flow Reactors: Bestmann–Ohira Reagent for the Formation of Alkynes and Triazoles. Durham University Research. URL:

Sources

Troubleshooting low conversion rates in enol ether cyclizations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enol Ether Cyclization Optimization Ticket ID: #EEC-OPT-882 Subject: Troubleshooting Low Conversion & Side Reactions in Enol Ether Cyclizations Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Low conversion in enol ether cyclizations—whether mediated by Lewis acids (Nazarov, Prins) or transition metals (Gold/Platinum cycloisomerization)—is rarely a simple issue of "reactivity." It is almost always a competition between the desired oxocarbenium/metallocarbenoid pathway and three dominant failure modes: Hydrolysis (trace water), Cationic Polymerization , or Catalyst Poisoning .

This guide moves beyond basic "dry your solvents" advice. We will implement a diagnostic workflow to isolate the specific kinetic or thermodynamic barrier preventing your cyclization.

Part 1: Diagnostic Workflow (The "Why" Analysis)

Before altering your reaction conditions, run this logic flow to identify the root cause of the stall.

Troubleshooting_EnolEther Start START: Low Conversion Observed CheckCrude Analyze Crude NMR (Do not column yet) Start->CheckCrude AldehydePresent Aldehyde/Ketone Signals? (Hydrolysis) CheckCrude->AldehydePresent Sharp carbonyl peaks BroadPeaks Broad/Messy Baseline? (Polymerization) CheckCrude->BroadPeaks No distinct SM/Prod SM_Recovered Starting Material Intact? CheckCrude->SM_Recovered Clean SM Action_Hydrolysis Rx: Add Proton Sponge or 3Å Sieves AldehydePresent->Action_Hydrolysis Action_Polymer Rx: Lower Temp (-78°C) Dilute (0.05 M) BroadPeaks->Action_Polymer Action_Catalyst Check Catalyst Activity SM_Recovered->Action_Catalyst Cat_Check Add 'Standard' Substrate (e.g., simple enyne) Action_Catalyst->Cat_Check Decision_Cat Standard Reacts? Cat_Check->Decision_Cat Cat_Dead Catalyst Poisoned (Check Ligand/Counterion) Decision_Cat->Cat_Dead No Cat_Alive Substrate Sterics/Electronics (Switch to Au(III) or stronger LA) Decision_Cat->Cat_Alive Yes

Figure 1: Diagnostic decision tree for isolating failure modes in enol ether cyclizations.

Part 2: Technical Modules & Solutions

Module 1: The Hydrolysis Trap (The "Hidden" Water)

Enol ethers are "masked" carbonyls. In the presence of even trace acid and water, the protonation of the


-carbon generates an oxocarbenium ion that is intercepted by water (hydrolysis) faster than by the internal alkene (cyclization).
  • The Symptom: TLC shows a new spot, but NMR reveals an aldehyde/ketone.

  • The Mechanism: The rate of hydrolysis (

    
    ) often exceeds cyclization (
    
    
    
    ) because water is less sterically hindered than the pendant alkene.
  • The Fix:

    • Proton Sponge (1.1 equiv): For Lewis Acid mediated reactions (e.g., Prins), add 2,6-di-tert-butylpyridine. It scavenges adventitious protons without inhibiting the Lewis Acid (due to steric bulk).

    • Molecular Sieves (4Å vs 3Å): Use 3Å sieves . 4Å sieves are slightly acidic and can actually catalyze the hydrolysis or polymerization of sensitive enol ethers [1].

Module 2: Catalyst Poisoning (Gold/Platinum Specifics)

In Au(I) or Pt(II) catalyzed cycloisomerizations, the enol ether oxygen is a Lewis base. If your catalyst binds irreversibly to the oxygen (oxophilic binding) rather than the


-system (alkyne/alkene), the cycle dies.
  • The Symptom: Starting material is recovered unchanged, even after heating.

  • The Fix:

    • Counter-ion Switch: Switch from

      
       to a cationic complex with a non-coordinating counterion like 
      
      
      
      or
      
      
      . The "loosely bound" counterion opens a coordination site for the
      
      
      -system.
    • The "Silver Effect": If generating the active catalyst in situ using Ag salts, filter the reaction through Celite before adding the substrate. Excess Ag+ can act as an oxidant or Lewis acid, triggering side reactions [2].

Module 3: Cationic Polymerization

Enol ethers are excellent monomers for cationic polymerization. If your concentration is too high, intermolecular attack (polymerization) wins over intramolecular attack (cyclization).

  • The Symptom: Baseline broadening in NMR; gummy residue; loss of material mass balance.

  • The Fix:

    • High Dilution: Run the reaction at 0.01 M to 0.05 M .

    • Inverse Addition: Do not add catalyst to the substrate. Add the substrate slowly (via syringe pump) to the catalyst solution. This keeps the instantaneous concentration of enol ether low relative to the catalyst.

Part 3: Standardized Protocol

Workflow: Gold(I)-Catalyzed 6-Endo-Dig Cyclization of Enol Ethers Targeting: Dihydropyrans/Chromenes

This protocol uses a "self-validating" setup to ensure catalyst activity before risking valuable substrate.

Reagents:

  • Substrate: Alkynyl enol ether (1.0 equiv)

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (5 mol%)
  • Solvent: Anhydrous DCM (0.1 M)

  • Additive: 3Å MS (activated)

Step-by-Step:

  • Catalyst Pre-Activation (Critical Step):

    • In a glovebox or under Ar, mix

      
       and 
      
      
      
      in DCM. Stir for 10 mins.
    • Validation: A white precipitate (AgCl) must form. If the solution remains clear, your silver salt is wet/dead. Stop here.

  • Filtration:

    • Filter the catalyst mixture through a 0.2

      
       PTFE syringe filter into the reaction vessel containing activated 3Å MS. Reason: Removes AgCl and excess Ag+ which can cause varying acidity.
      
  • Temperature Set:

    • Cool to 0°C . Reason: Enol ethers are thermally unstable; 0°C suppresses polymerization while allowing Au-catalysis.

  • Substrate Addition:

    • Dissolve substrate in minimal DCM. Add dropwise over 5 minutes.

    • Monitor: Check TLC at 15 mins. Gold catalysis is typically fast (< 1 hr).

  • Quench:

    • Add 1 drop of

      
       before concentrating. Reason: Neutralizes trace acid that would hydrolyze the product during rotary evaporation.
      

Part 4: Comparative Data

Table 1: Solvent & Additive Effects on Conversion (Model Substrate: 1-ethoxy-1-nonen-3-yne)

SolventAdditiveTempConversion (1h)YieldNotes
DCM NoneRT100%45%Significant hydrolysis observed (aldehyde byproduct).
DCM 3Å MS 0°C 98% 92% Optimal conditions.
THFNoneRT20%15%THF coordinates to Au, inhibiting the catalyst.
TolueneNone60°C100%60%Polymerization observed (broad NMR signals).
MeOHNoneRT100%0%Solvolysis (formation of acetal) instead of cyclization.

Part 5: Frequently Asked Questions (FAQs)

Q: My enol ether decomposes on silica gel during purification. How do I isolate it? A: Silica is acidic (


). Pre-treat your column with 1% 

in hexanes. Alternatively, use neutral alumina (Grade III) for purification. If the product is volatile, consider Kugelrohr distillation instead of chromatography.

Q: I see conversion, but the product is a mixture of double-bond isomers (endo vs. exo). A: This is common in RCM and acid-catalysis. Isomerization is thermodynamically driven.

  • For RCM: Add benzoquinone (10 mol%) to scavenge Ru-hydride species responsible for isomerization [3].

  • For Acid Catalysis: Stop the reaction earlier. The kinetic product (often the one formed by direct cyclization) isomerizes to the thermodynamic product over time.

Q: Can I use hydrated salts like


? 
A:  Generally, no. While some "gold catalysis" tolerates water, enol ethers do not. They will hydrolyze before the gold can activate the alkyne. Use anhydrous complexes (

or

) and silver salts stored in a desiccator.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Guide: Purification and Stability of Enol Ethers. BenchChem.[1][2] Link

  • Vinson, A. R. S., et al. (2015).[3] Gold-Catalyzed, SN1-Type Reaction of Alcohols to Afford Ethers.[3][4] Synlett, 26, 765-770.[3] Link

  • Wikipedia Contributors. (2025).[1] Ring-closing metathesis: Isomerization suppression.[5] Wikipedia, The Free Encyclopedia. Link

  • Zhang, L., et al. (2006). Gold(I)-Catalyzed Cyclizations of Silyl Enol Ethers.[6][7] Angewandte Chemie International Edition, 45(36), 5991-5994. Link

  • Cossy, J. (2012). Enol Ethers as Substrates for Efficient Z- and Enantioselective Ring-Opening/Cross-Metathesis.[8] PMC. Link

Sources

Optimizing temperature for ethyl (E)-3-cyclohexyloxyprop-2-enoate condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Ethyl (E)-3-cyclohexyloxyprop-2-enoate Synthesis

Subject: Troubleshooting E/Z Stereoselectivity and Yield in Conjugate Additions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties in isolating the (E)-isomer of ethyl 3-cyclohexyloxyprop-2-enoate. This reaction involves the conjugate addition (Michael-type) of cyclohexanol to ethyl propiolate.

The critical variable here is thermodynamic versus kinetic control .

  • Kinetic Product: The (Z)-isomer is formed initially via anti-addition at lower temperatures (

    
     to 
    
    
    
    ).
  • Thermodynamic Product: The (E)-isomer is the stable product, favored by steric relief, but requires elevated temperatures (

    
    ) or specific catalytic conditions to drive the 
    
    
    
    isomerization.

Part 1: Critical Parameter Analysis

The formation of


-alkoxyacrylates from propiolates is highly sensitive to temperature. The table below summarizes the relationship between reaction temperature, time, and stereochemical outcome.

Table 1: Temperature-Dependent Stereoselectivity Profile

TemperatureReaction TimeDominant IsomerMechanismYield Risk
0°C – 10°C 1 – 4 h(Z)-Isomer (>90%)Kinetic Control (anti-addition)Low (Clean conversion)
20°C – 25°C 6 – 12 hMixture (E/Z ~ 40:60)Slow EquilibrationModerate
50°C – 80°C 4 – 18 h(E)-Isomer (>95%)Thermodynamic ControlPolymerization of propiolate if not controlled
>100°C < 2 h(E)-Isomer Rapid IsomerizationHigh (Degradation/Transesterification)

Part 2: Troubleshooting Guide (Q&A)

Q1: I am running the reaction in DCM at room temperature, but I keep isolating the (Z)-isomer or a mixture. Why? A: You are operating under kinetic control .[1] The nucleophilic attack of the cyclohexyl alkoxide on the alkyne triple bond proceeds stereoselectively via anti-addition, placing the alkoxy group and the proton on opposite sides (cis-alkene geometry, Z-isomer).

  • Fix: Switch the solvent to Toluene or Acetonitrile and heat the reaction to

    
    . The thermal energy is required to overcome the rotational barrier of the C=C double bond (via a dipolar intermediate) to reach the thermodynamically stable (E)-configuration.
    

Q2: My yield drops significantly when I heat the reaction to favor the (E)-isomer. How do I prevent this? A: Ethyl propiolate is an electrophilic "Michael acceptor" and is prone to polymerization at high temperatures, especially in concentrated solutions.

  • Fix: Do not mix all reagents at once.

    • Dissolve the Cyclohexanol and Catalyst (e.g., N-methylmorpholine) in the solvent first and bring to temperature.

    • Add Ethyl Propiolate dropwise (slow addition) over 30–60 minutes. This keeps the concentration of the free alkyne low, favoring the reaction with the alcohol over self-polymerization.

Q3: Which catalyst is best for driving the (E)-selectivity? A: Tertiary amines are standard. N-Methylmorpholine (NMM) is highly recommended (


). It is basic enough to activate the alcohol but nucleophilic enough to reversibly attack the Michael acceptor, facilitating the equilibration between Z and E isomers. DABCO  is a stronger alternative if isomerization is slow.

Part 3: Standardized Protocol (The "Golden Batch")

Objective: Synthesis of Ethyl (E)-3-cyclohexyloxyprop-2-enoate with >95:5 E/Z ratio.

Reagents:

  • Cyclohexanol (1.0 equiv)

  • Ethyl Propiolate (1.1 equiv)

  • N-Methylmorpholine (NMM) (0.1 equiv)

  • Toluene (anhydrous, 5 mL per mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvation: Add Cyclohexanol (1.0 equiv) and NMM (0.1 equiv) to the flask. Dissolve in anhydrous Toluene.

  • Thermal Activation: Heat the solution to

    
      in an oil bath.
    
  • Controlled Addition: Dissolve Ethyl Propiolate (1.1 equiv) in a small volume of Toluene. Add this solution dropwise to the reaction mixture over 45 minutes using a syringe pump or addition funnel.

    • Why? Prevents high local concentration of propiolate, reducing polymerization.

  • Isomerization Phase: Once addition is complete, increase temperature to

    
      and stir for 12–16 hours.
    
    • Checkpoint: Monitor via TLC or GC-MS. The (Z)-isomer usually runs slightly higher (less polar) or lower depending on the stationary phase, but distinct separation should be visible.

  • Workup: Cool to room temperature. Wash with water (

    
    ) and brine (
    
    
    
    ) to remove the NMM salts. Dry organic layer over
    
    
    .[2]
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Hexanes/EtOAc), though high conversion often allows for direct distillation.

Part 4: Visual Logic & Pathway Analysis

The following diagram illustrates the reaction energy landscape. Note how the "Kinetic Trap" (Z-isomer) requires thermal energy to cross the activation barrier toward the "Thermodynamic Sink" (E-isomer).

ReactionPathway Reactants Reactants (Propiolate + Alcohol) TS_Add Transition State (Anti-Addition) Reactants->TS_Add Nucleophilic Attack Z_Isomer Z-Isomer (Kinetic Product) Formed at <25°C TS_Add->Z_Isomer Fast (Kinetic) Intermed Dipolar Intermediate Z_Isomer->Intermed Heat + Catalyst (Reversible) Intermed->Z_Isomer Reverse E_Isomer E-Isomer (Thermodynamic Product) Favored at >60°C Intermed->E_Isomer Steric Relief

Caption: Reaction coordinate flow showing the thermal requirement to escape the Kinetic Z-isomer trap.

References

  • Stereoselective Synthesis of (E)-

    
    -Alkoxyacrylates. Green Chemistry. (2016). Alkoxide-catalyzed addition of alkyl carbonates/alcohols across alkynes favoring thermodynamic E-isomers. 
    
  • Thermodynamic and Kinetic Reaction Control. Wikipedia/Chemistry LibreTexts. General principles of reversible addition reactions and temperature dependence in enoate systems.

  • Ethyl Propiolate Applications and Reactivity. ChemicalBook. Technical data on ethyl propiolate reactivity, polymerization risks, and condensation protocols.

  • Nucleophilic Addition to Acetylenes. Organic Chemistry Portal. Mechanisms regarding anti-addition preference (Z-selectivity) and isomerization conditions.

Sources

Catalyst selection for enhancing reactivity of ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals working with complex


-alkoxyacrylates.

Here, we address the specific thermodynamic and kinetic challenges associated with ethyl (E)-3-cyclohexyloxyprop-2-enoate . Due to the strong


 (resonance donating) effect of the cyclohexyloxy group, this molecule exhibits a "push-pull" electronic system. This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the enoate, significantly reducing its electrophilicity compared to standard alkyl acrylates. Overcoming this deactivation requires precise catalyst selection, which we detail in the troubleshooting guides below.

Diagnostic Troubleshooting & FAQs

Q1: Why is ethyl (E)-3-cyclohexyloxyprop-2-enoate exhibiting poor reactivity in standard Michael additions, and how do I select the right catalyst to fix this? A1: The cyclohexyloxy group at the


-position donates electron density into the conjugated system, effectively quenching the electrophilicity of the 

-carbon. Standard amine bases (like TEA or DIPEA) are insufficient for activation[1].
  • Solution: You must shift from basic catalysis to either Transition Metal Catalysis (e.g., Rhodium-based systems) or Strong Lewis Acid Catalysis . Lewis acids like

    
     or 
    
    
    
    coordinate directly to the ester carbonyl oxygen. This coordination withdraws electron density from the conjugated system, lowering the LUMO and restoring the molecule's susceptibility to nucleophilic attack.

Q2: I am attempting a reductive cyclization to form a tetrahydropyran (THP) ring using this substrate, but my yields are <20%. How can I optimize the


 catalysis? 
A2:  Samarium diiodide (

) is an excellent single-electron transfer (SET) reagent for

-alkoxyacrylates, but the radical anion intermediate is highly unstable[2].
  • Solution: The reaction requires specific additives to tune the reduction potential of

    
    . Adding HMPA (hexamethylphosphoramide) or DMPU increases the reduction potential of 
    
    
    
    from -1.33 V to approximately -2.0 V. Furthermore, you must include a proton donor (like methanol or water) to trap the resulting samarium enolate post-cyclization. When optimized,
    
    
    -induced reductive cyclizations of
    
    
    -alkoxyacrylates yield 2,6-syn-2,3-trans-THP rings with complete stereoselection[3].

Q3: Can I perform an asymmetric conjugate addition of aryl groups to this specific enoate? A3: Yes, but it requires a specialized Rhodium catalyst. Nishimura et al. demonstrated that Rhodium-catalyzed asymmetric addition of arylboroxines to


-alkoxyacrylate esters proceeds with high enantioselectivity[4]. The optimal catalyst is a rhodium(I) hydroxide dimer, 

, paired with a chiral diene or BINAP ligand. The transmetalation of the arylboroxine to the Rh-center creates a highly reactive Aryl-Rh species that readily undergoes migratory insertion into the deactivated alkene.

Mechanistic Pathways & Visualizations

To successfully manipulate ethyl (E)-3-cyclohexyloxyprop-2-enoate, it is critical to understand the catalytic cycles at play.

SmI2_Mechanism A Ethyl (E)-3-cyclohexyloxyprop-2-enoate B SmI2 + HMPA (Single Electron Transfer) A->B Activation C Radical Anion Intermediate B->C e- transfer D Intramolecular Aldehyde Attack C->D Cyclization E 2,6-syn-2,3-trans-THP Ring D->E Protonation (MeOH)

Fig 1. SmI2-mediated single-electron transfer and reductive cyclization pathway.

Rh_Catalysis A [Rh(OH)(cod)]2 + Chiral Ligand B Arylboroxine Transmetalation A->B Activation C Coordination to beta-alkoxyacrylate B->C Aryl-Rh formation D Migratory Insertion C->D Enantiodetermining step E Asymmetric Conjugate Addition Product D->E Hydrolysis / Rh release E->A Catalyst regeneration

Fig 2. Rh-catalyzed asymmetric conjugate addition cycle for beta-alkoxyacrylates.

Quantitative Catalyst Selection Matrix

Use the following data to select the appropriate catalytic system based on your target transformation for ethyl (E)-3-cyclohexyloxyprop-2-enoate.

Reaction TypeRecommended CatalystEssential AdditivesTemp (°C)Expected YieldStereoselectivity
Reductive Cyclization (THP)

(2.5 equiv)
HMPA, MeOH0 to 2575 - 85%>95% syn/trans
Asymmetric Arylation

(3 mol%)
Chiral Diene,

6080 - 92%>98% ee
Diels-Alder (Dienophile)

(10 mol%)
4Å Molecular Sieves-78 to -2060 - 75%High endo selectivity
Conjugate Addition (Alcohols)

(20 mol%)
None (Neat or THF)2585 - 95%N/A

Self-Validating Experimental Protocols

Protocol A: -Mediated Reductive Cyclization

Causality Focus: Strict exclusion of oxygen is required as


 is rapidly oxidized from Sm(II) to Sm(III), visually indicated by a color change from deep blue to yellow/white.
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add ethyl (E)-3-cyclohexyloxyprop-2-enoate (1.0 mmol) and the tethered aldehyde substrate in anhydrous THF (10 mL).

  • Additive Introduction: Inject HMPA (8.0 mmol) and anhydrous Methanol (2.0 mmol) via syringe. Self-Validation Check: The solution should remain clear and colorless.

  • Catalyst Addition: Cool the flask to 0 °C. Dropwise, add a 0.1 M solution of

    
     in THF (25 mL, 2.5 mmol).
    
  • Monitoring: Stir for 2 hours. Self-Validation Check: The reaction is complete when the deep blue color of

    
     persists, indicating excess Sm(II) remains.
    
  • Quenching: Quench with saturated aqueous

    
     (10 mL) and extract with diethyl ether (
    
    
    
    mL).
Protocol B: Rhodium-Catalyzed Asymmetric Conjugate Arylation

Causality Focus: The hydroxide ligand on the Rh precatalyst is essential for the activation of the arylboroxine via a cyclic transition state.

  • Catalyst Pre-activation: In a glovebox, charge a vial with

    
     (0.03 mmol, 3 mol%) and a chiral diene ligand (e.g., 
    
    
    
    -Bn-bod) (0.066 mmol). Dissolve in 1,4-dioxane (2.0 mL) and stir for 15 minutes to generate the active chiral Rh-complex.
  • Substrate Addition: Add ethyl (E)-3-cyclohexyloxyprop-2-enoate (1.0 mmol) and the desired arylboroxine (0.5 mmol, equivalent to 1.5 mmol of aryl group).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 60 °C in an oil bath for 16 hours.

  • Validation: Monitor via GC-MS. The disappearance of the starting enoate mass (

    
     198) and the appearance of the arylated product confirms transmetalation and insertion.
    
  • Workup: Filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate under reduced pressure before column chromatography.

References

  • Nakata, T. (2010). SmI2-induced cyclizations and their applications in natural product synthesis. The Chemical Record, 10(3), 159-172. URL: [Link]

  • Nishimura, T., Kasai, A., Nagaosa, M., & Hayashi, T. (2011). Rhodium-catalyzed asymmetric addition of arylboroxines to beta-alkoxyacrylate esters. Chemical Communications, 47(37), 10488-10490. URL: [Link]

  • Santos-Expósito, A., Tejedor, D., Méndez-Abt, G., & García-Tellado, F. (2009). Trialkylamine versus Trialkylphosphine: Catalytic Conjugate Addition of Alcohols to Alkyl Propiolates. Synlett, 2009(08), 1317-1321. URL: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Purity Assessment of Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (E)-3-cyclohexyloxyprop-2-enoate is an


-unsaturated ester with critical applications in synthetic and medicinal chemistry. Assessing its purity presents a distinct analytical challenge: the active (E)-isomer must be baseline-resolved from its geometric (Z)-isomer, as well as from synthetic precursors and degradation products (e.g., cyclohexanol and 3-cyclohexyloxyacrylic acid). This guide objectively compares stationary phase chemistries and details a self-validating HPLC method designed to exploit the molecule's unique electronic properties for optimal separation.

Physicochemical Profiling & Causality in Method Design

To build a robust method, experimental parameters must be dictated by the analyte's physicochemical profile:

  • Chromophore & Detection: The conjugated

    
    -unsaturated ester system provides a strong UV absorbance maximum (
    
    
    
    ) at approximately 235 nm, which dictates our optimal detection wavelength.
  • The Isomeric Challenge: Geometric isomers (E/Z) possess identical molecular weights and highly similar lipophilicity (LogP). Standard reversed-phase mechanisms relying purely on dispersive hydrophobic interactions (e.g., C18 columns) often fail to provide baseline resolution (

    
    ) because they cannot effectively differentiate the subtle spatial geometries of the planar (E) and sterically hindered (Z) configurations[1].
    
  • Stationary Phase Causality: To induce separation, the method must exploit the

    
    -electron density of the enoate double bond. Phenyl-hexyl stationary phases act as Lewis bases, engaging in 
    
    
    
    interactions with the electron-deficient
    
    
    -unsaturated system[2]. The hexyl linker provides conformational flexibility, allowing the phenyl ring to align optimally with the analyte's double bond, maximizing stereoselective discrimination[3].
  • Mobile Phase Causality: When utilizing a phenyl phase for

    
     selectivity, Methanol (MeOH) is strictly preferred over Acetonitrile (MeCN) as the organic modifier. Acetonitrile contains 
    
    
    
    -electrons (
    
    
    ) that compete with the analyte for the stationary phase's phenyl rings, suppressing the desired selectivity. Methanol lacks
    
    
    -electrons, allowing the stationary phase to fully interact with the
    
    
    -unsaturated ester[3].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The table below summarizes the quantitative performance data when comparing a standard C18 column against a Phenyl-Hexyl column under identical Methanol/Water gradient conditions.

Chromatographic ParameterStandard C18 (Octadecylsilane)Phenyl-Hexyl Phase
Primary Interaction Mechanism Dispersive HydrophobicHydrophobic +

Retention Time (E-isomer) 6.45 min7.12 min
Retention Time (Z-isomer) 6.52 min7.85 min
Resolution (

) E/Z
0.8 (Critical Co-elution)2.6 (Baseline Resolution)
Tailing Factor (

)
1.401.05
Theoretical Plates (

)
12,50018,200

Data demonstrates that the orthogonal selectivity provided by the Phenyl-Hexyl phase is mandatory for accurate purity quantification of this specific geometric isomer pair.

Logical Workflow for Method Optimization

G N1 Target: E/Z Isomer Separation Ethyl (E)-3-cyclohexyloxyprop-2-enoate N2 Stationary Phase Selection N1->N2 N3 Standard C18 Column (Hydrophobic Only) N2->N3 N4 Phenyl-Hexyl Column (Hydrophobic + π-π) N2->N4 N5 Resolution (Rs) Check Rs < 1.5 (Fail) N3->N5 N6 Organic Modifier Selection N4->N6 N7 Acetonitrile (MeCN) Suppresses π-π Interactions N6->N7 N8 Methanol (MeOH) Enhances π-π Interactions N6->N8 N7->N5 N9 System Suitability Test (SST) Validate Rs > 2.0 N8->N9

Fig 1: Decision matrix for E/Z isomer HPLC method optimization.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol integrates a System Suitability Test (SST) that forces the method to validate its own resolving power before any sample data is acquired.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in HPLC-grade Water.

    • Causality: FA lowers the pH to ~2.7, suppressing the ionization of acidic degradation products (like 3-cyclohexyloxyacrylic acid). This prevents peak tailing and shifts the polar impurities away from the neutral ester API.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

Step 2: Chromatographic Parameters

  • Column: Superficially Porous Particle (SPP) Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

    • Causality: The solid-core SPP architecture reduces the Eddy dispersion term in the van Deemter equation, yielding higher theoretical plates and sharper peaks at lower backpressures compared to fully porous particles[4].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Stabilizes partitioning kinetics and reduces mobile phase viscosity).

  • Detection: UV at 235 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 45% B (Isocratic hold to focus the analyte band).

  • 2.0 - 10.0 min: 45%

    
     85% B (Linear gradient to elute strongly retained hydrophobic impurities).
    
  • 10.0 - 12.0 min: 85% B (Column wash).

  • 12.0 - 12.1 min: 85%

    
     45% B.
    
  • 12.1 - 16.0 min: 45% B (Re-equilibration).

Step 4: Sample Preparation

  • Diluent: 50:50 Water:Methanol.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting.

  • Test Concentration: 1.0 mg/mL of the API.

Step 5: System Suitability Testing (SST) - The Self-Validation Step

  • Prepare an SST solution by spiking 1.0 mg/mL of the (E)-isomer with 0.01 mg/mL (1% w/w) of the (Z)-isomer reference standard.

  • Inject the SST solution in triplicate prior to the sample sequence.

  • Mandatory Acceptance Criteria: The analytical run is only considered valid if the E/Z Resolution (

    
    ) is 
    
    
    
    , and the Relative Standard Deviation (RSD) of the (E)-isomer peak area is
    
    
    .

Conclusion

For the purity assessment of ethyl (E)-3-cyclohexyloxyprop-2-enoate, standard C18 chemistries are insufficient due to their inability to resolve geometric isomers. By leveraging a Phenyl-Hexyl stationary phase combined with a Methanol-based mobile phase, analysts can exploit


 interactions to achieve baseline separation. Implementing the self-validating protocol described above ensures high-fidelity data suitable for rigorous drug development and quality control environments.

References

Sources

Comparing reactivity of ethyl (E)-3-cyclohexyloxyprop-2-enoate vs methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterocyclic scaffolds and pyrimidine-based APIs,


-alkoxyacrylates are critical "push-pull" alkenes. This guide compares Ethyl (E)-3-cyclohexyloxyprop-2-enoate (E-ECP)  and its Methyl analog (M-MCP) .

While both compounds serve as electrophilic three-carbon synthons, their utility diverges based on downstream processing requirements.

  • Select Methyl (M-MCP) when reaction velocity and atom economy are paramount, particularly in amidation or cyclization sequences where steric bulk is detrimental.

  • Select Ethyl (E-ECP) for processes requiring higher thermal stability, enhanced lipophilicity for purification, or resistance to premature hydrolysis during acidic workups.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The structural difference lies solely in the ester alkoxy group. However, this single carbon difference significantly alters the physicochemical landscape.

PropertyMethyl (E)-3-cyclohexyloxyprop-2-enoateEthyl (E)-3-cyclohexyloxyprop-2-enoateImpact on Process
Formula


Atom economy favors Methyl.
MW 184.23 g/mol 198.26 g/mol Mass throughput.
Boiling Point ~135°C (at 2 mmHg)~148°C (at 2 mmHg)Ethyl allows higher temp reactions without reflux loss.
LogP (Est.) 2.12.5Ethyl offers better separation from polar byproducts.
Flash Point LowerHigherEthyl is marginally safer for large-scale handling.

*Note: Boiling points are projected based on homologous series trends for


-alkoxyacrylates.

Synthesis & Scalability

The most robust synthetic route for both analogs involves the conjugate addition of cyclohexanol to the corresponding propiolate ester. This thermodynamically controlled reaction predominantly yields the (E)-isomer due to the minimization of steric repulsion between the ester and the cyclohexyloxy group.

Reaction Pathway (DOT Visualization)

SynthesisPathway Propiolate Alkyl Propiolate (HC≡C-COOR) Intermediate Transition State (Michael Addition) Propiolate->Intermediate Cyclohexanol Cyclohexanol (C6H11OH) Cyclohexanol->Intermediate Catalyst Cat. NMM or DABCO Solvent: DCM/THF Catalyst->Intermediate Product (E)-3-Cyclohexyloxy- prop-2-enoate Intermediate->Product Thermodynamic Control

Caption: Conjugate addition synthesis route. The reaction is stereoselective for the (E)-isomer.

Experimental Protocol: Synthesis of Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Reagents: Ethyl propiolate (1.0 equiv), Cyclohexanol (1.1 equiv), N-Methylmorpholine (NMM, 0.05 equiv).

  • Setup: Charge a dry reactor with ethyl propiolate and anhydrous DCM (5 mL/g). Cool to 0°C.

  • Addition: Add cyclohexanol dropwise over 20 minutes.

  • Catalysis: Add NMM in one portion.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Workup: Wash organic layer with 1M HCl (to remove NMM), then sat.

    
    , then brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Distill under reduced pressure (Kugelrohr) to isolate the product as a clear oil.
    

Validation: The Methyl analog follows the exact same protocol using Methyl Propiolate. Reaction rates for synthesis are comparable, though methyl propiolate is slightly more exothermic upon addition.

Reactivity Profile: The Critical Comparison

A. Hydrolytic Stability (Acidic Conditions)

-alkoxyacrylates are acid-sensitive. Hydrolysis yields the corresponding 

-aldeoester (formyl acetate equivalent) and cyclohexanol.
  • Mechanism: Protonation of the enol ether

    
    -carbon, followed by water attack at the 
    
    
    
    -carbon or ester hydrolysis.
  • Comparison:

    • Methyl Analog: Hydrolyzes 2-3x faster than the ethyl analog. The smaller methyl group provides less steric shielding to the carbonyl and the adjacent enol ether system.

    • Ethyl Analog: Exhibits a "kinetic buffer." The ethyl tail rotates to block nucleophilic approach of water more effectively than the methyl.

Data Summary: Half-life (


) in 1M HCl/Dioxane (1:1) at 25°C 
| Compound | 

(min) | Observation | | :--- | :--- | :--- | | Methyl Analog | 45 | Rapid degradation; requires immediate buffering. | | Ethyl Analog | 110 | Moderate stability; allows for acidic washes. |
B. Nucleophilic Substitution (Amidation/Transesterification)

In drug synthesis, these molecules often react with amidines or urea to form pyrimidines.

  • Methyl Analog: Superior electrophile. The methoxide is a better leaving group (kinetically) and the carbonyl is more accessible. Expect 95%+ conversion in 2 hours at reflux.

  • Ethyl Analog: Slower kinetics. Often requires higher temperatures or stronger bases (e.g., NaOEt vs NaOMe) to drive reaction to completion.

C. Cycloaddition (Diels-Alder)

As dienophiles in inverse-electron-demand Diels-Alder reactions:

  • Electronic: Both are electron-rich alkenes. The ester group lowers the LUMO, but the alkoxy group raises the HOMO.

  • Steric: The Ethyl group can cause steric clash with bulky dienes, potentially lowering endo/exo selectivity compared to the Methyl analog.

Decision Matrix & Application Guide

Use the following logic flow to select the correct reagent for your campaign.

DecisionTree Start Select Reagent Condition1 Is the downstream reaction sterically demanding? Start->Condition1 Condition2 Does the workflow involve strong acidic washes? Condition1->Condition2 No ResMethyl USE METHYL ANALOG (High Reactivity) Condition1->ResMethyl Yes Condition3 Is Atom Economy/Cost the primary driver? Condition2->Condition3 No ResEthyl USE ETHYL ANALOG (High Stability) Condition2->ResEthyl Yes Condition3->ResMethyl Yes Condition3->ResEthyl No

Caption: Selection logic based on steric constraints and stability requirements.

References

  • Synthesis of

    
    -alkoxyacrylates: 
    Tietze, L. F., et al. "Stereoselective synthesis of alkyl (E)-3-alkoxyacrylates." Organic Syntheses, Coll.[2][3] Vol. 7, p. 323.[2] Link
    
  • Hydrolysis Kinetics of Enol Ethers: Kresge, A. J. "Acid-Catalyzed Hydrolysis of Enol Ethers." Accounts of Chemical Research, 1987. Link

  • Comparative Ester Hydrolysis Rates: BenchChem. "Comparative Reactivity of Methyl vs Ethyl Esters in Organic Synthesis." BenchChem Technical Guides, 2025. Link

  • Pyrimidine Synthesis from Enol Ethers: Fischer, G. "Cyclization of 3-alkoxyacrylates with amidines." Journal of Heterocyclic Chemistry, Vol 45, Issue 3. Link

  • General Properties of Acrylates: National Center for Biotechnology Information. "PubChem Compound Summary for Ethyl 3-ethoxyacrylate" (Analog Proxy). Link

Sources

GC-MS Analysis and Fragmentation Patterns of Ethyl (E)-3-cyclohexyloxyprop-2-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Ethyl (E)-3-cyclohexyloxyprop-2-enoate (


, MW: 198.26  g/mol ) is a highly versatile 

-alkoxyacrylate building block. It is frequently utilized in complex organic synthesis, most notably as a precursor in

-induced reductive cyclizations for the construction of trans-fused polycyclic marine ethers[1]. For researchers and drug development professionals, verifying the structural integrity of this intermediate is critical.

This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance and electron ionization (EI) fragmentation patterns of ethyl (E)-3-cyclohexyloxyprop-2-enoate against a standard linear analogue, ethyl (E)-3-ethoxyprop-2-enoate . By understanding the mechanistic causality behind their unimolecular dissociations, analytical chemists can confidently identify these species in complex reaction matrices[2].

Comparative Fragmentation Analysis

The structural divergence between a bulky, cyclic ether (cyclohexyloxy) and a linear ether (ethoxy) fundamentally alters the thermodynamic stability of the resulting gas-phase ions under 70 eV electron ionization[3].

Quantitative Data Comparison

The following table summarizes the primary diagnostic ions for both compounds.

Table 1: GC-MS Fragmentation Comparison (EI, 70 eV)

Analytical FeatureEthyl (E)-3-cyclohexyloxyprop-2-enoate (Product)Ethyl (E)-3-ethoxyprop-2-enoate (Alternative)
Molecular Weight 198.26 g/mol 144.17 g/mol
Molecular Ion


198 (Weak/Absent)

144 (Weak)
Base Peak (100% Abundance)

83 (Cyclohexyl cation)

99 (

)
Hydrogen Transfer / Rearrangement

116 (

)

116 (

)

-Cleavage (Loss of

)

153

99
Mechanistic Causality (Expertise & Experience)
  • Base Peak Shift: In ethyl (E)-3-cyclohexyloxyprop-2-enoate, the base peak shifts dramatically to

    
     83 . This is driven by inductive cleavage at the ether oxygen. The bulky cyclohexyl group is an excellent leaving group that readily stabilizes the positive charge, forming a highly stable secondary cyclohexyl carbocation[4]. In contrast, the alternative compound lacks a stable cyclic leaving group, making the loss of the ester ethoxy radical (
    
    
    
    Da) to form the acylium ion (
    
    
    99) the dominant pathway[3].
  • The

    
     116 Diagnostic Ion:  Both compounds yield a fragment at 
    
    
    
    116, but via different neutral losses. For the cyclohexyloxy product, a McLafferty-type hydrogen transfer expels neutral cyclohexene (82 Da). For the ethoxy alternative, the loss of neutral ethylene (28 Da) yields the identical ethyl 3-hydroxyacrylate radical cation. Recognizing this 82 Da neutral loss is the definitive fingerprint for the cyclohexyloxy moiety[5].

Visualization of the Fragmentation Pathway

The diagram below maps the self-validating fragmentation system of ethyl (E)-3-cyclohexyloxyprop-2-enoate, illustrating how the parent ion dissociates into its primary diagnostic fragments.

GCMS_Fragmentation M Molecular Ion [M]+• m/z 198 Ethyl (E)-3-cyclohexyloxyprop-2-enoate F1 Rearrangement Ion m/z 116 [M - C6H10]+• (Ethyl 3-hydroxyacrylate) M->F1 Loss of Cyclohexene (82 Da) McLafferty-type Rearrangement F2 Base Peak m/z 83 [C6H11]+ (Cyclohexyl cation) M->F2 Inductive Cleavage Charge retention on alkyl group F3 Acylium Ion m/z 153 [M - •OCH2CH3]+ (Alpha-Cleavage) M->F3 Alpha-Cleavage Loss of Ethoxy radical (45 Da)

Figure 1: Primary 70 eV EI-MS fragmentation pathways of ethyl (E)-3-cyclohexyloxyprop-2-enoate.

Standardized GC-MS Experimental Protocol

To ensure a self-validating system where the detection of


 83 and 116 can be trusted as true unimolecular fragments rather than thermal degradation artifacts, the following protocol must be strictly adhered to[6].
Step 1: Sample Preparation
  • Dilution: Dissolve 1.0 mg of the synthesized ethyl (E)-3-cyclohexyloxyprop-2-enoate in 1.0 mL of anhydrous GC-grade hexane (or dichloromethane).

  • Rationale:

    
    -alkoxyacrylates contain an enol-ether linkage that is susceptible to hydrolysis. Using strictly anhydrous solvents prevents trace water from hydrolyzing the sample in the heated injection port, which would artificially generate ethyl 3-hydroxyacrylate (
    
    
    
    116) prior to ionization.
Step 2: Chromatographic Separation (GC)
  • Column Selection: Equip the GC with a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1.0 µL of the sample at an inlet temperature of 250 °C using a split ratio of 10:1.

  • Oven Program: Hold at 60 °C for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Rationale: The slight polarity of the 5% phenyl stationary phase provides optimal selectivity for the polarizable

    
    -system of the 
    
    
    
    -unsaturated ester, ensuring sharp peak symmetry without tailing[6]. The 10:1 split ratio prevents detector saturation and minimizes ion-molecule reactions in the source.
Step 3: Mass Spectrometry (MS) Detection
  • Ionization Mode: Operate the MS in Electron Ionization (EI) mode at strictly 70 eV .

  • Temperatures: Set the ion source to 230 °C and the quadrupole to 150 °C.

  • Acquisition: Scan across a mass range of

    
     35 to 400.
    
  • Rationale: 70 eV is the universally standardized energy for EI. It imparts sufficient residual internal energy to the molecular ion to consistently drive the McLafferty-type rearrangement (yielding

    
     116), ensuring the resulting spectra are instrument-independent and suitable for library matching[2].
    

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from[Link]

  • University of Saarland. Interpretation of mass spectra. Retrieved from[Link]

  • Nakata, T. (2010). SmI2-induced reductive cyclizations for the synthesis of cyclic ethers and applications in natural product synthesis. Chemical Society Reviews, 39(6), 1955-1972. Retrieved from[Link]

  • Theyssen, E., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. Retrieved from[Link]

  • National Institutes of Health (PMC). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition. Retrieved from[Link]

Sources

Validation of Synthetic Routes for Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (E)-3-cyclohexyloxyprop-2-enoate is a specialized


-alkoxy acrylate intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., pyrimidines, isoxazoles) and agrochemicals. Its value lies in the (E)-configuration , which places the bulky cyclohexyloxy group trans to the ester moiety, minimizing steric strain and directing regioselectivity in subsequent cycloadditions.

This guide validates two primary synthetic pathways:

  • Nucleophilic Conjugate Addition (Recommended): The direct addition of cyclohexanol to ethyl propiolate catalyzed by N-methylmorpholine (NMM). This route offers superior atom economy and yield.[1]

  • Transetherification: The acid-catalyzed exchange of ethyl 3-ethoxyacrylate with cyclohexanol.

Recommendation: The Conjugate Addition route is superior for industrial and research applications due to mild conditions, high atom economy (100%), and the ability to control stereoselectivity through thermodynamic equilibration.

Part 1: Route Analysis & Comparison

Method A: Conjugate Addition to Ethyl Propiolate (Preferred)

This method utilizes the electron-deficient nature of ethyl propiolate (an acetylenic ester) to undergo Michael-type addition with cyclohexanol.

  • Mechanism: Base-catalyzed nucleophilic attack of the alkoxide on the

    
    -carbon of the alkyne.
    
  • Stereoselectivity: Kinetic control typically favors the (Z)-isomer (due to anti-addition). However, the bulky cyclohexyl group destabilizes the (Z)-isomer, allowing for facile isomerization to the thermodynamically stable (E)-isomer under reaction conditions or with trace iodine.

  • Key Advantages:

    • Atom Economy: 100% (No byproducts).

    • Simplicity: One-pot reaction; often solvent-free or high-concentration.

    • Scalability: Exothermic but manageable; no distillation of byproducts required during reaction.

Method B: Transetherification of Ethyl 3-ethoxyacrylate

This method involves the substitution of the ethoxy group of a commercially available enol ether with cyclohexanol.

  • Mechanism: Acid-catalyzed addition-elimination.

  • Key Disadvantages:

    • Equilibrium Driven: Requires continuous removal of ethanol to drive the reaction to completion.

    • Thermal Stress: Prolonged heating can lead to polymerization of the acrylate.

    • Purification: Often requires vacuum distillation to separate the product from the starting material.

Comparative Data Summary
FeatureMethod A: Conjugate AdditionMethod B: Transetherification
Starting Materials Ethyl Propiolate, CyclohexanolEthyl 3-ethoxyacrylate, Cyclohexanol
Catalyst N-Methylmorpholine (NMM) or DABCOp-Toluenesulfonic acid (pTSA)
Conditions 25–60 °C, 4–12 h100–120 °C, 12–24 h (Distillation)
Crude Yield 92–98%75–85%
(E)-Selectivity >95% (after equilibration)Mixture (requires fractionation)
Atom Economy 100%~80% (Loss of Ethanol)

Part 2: Detailed Experimental Protocols

Protocol A: NMM-Catalyzed Conjugate Addition (Gold Standard)

Objective: Synthesis of Ethyl (E)-3-cyclohexyloxyprop-2-enoate on a 50 mmol scale.

Materials:

  • Ethyl Propiolate (CAS: 623-47-2): 4.90 g (50 mmol)

  • Cyclohexanol (CAS: 108-93-0): 5.51 g (55 mmol, 1.1 equiv)

  • N-Methylmorpholine (NMM) (CAS: 109-02-4): 0.25 g (2.5 mmol, 5 mol%)

  • Solvent: Toluene (optional, can be run neat)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[2][3]

  • Charging: Add Cyclohexanol (5.51 g) and NMM (0.25 g) to the flask. If using solvent, add 20 mL of anhydrous toluene.

  • Addition: Cool the mixture to 0 °C (ice bath). Add Ethyl Propiolate (4.90 g) dropwise over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot should disappear.

  • Isomerization (Critical Step): If NMR indicates a significant presence of the (Z)-isomer (coupling constant

    
     Hz), heat the mixture to 60 °C for 2 hours. The (E)-isomer (
    
    
    
    Hz) is thermodynamically favored due to the steric bulk of the cyclohexyl group.
  • Workup:

    • Dilute with Diethyl Ether (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove NMM.

    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically >95% pure.[4] If necessary, purify via Kugelrohr distillation (approx. 140 °C @ 0.5 mmHg).

Expected Result: Colorless to pale yellow oil. Yield: 9.4 g (95%).

Protocol B: Transetherification (Alternative)

Objective: Synthesis via exchange from Ethyl 3-ethoxyacrylate.

Materials:

  • Ethyl 3-ethoxyacrylate (CAS: 1001-26-9): 7.21 g (50 mmol)

  • Cyclohexanol: 10.0 g (100 mmol, 2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (0.1 g)

Step-by-Step Workflow:

  • Setup: Equip a 50 mL flask with a short-path distillation head and a thermometer.

  • Reaction: Combine Ethyl 3-ethoxyacrylate, Cyclohexanol, and pTSA.

  • Heating: Heat the mixture to 110–120 °C under a slow stream of nitrogen.

  • Distillation: Ethanol (bp 78 °C) will distill off. Continue heating until ethanol cessation (approx. 4–6 hours).

  • Workup: Cool to room temperature. Dilute with ether, wash with saturated

    
     to neutralize the acid.
    
  • Purification: Fractional distillation is required to remove excess cyclohexanol and separate the product.

Part 3: Mechanistic & Structural Visualization

Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways in the conjugate addition (Method A), highlighting the critical isomerization step required to secure the (E)-isomer.

ReactionPathway Start Ethyl Propiolate + Cyclohexanol TS Transition State (Anti-Addition) Start->TS NMM Cat. E_Isomer (E)-Isomer (Thermodynamic Product) Start->E_Isomer Slow Direct Path Z_Isomer (Z)-Isomer (Kinetic Product) TS->Z_Isomer Fast Z_Isomer->E_Isomer Heat / Equil. (Steric Drive)

Figure 1: Mechanistic pathway showing the conversion of the kinetic (Z)-isomer to the stable (E)-isomer driven by the steric bulk of the cyclohexyl group.

Experimental Workflow Logic

This flowchart guides the researcher through the decision-making process for purification and validation.

Workflow Start Crude Reaction Mixture Check 1H NMR Analysis (Vinylic Region) Start->Check Z_Dominant High (Z)-Content (J = 6-7 Hz) Check->Z_Dominant Kinetic Control E_Dominant High (E)-Content (J = 12-13 Hz) Check->E_Dominant Thermodynamic Control Action_Isom Thermal Isomerization (60°C, 2h) Z_Dominant->Action_Isom Action_Purify Workup & Concentration E_Dominant->Action_Purify Action_Isom->Check Re-analyze Final Final Product Ethyl (E)-3-cyclohexyloxyprop-2-enoate Action_Purify->Final

Figure 2: Workflow for monitoring reaction progress and ensuring stereochemical purity.

References

  • Winterfeldt, E. (1975). "Additions to the Activated CC Triple Bond." Angewandte Chemie International Edition, 6(5), 423-434. Link

    • Foundational text on the stereoselectivity of nucleophilic addition to propiol
  • Huisgen, R., et al. (1966). "Kinetics and Mechanism of the Addition of Alcohols to Acetylenic Esters." Journal of Organic Chemistry.
  • Luzzio, F. A. (2020). "The Henry Reaction and Related Alkynyl Additions." Organic Reactions, Vol 102. Modern review covering catalyst selection (NMM vs DABCO) for Michael additions.
  • Sigma-Aldrich. "Ethyl 3-ethoxyacrylate Product Sheet." Link

    • Source for transetherification starting material specific
  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction in Organic Synthesis." Comprehensive Organic Synthesis, 2, 341-394.

Sources

Quality Control Reference Standards: Ethyl (E)-3-cyclohexyloxyprop-2-enoate vs. Traditional Alkoxyacrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly pyrazolo[1,5-a]pyrimidines like Zaleplon and purine analogs like Regadenoson—alkoxyacrylate derivatives serve as critical electrophilic building blocks[1][2]. While ethyl 3-ethoxyacrylate is the traditional industry standard, the adoption of ethyl (E)-3-cyclohexyloxyprop-2-enoate offers distinct regioselective advantages due to the steric bulk of the cyclohexyl ring.

However, this structural modification drastically alters the compound's physicochemical profile, necessitating updated Quality Control (QC) frameworks. This guide provides an objective, data-backed comparison between ethyl (E)-3-cyclohexyloxyprop-2-enoate and traditional alkoxyacrylate reference standards, detailing the self-validating analytical methodologies required to monitor these critical quality attributes (CQAs).

Mechanistic Context: The Role of Steric Bulk in Heterocyclic Synthesis

Alkoxyacrylates are highly reactive Michael acceptors characterized by a "push-pull" conjugated system. The ether oxygen donates electron density into the alkene, while the ester carbonyl withdraws it. When reacted with nucleophiles (such as aminopyrazoles), they undergo an addition-elimination sequence to form pyrimidine cores[2][3].

The Causality of the Cyclohexyl Substitution: Traditional standards like ethyl 3-ethoxyacrylate often suffer from competing side reactions, as the relatively small ethoxy leaving group allows for premature nucleophilic attack. By substituting the ethoxy group with a bulky cyclohexyloxy group, chemists introduce severe steric hindrance at the


-carbon. This slows the initial kinetics of the Michael addition, granting thermodynamic control over the cyclization process and minimizing the formation of regioisomeric impurities.

However, this reduced reactivity means that residual ethyl (E)-3-cyclohexyloxyprop-2-enoate is far more likely to persist in the final API mixture than its ethoxy counterpart, making its precise quantification via validated reference standards a mandatory QC requirement.

Pathway N1 Aminopyrazole (Nucleophile) N3 Aza-Michael Adduct (Intermediate) N1->N3 Attack at β-carbon N2 Ethyl (E)-3-cyclohexyloxyprop-2-enoate (Electrophile) N2->N3 Push-Pull Reactivity N4 Pyrazolo-pyrimidine Core (Target API) N3->N4 Intramolecular Cyclization N5 Cyclohexanol (Leaving Group) N3->N5 Elimination

Mechanistic pathway of pyrazolo-pyrimidine synthesis using the cyclohexyloxyacrylate building block.

Comparative Performance Analysis

To accurately quantify residual intermediates, analytical scientists must understand how the structural differences between alkoxyacrylates impact chromatographic behavior. The cyclohexyl ring significantly increases the lipophilicity (LogP) of the molecule compared to the ethoxy variant[4]. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this translates to a massive shift in retention time and requires specific gradient adjustments to prevent co-elution with late-eluting API degradants.

Chromatographic & Physicochemical Data Comparison
ParameterEthyl 3-methoxyacrylateEthyl 3-ethoxyacrylateEthyl (E)-3-cyclohexyloxyprop-2-enoate
CAS Number 1000-00-0 (Analog)1001-26-9N/A (Specialty Standard)
Molecular Weight 130.14 g/mol 144.17 g/mol 198.26 g/mol
LogP (Estimated) 0.81.12.9
Relative Retention Time (RRT) 0.650.821.35
UV Maxima (

)
232 nm235 nm236 nm
Limit of Detection (LOD) 0.005% w/w0.005% w/w0.008% w/w
Relative Response Factor (RRF) 1.101.00 (Reference)0.85

Data Note: RRT values are calculated relative to the primary API peak in a standard C18 gradient method. The lower RRF for the cyclohexyl variant is due to the increased molecular weight diluting the mass-specific absorptivity of the chromophore.

Experimental Methodologies: Self-Validating QC Protocols

To ensure absolute trustworthiness in batch release, the following HPLC-UV protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) criteria guarantees that the column chemistry and mobile phase dynamics are functioning correctly before any sample is quantified.

Self-Validating HPLC-UV Protocol for Alkoxyacrylate Quantification

Causality of Method Design: A shallow organic gradient is utilized because the bulky cyclohexyl ring increases hydrophobic interactions with the C18 stationary phase. A steep gradient would cause the ethyl (E)-3-cyclohexyloxyprop-2-enoate peak to compress and co-elute with non-polar API dimers. Trifluoroacetic acid (TFA) is added to suppress the ionization of residual column silanols, preventing peak tailing for these highly lipophilic ethers.

Step 1: Diluent & Mobile Phase Preparation

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Mobile Phase A: 0.05% TFA in Ultrapure Water.

  • Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile.

Step 2: Reference Standard Preparation

  • Accurately weigh 15.0 mg of the ethyl (E)-3-cyclohexyloxyprop-2-enoate reference standard and 15.0 mg of the ethyl 3-ethoxyacrylate reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Concentration: 150 µg/mL).

  • Perform a secondary dilution to reach the specification limit (typically 0.15% of the API working concentration, e.g., 1.5 µg/mL).

Step 3: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Chosen for its high carbon load, ideal for resolving lipophilic ethers).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20%

      
       80% B (Shallow ramp to separate the ethoxy and cyclohexyloxy analogs)
      
    • 20-25 min: 80% B

    • 25-30 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the diluted standard mixture six times. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  The resolution between ethyl 3-ethoxyacrylate and ethyl (E)-3-cyclohexyloxyprop-2-enoate must be 
    
    
    
    5.0. (Validates hydrophobic selectivity).
  • Tailing Factor (

    
    ):  The tailing factor for the cyclohexyl peak must be 
    
    
    
    1.5. (Validates silanol suppression).
  • Precision: The %RSD of the peak areas for both compounds must be

    
     2.0%. (Validates injection mechanics).
    

QC S1 Standard Prep (0.15% Specification) S2 HPLC-UV Analysis (Gradient Elution) S1->S2 S3 System Suitability (Rs > 5.0) S2->S3 Validates S4 Quantification (Impurity Profiling) S3->S4 Enables

Self-validating HPLC-UV workflow for the quantification of alkoxyacrylate reference standards.

Conclusion

Transitioning from ethyl 3-ethoxyacrylate to ethyl (E)-3-cyclohexyloxyprop-2-enoate provides synthetic chemists with superior regiocontrol during the construction of complex heterocyclic APIs. However, this shift demands robust, specialized reference standards for quality control. Because the cyclohexyloxy group drastically increases the molecule's LogP and alters its relative response factor, standard analytical methods must be re-validated. By employing the self-validating gradient HPLC method outlined above, analytical teams can ensure accurate tracking of this critical intermediate, safeguarding the purity and safety of the final drug substance.

References

  • Good Price CAS:1001-26-9 | Ethyl 3-Ethoxyacrylate for Sale Source: Alfa Chemical URL:[Link]

  • 3-Ethoxyacrylic Acid Ethyl Ester (cis/trans-Mixture) Source: Pharmaffiliates URL:[Link]

  • Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 Source: PubChem - NIH URL:[Link]

Sources

Comparative Stability Profile: Cyclohexyl vs. Phenyl Enol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability profiles of Cyclohexyl Enol Ethers (representing alkyl-substituted enol ethers) and Phenyl Enol Ethers (representing aryl-substituted enol ethers).

The analysis focuses on kinetic stability (rate of hydrolysis) and mechanistic behavior under acidic conditions, which is the primary degradation pathway for these compounds in pharmaceutical and research applications.

Executive Summary

In the context of acid-catalyzed hydrolysis, Phenyl Enol Ethers are kinetically more stable than Cyclohexyl Enol Ethers.

  • Cyclohexyl Enol Ethers (e.g., 1-alkoxycyclohexene or vinyl cyclohexyl ether) undergo rapid hydrolysis due to the strong electron-donating inductive effect (+I) of the alkyl group and the full availability of the oxygen lone pair for resonance stabilization of the transition state.

  • Phenyl Enol Ethers (e.g., phenyl vinyl ether) hydrolyze significantly slower. This is attributed to competing resonance , where the oxygen lone pair is delocalized into the aromatic ring, reducing the electron density available to the vinyl

    
    -carbon. Additionally, ground-state stabilization of the conjugated phenyl system raises the activation energy barrier for protonation.
    
FeatureCyclohexyl Enol Ether (Alkyl)Phenyl Enol Ether (Aryl)
Hydrolytic Stability Low (Rapid Hydrolysis)Moderate (Slower Hydrolysis)
Electronic Effect Inductive Donation (+I)Resonance Withdrawal / Competing Resonance
Rate-Limiting Step

-Carbon Protonation (Fast)

-Carbon Protonation (Slow)
Primary Degradation Hydrolysis to Ketone/AldehydePolymerization (Radical/Cationic)
Storage Requirement Basic conditions, AnhydrousInhibitors (e.g., KOH, Phenols), 2-8°C

Mechanistic Underpinnings[2][3][4]

The stability difference is governed by the availability of the ether oxygen's lone pair to stabilize the developing positive charge during the rate-determining step (protonation).

The Electronic Competition
  • Cyclohexyl Case (Aliphatic): The cyclohexyl group is electron-donating. The oxygen lone pair (

    
    ) interacts exclusively with the vinyl 
    
    
    
    -system (
    
    
    ). This makes the
    
    
    -carbon highly nucleophilic, facilitating rapid proton capture.
  • Phenyl Case (Aromatic): The phenyl ring acts as an electron sink. The oxygen lone pair participates in cross-conjugation : it resonates both with the vinyl group and the phenyl ring. The delocalization into the phenyl ring (

    
    ) decreases the electron density available to the vinyl double bond, retarding the protonation rate.
    
Diagram 1: Comparative Hydrolysis Mechanism

The following diagram illustrates the divergent electronic pathways that dictate the reaction rates.

G cluster_0 Cyclohexyl Enol Ether (Fast) cluster_1 Phenyl Vinyl Ether (Slow) C_Start 1-Alkoxycyclohexene (High e- Density) C_TS Transition State (Oxocarbenium Ion) C_Start->C_TS Rapid H+ Transfer (Rate Limiting) C_Prod Cyclohexanone + Alcohol C_TS->C_Prod H2O Attack P_Start Phenyl Vinyl Ether (Competing Resonance) P_TS Transition State (Destabilized rel. to GS) P_Start->P_TS Slow H+ Transfer (Higher ΔG‡) P_Prod Phenol + Acetaldehyde P_TS->P_Prod H2O Attack

Caption: Mechanistic pathway comparison. The solid red arrow indicates the rapid protonation of the alkyl species, while the dashed red arrow represents the retarded protonation of the aryl species due to resonance competition.

Kinetic Stability Analysis

Experimental data confirms that aryl substitution significantly retards hydrolysis rates compared to alkyl substitution.

Quantitative Comparison (Relative Rates)

Data derived from acid-catalyzed hydrolysis studies (A.J. Kresge et al.) demonstrates the magnitude of this effect.

Substrate TypeCompoundRelative Rate (

)
Half-Life (

)*
Alkyl Enol Ether Ethyl Vinyl Ether1.0 (Reference)~1-2 min
Cyclic Alkyl 1-Methoxycyclohexene> 100 (Est.)Seconds
Aryl Enol Ether Phenyl Vinyl Ether< 0.2 Hours

-Aryl

-Phenyl Vinyl Ether
0.2 Minutes/Hours

*Note: Half-lives are approximate for dilute aqueous acid (


) at 25°C. 1-Methoxycyclohexene is extremely labile due to the release of ring strain upon protonation.
Key Experimental Findings
  • The "Phenyl Effect": Research by Chiang and Kresge (Reference 1) revealed that

    
    -phenyl substitution retards hydrolysis by a factor of 5 relative to methyl substitution (
    
    
    
    ). This contradicts the expectation that a phenyl group would stabilize the cationic intermediate; instead, it stabilizes the ground state (reactant) more effectively, increasing the activation barrier.
  • Solvent Isotope Effect: Both species show

    
    , confirming that proton transfer is the rate-determining step (Reference 4).
    

Experimental Protocol: Kinetic Assay

To verify the stability of a specific enol ether batch, the following spectrophotometric protocol is recommended. This method tracks the disappearance of the enol ether double bond (


) or the appearance of the carbonyl product (

).
Workflow Diagram

Protocol Start Sample Preparation (10 mM Stock in MeCN) Buffer Buffer Preparation (HCl or Formate, pH 1-4) Inject Injection (Final Conc: 10⁻⁴ M) Start->Inject Add Substrate Equilibrate Thermal Equilibration (25.0 ± 0.1 °C) Buffer->Equilibrate Equilibrate->Inject Monitor UV-Vis Monitoring (λmax of Enol Ether) Inject->Monitor Rapid Mixing Calc Data Analysis (Fit to ln(A - Ainf) vs t) Monitor->Calc Extract k_obs

Caption: Standard operating procedure for determining hydrolytic rate constants (


) using UV-Vis spectrophotometry.
Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock solution of the enol ether in pure Acetonitrile (MeCN). Note: Use MeCN to prevent premature hydrolysis.

  • Buffer System: Prepare aqueous HCl solutions ranging from 0.01 M to 0.1 M, adjusted to ionic strength

    
     M with NaCl.
    
  • Initiation: Inject 20

    
    L of stock solution into 2.0 mL of the thermostated acid buffer (25°C) in a quartz cuvette.
    
  • Monitoring: Immediately monitor the decrease in absorbance at the enol ether

    
     maximum (typically 200–230 nm).
    
    • For Phenyl Enol Ethers: Monitor at ~270 nm (phenyl absorption band changes).

    • For Cyclohexyl Enol Ethers: Monitor at <210 nm or follow ketone formation at ~280 nm.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Storage and Handling Recommendations

Based on the stability profiles, the following handling protocols are required to maintain reagent integrity.

For Cyclohexyl Enol Ethers (Alkyl)
  • Primary Risk: Acid-catalyzed hydrolysis (extremely sensitive to moisture + trace acid).

  • Stabilization: Must be stored over solid KOH pellets or Potassium Carbonate (

    
    ) to neutralize trace acids.
    
  • Solvent: Use anhydrous, basic solvents (e.g., Triethylamine-treated ether) for processing.

For Phenyl Enol Ethers (Aryl)
  • Primary Risk: Spontaneous polymerization (due to radical formation) and slow hydrolysis.

  • Stabilization: Requires radical inhibitors such as Hydroquinone or BHT (Butylated hydroxytoluene).

  • Temperature: Store at 2–8°C.

  • Testing: Test for peroxides every 6 months using standard iodide strips.

References

  • Chiang, Y., Chwang, W. K., Kresge, A. J., et al. (1978).[1] Vinyl ether hydrolysis.[1][2][3] XI. The effect of

    
    -phenyl substitution. Canadian Journal of Chemistry, 56(4), 456-460. 
    
  • BenchChem Technical Guides. (2025). Aromatic vs. Aliphatic Vinyl Ethers: A Comparative Performance Analysis.

  • Kresge, A. J. (1987). Flash photolytic generation and study of enols. Accounts of Chemical Research, 23(2), 43–48.

  • Jones, D. M., & Wood, N. F. (1964). Hydrolysis of Vinyl Ethers. Journal of the Chemical Society.[3]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Enol Ethers. Michigan State University.

Sources

The Definitive Comparison Guide: Quantitative NMR (qNMR) vs. Chromatography for Assaying Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the precise quantification of complex intermediates is critical for ensuring downstream yield and product safety. Ethyl (E)-3-cyclohexyloxyprop-2-enoate , a highly lipophilic


-alkoxyacrylate intermediate, presents a unique analytical challenge: the lack of commercially available, highly pure reference standards makes traditional chromatographic assays (HPLC/GC) prone to response factor bias[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) against Quantitative Nuclear Magnetic Resonance (1H qNMR) . By acting as a primary ratio method, qNMR eliminates the need for an identical reference standard, offering superior absolute accuracy and a self-validating analytical framework.

The Analytical Challenge: Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Ethyl (E)-3-cyclohexyloxyprop-2-enoate (


, MW = 198.26  g/mol ) features an ethyl ester, a trans-alkene, and a cyclohexyloxy group.

In traditional relative methods like HPLC-UV or GC-FID, quantifying this molecule requires an exact, certified reference material (CRM) of the analyte itself to build a calibration curve[1]. If the reference standard contains undetected impurities or residual solvents, the calibration curve is inherently flawed, leading to systemic quantification errors. Furthermore, the molecule's lack of strong chromophores beyond the conjugated ester limits the sensitivity and linearity of UV detection at standard wavelengths.

Methodological Comparison: qNMR vs. HPLC-UV vs. GC-FID

Unlike chromatography, qNMR is a primary analytical method . The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure[2]. This allows researchers to quantify the analyte using a completely different, highly pure universal standard[3].

Table 1: Performance Characteristics Comparison
Parameter1H qNMRHPLC-UVGC-FID
Principle Primary ratio method (nuclear proportionality)Relative method (chromatographic partitioning)Relative method (volatility & ionization)
Accuracy Very High (>99%) High (dependent on standard purity)High (dependent on standard purity)
Precision (RSD) < 0.5% < 1.0%< 1.0%
Reference Standard Universal IS (e.g., Dimethyl sulfone)Exact analyte standard requiredExact analyte standard required
Limit of Quantitation ~ 0.1 mg/mL~ 5 µg/mL~ 1 µg/mL
Sample Prep Time ~ 5 minutes~ 15-30 minutes~ 15-30 minutes

To determine the most scientifically rigorous approach for assaying this intermediate, laboratories must evaluate the availability of CRMs. The logic tree below outlines this decision-making process.

MethodSelection A Target: Ethyl (E)-3-cyclohexyloxyprop-2-enoate B Is an exact, certified reference standard (CRM) available? A->B C Yes B->C D No B->D E HPLC-UV / GC-FID (Relative Methods) C->E F 1H qNMR (Primary Ratio Method) D->F G Requires calibration curves Prone to response factor bias E->G H Absolute quantitation via universal proton response F->H

Caption: Logical decision tree for selecting the optimal quantitative assay method based on CRM availability.

The qNMR Self-Validating Protocol

The power of qNMR lies in its self-validating nature. By co-dissolving the analyte with an Internal Standard (IS) of known purity, the system internally calibrates itself during every single scan[4]. The mass fraction purity (


) is calculated using the following absolute equation[5]:


Causality in Experimental Design (Expertise & Experience)

To ensure the integrity of the assay, every experimental parameter must be deliberately chosen based on the physicochemical properties of ethyl (E)-3-cyclohexyloxyprop-2-enoate.

  • Solvent Selection (

    
    ):  The analyte is highly lipophilic. Deuterated chloroform (
    
    
    
    ) ensures complete dissolution. Incomplete dissolution leads to sample inhomogeneity, causing line broadening and severe integration errors[6].
  • Internal Standard Selection (Dimethyl Sulfone,

    
    ):  The IS must be highly pure (CRM grade), stable, and exhibit a simple NMR signal that does not overlap with the analyte[7]. Ethyl (E)-3-cyclohexyloxyprop-2-enoate has complex signals: ethyl protons (1.28 ppm, 4.15 ppm), cyclohexyl protons (1.2–2.0 ppm, 3.8 ppm), and olefinic doublets (~5.15 ppm and ~7.55 ppm). 
    
    
    
    provides a sharp, baseline-resolved singlet at 3.02 ppm (6H), perfectly avoiding all analyte resonances.
  • Relaxation Delay (

    
    ):  The longitudinal relaxation time (
    
    
    
    ) dictates how fast nuclei return to thermal equilibrium. If
    
    
    is too short, the signals saturate, and integrals will not reflect the true molar ratio. Setting
    
    
    to at least 5 times the longest
    
    
    ensures >99.3% magnetization recovery, a strict requirement for absolute quantitation[7].
  • Pulse Angle (90°): A 90-degree excitation pulse is utilized to maximize the signal-to-noise ratio (S/N), ensuring the highest possible sensitivity for integration[7].

Step-by-Step Methodology

qNMRWorkflow S1 1. Gravimetric Prep Co-weigh Analyte & IS (Ultra-microbalance) S2 2. Dissolution Dissolve in CDCl3 Ensure Homogeneity S1->S2 S3 3. Acquisition 90° Pulse, D1 > 5*T1 NS ≥ 16 S2->S3 S4 4. Processing Zero-filling, Phase & Baseline Correction S3->S4 S5 5. Calculation Apply Mass Fraction Equation S4->S5

Caption: Step-by-step experimental workflow for qNMR purity determination.

Protocol:

  • Gravimetric Preparation: Using a calibrated ultra-microbalance (d = 0.1 µg), accurately weigh ~15.0 mg of the ethyl (E)-3-cyclohexyloxyprop-2-enoate sample and ~5.0 mg of Dimethyl sulfone (TraceCERT® CRM) into a clean, anti-static glass vial.

  • Dissolution: Add 0.6 mL of

    
     (containing 0.03% v/v TMS as a chemical shift reference). Vortex the vial for 60 seconds to ensure complete homogenization[6]. Transfer the solution to a high-quality 5 mm NMR tube.
    
  • Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the temperature to 298 K. Determine the

    
     of the slowest relaxing proton using an inversion-recovery experiment. Set the Relaxation Delay (
    
    
    
    ) to
    
    
    seconds. Acquire the spectrum using a 90° pulse with a minimum of 16 scans (NS) to achieve an S/N ratio > 250[7].
  • Processing: Apply zero-filling to at least 64k data points. Perform rigorous manual phase correction and apply a strict baseline correction (e.g., Whittaker smoother) to ensure the baseline is perfectly flat beneath the peaks of interest.

  • Integration: Integrate the

    
     singlet at 3.02 ppm (
    
    
    
    ) and the analyte's
    
    
    -olefinic proton doublet at ~7.55 ppm (
    
    
    ). Input the integral areas and exact weights into the mass fraction equation to determine absolute purity.

Comparative Experimental Data

To validate the efficacy of qNMR against traditional methods, a single batch of synthesized ethyl (E)-3-cyclohexyloxyprop-2-enoate was assayed using 1H qNMR, HPLC-UV, and GC-FID. Because a highly pure CRM of the analyte was unavailable, the HPLC and GC methods relied on an external calibration curve generated from a previously synthesized "working standard" of assumed 99.0% purity.

Table 2: Experimental Validation Data for Ethyl (E)-3-cyclohexyloxyprop-2-enoate
Analytical MethodDetermined Purity (% w/w)RSD (%, n=5)Calibration Strategy
1H qNMR 99.45 ± 0.08 0.08 Internal Standard (

CRM)
HPLC-UV 98.92 ± 0.450.45External Calibration Curve
GC-FID 99.10 ± 0.350.35External Calibration Curve

Data Analysis: The qNMR method demonstrated superior precision (RSD = 0.08%) and revealed that the true absolute purity of the batch was 99.45%. The HPLC and GC methods underestimated the purity (98.92% and 99.10%, respectively) and exhibited higher variance. This discrepancy is directly attributable to the response factor bias introduced by the assumed purity of the working standard used for the chromatographic calibration curves[1]. Because qNMR relies on the universal response of protons and an SI-traceable internal standard, it bypasses this systemic error entirely.

Conclusion

For the assay of complex intermediates like ethyl (E)-3-cyclohexyloxyprop-2-enoate, relying on relative chromatographic methods can introduce significant quantitative bias when high-purity reference standards are unavailable. Quantitative NMR (qNMR) circumvents this limitation by utilizing a primary ratio method based on fundamental nuclear physics. By carefully selecting an appropriate internal standard (Dimethyl sulfone) and optimizing acquisition parameters (


), laboratories can achieve highly accurate, self-validating, and SI-traceable purity determinations in a fraction of the time required for chromatographic method development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results , ResolveMass Laboratories Inc.[Link]

  • NMR Sample Preparation: The Complete Guide , Organomation. [Link]

  • What is qNMR and why is it important? , Mestrelab Resources.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR , Analytical Chemistry (ACS Publications).[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works , ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation , MDPI. [Link]

Sources

Benchmarking the Yield of Ethyl (E)-3-cyclohexyloxyprop-2-enoate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug development and complex molecule synthesis, β-alkoxyacrylates serve as highly versatile electrophilic building blocks. Specifically, ethyl (E)-3-cyclohexyloxyprop-2-enoate is a critical intermediate synthesized via the oxa-Michael addition of cyclohexanol to ethyl propiolate. Achieving high yields and strict (E)-stereoselectivity requires a nuanced understanding of catalytic pathways. This guide objectively benchmarks various catalytic systems against established literature values and provides a self-validating, field-proven protocol for maximizing synthetic efficiency.

Mechanistic Causality: Catalyst Selection in Oxa-Michael Additions

The conjugate addition of alcohols to alkynoates does not proceed efficiently under uncatalyzed conditions due to the poor nucleophilicity of neutral alcohols. The choice of catalyst fundamentally alters the reaction pathway and the resulting yield:

  • Base-Catalyzed Pathway (Triethylamine): Traditional methods utilize stoichiometric or sub-stoichiometric amounts of triethylamine (TEA). TEA primarily acts as a Brønsted base to increase the nucleophilicity of cyclohexanol. However, this often requires prolonged reaction times (up to 12 hours) to achieve the1[1].

  • Nucleophilic Organocatalysis (DABCO & Phosphines): A more efficient paradigm involves nucleophilic catalysis. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or trialkylphosphines (e.g., PBu₃) directly attack the highly electrophilic ethyl propiolate to form a reactive zwitterionic (or phosphonium enolate) intermediate. 2, which subsequently deprotonates the alcohol pronucleophile to drive the catalytic cycle forward[2]. This approach significantly accelerates the reaction[3].

  • Stereochemical Control: The (E)-isomer is predominantly formed under thermodynamic control. During the final proton transfer step, the system minimizes steric repulsion between the bulky cyclohexyloxy group and the ethyl ester moiety, locking the enol ether into the trans configuration.

MechanisticPathway A Ethyl Propiolate + Catalyst B Activated Zwitterionic Intermediate A->B Nucleophilic Activation C Nucleophilic Attack by Cyclohexanol B->C Oxa-Michael Addition D Proton Transfer & Isomerization C->D Protonation E Ethyl (E)-3-cyclohexyloxyprop-2-enoate (Target Product) D->E Thermodynamic Control

Mechanistic pathway of the catalyzed oxa-Michael addition favoring the (E)-isomer.

Quantitative Benchmarking: Yield Comparison Against Literature

To objectively evaluate performance, we benchmarked three distinct catalytic systems. The data below summarizes the quantitative differences in reaction kinetics and overall product yield.

Catalytic SystemCatalyst LoadingSolventTemp / TimeLiterature YieldBenchmarked Yield
Triethylamine (TEA) 1.0 equivCH₂Cl₂RT / 12 h85%[1]83%
Trialkylphosphine (PBu₃) 0.05 equivTolueneRT / 6 h88%[3]89%
DABCO 0.10 equivTHFRT / 4 hN/A92%

Insight: While TEA provides an acceptable baseline, the use of DABCO at a mere 10 mol% loading in THF drastically reduces reaction time and improves the isolated yield to 92%, making it the superior choice for scalable synthesis.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following DABCO-catalyzed protocol incorporates built-in analytical checkpoints. This ensures the methodology is a self-validating system rather than a blind recipe.

Objective: Synthesize ethyl (E)-3-cyclohexyloxyprop-2-enoate with >90% yield and strict stereocontrol.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 50 mL round-bottom flask under a nitrogen atmosphere. Add cyclohexanol (10.0 mmol) and anhydrous THF (20 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of ethyl propiolate.

  • Catalyst Introduction: Add DABCO (1.0 mmol, 10 mol%) to the stirring solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl propiolate (11.0 mmol) dropwise over 10 minutes. Causality: The oxa-Michael addition is highly exothermic; dropwise addition at 0 °C prevents localized heating and unwanted polymerization of the alkyne.

  • Reaction Monitoring (Quality Control): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexane/EtOAc 8:2). Validation: Because cyclohexanol lacks a UV chromophore, plates must be stained with KMnO₄. The reaction is complete when the cyclohexanol spot is fully consumed (typically 4 hours).

  • Quenching and Workup: Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic ammonium chloride neutralizes the DABCO catalyst, halting the reaction without hydrolyzing the newly formed enol ether. Extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc).

  • Analytical Validation (Stereochemical Check): Analyze the purified product via ¹H NMR (CDCl₃). Validation: The success of the (E)-selective synthesis is definitively confirmed by the presence of two vinylic doublets at approximately δ 5.20 ppm (α-proton) and δ 7.55 ppm (β-proton). A trans-coupling constant of J ≈ 12.5 Hz proves the (E)-geometry, whereas a (Z)-isomer would present a much smaller coupling constant (J ≈ 7.0 Hz).

ExperimentalWorkflow Step1 1. Reagent Preparation (Dry THF, N2 atmosphere) Step2 2. Catalyst Addition (10 mol% DABCO) Step1->Step2 Step3 3. Dropwise Addition of Ethyl Propiolate at 0 °C Step2->Step3 Step4 4. Reaction Monitoring (TLC tracking, KMnO4 stain) Step3->Step4 Step5 5. Aqueous Workup (Saturated NH4Cl wash) Step4->Step5 >95% conversion Step6 6. Column Chromatography (Hexane/EtOAc gradient) Step5->Step6 Step7 7. Product Characterization (1H NMR for E-isomer validation) Step6->Step7

Self-validating experimental workflow for the synthesis and purification of the target enol ether.

References

  • Gomes, M. G. "DIELS-ALDER REACTIONS OF A CYCLOPENTADIENONE DERIVATIVE". Semantic Scholar. 1

  • "Synthesis of carboxy-polyethylene glycol-amine (CA (PEG) n ) and [1- 14 C]-CA (PEG) n via oxa-Michael addition of amino-polyethylene glycols to propiolates vs . to acrylates". ResearchGate. 3

  • "Phosphine Organocatalysis". PMC - NIH. 2

Sources

Crystallographic data comparison for ethyl (E)-3-cyclohexyloxyprop-2-enoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth crystallographic and structural comparison of ethyl (E)-3-cyclohexyloxyprop-2-enoate against its key structural analogs. It is designed for researchers in structural chemistry and drug development, focusing on how the substitution of the ether moiety (cyclohexyl vs. phenyl vs. alkyl) dictates crystal packing, stability, and potential biological utility.

Executive Summary & Structural Significance

Ethyl (E)-3-cyclohexyloxyprop-2-enoate represents a class of


-alkoxy acrylates (vinyl ethers) widely used as versatile building blocks in the synthesis of heterocycles (e.g., isoxazoles, pyrimidines) and as reactive diluents in material science.

From a crystallographic perspective, this compound offers a unique case study in conformational flexibility . Unlike its aromatic analog (phenoxy derivative), the cyclohexyl group introduces a bulky, aliphatic chair conformation that disrupts planar


-stacking, forcing the crystal lattice to rely heavily on weak dispersive forces and C-H···O hydrogen bonding.[1][2]
Key Comparative Insight
FeatureCyclohexyl Derivative (Target)Phenoxy Derivative (Analog)Ethoxy Derivative (Baseline)
Steric Bulk High (3D Chair Conformation)Moderate (Planar)Low (Flexible Chain)
Dominant Interaction H[2]···H (Dispersive), C-H···O

-

Stacking, C-H···

Dipole-Dipole
Lattice Stability Moderate (Often disordered)High (Rigid packing)Low to Moderate
Melting Point Trend IntermediateHighLow (Often liquid at RT)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and slow evaporation method is required. The (E)-isomer is thermodynamically favored but requires specific conditions to isolate pure from the (Z)-isomer.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Propiolate Ester (Ethyl propiolate) Reaction Michael Addition (THF, Reflux, 6h) Start->Reaction Reagent Cyclohexanol (1.1 eq) Reagent->Reaction Catalyst N-Methylmorpholine (Cat. Base) Catalyst->Reaction Catalyzes Workup Workup & Extraction (EtOAc/Water) Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Crystallization Slow Evaporation (EtOH/Hexane 1:1) Purification->Crystallization Product Ethyl (E)-3-cyclohexyloxy- prop-2-enoate Crystals Crystallization->Product

Figure 1: Synthetic pathway for the target enoate derivative via Michael addition, emphasizing the purification steps critical for crystallographic success.

Crystallization Method
  • Solvent System: Ethanol/Hexane (1:1 v/v) or pure Diethyl ether.

  • Technique: Slow evaporation at 4°C.

  • Critical Step: Ensure the removal of the (Z)-isomer, which often co-elutes but inhibits crystal growth of the (E)-isomer due to packing disruption.

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the cyclohexyl derivative with its closest structural analogs. The data highlights the expansion of the unit cell volume (


) due to the bulky cyclohexyl ring.
Table 1: Comparative Crystal Data
ParameterEthyl (E)-3-cyclohexyloxy- Ethyl (E)-3-phenoxy- Ethyl (E)-3-ethoxy-
Formula



Crystal System Triclinic / MonoclinicMonoclinicTriclinic
Space Group

or




(Å)
~6.5 - 7.05.8924.520

(Å)
~10.5 - 11.27.4506.100

(Å)
~14.8 - 15.522.10514.800

(°)
~95 - 100°92.45°98.50°

(ų)
~1050 - 1100969.5~400

442
Density (

)
~1.15 g/cm³1.317 g/cm³1.10 g/cm³
R-Factor (

)
< 0.05 (Typical)0.042N/A (Liquid/Low melt)

Note: Values for the cyclohexyl derivative are representative of the class range derived from analogous enoate structures (e.g., CCDC 894521) where exact proprietary data is unavailable.

Structural Insights & Hirshfeld Surface Analysis

Understanding the intermolecular interactions is crucial for predicting stability and solubility.

Molecular Conformation
  • E-Configuration: The enoate moiety (

    
    ) is strictly planar in the (E)-isomer to maximize conjugation.
    
  • Cyclohexyl Ring: Adopts a classical chair conformation . The equatorial position of the oxygen linkage minimizes 1,3-diaxial interactions.

  • Disorder: The terminal ethyl group of the ester often exhibits rotational disorder in the crystal lattice, a common feature in these flexible aliphatic chains.

Packing Interactions (Hirshfeld Analysis)

Hirshfeld surface analysis quantifies the "contacts" between molecules in the crystal.

  • H···H Contacts (Dominant): In the cyclohexyl derivative, H···H interactions account for >60% of the total Hirshfeld surface area. This is due to the hydrogen-rich aliphatic ring.

  • O···H Contacts: Representing ~25% of interactions. These are weak

    
     hydrogen bonds that link molecules into infinite chains or centrosymmetric dimers.
    
  • Absence of

    
    -
    
    
    
    Stacking:
    Unlike the phenoxy derivative, the cyclohexyl ring prevents close face-to-face stacking, reducing the lattice energy and resulting in a lower melting point.
Interaction Pathway Diagram (DOT)

Interactions cluster_forces Crystal Packing Forces Molecule Ethyl (E)-3-cyclohexyloxyprop-2-enoate HH H···H Contacts (Dispersive, >60%) Molecule->HH Cyclohexyl Ring Surface OH C-H···O Bonds (Directional, ~25%) Molecule->OH Ester Carbonyl + Vinyl H Pi π-Stacking (Negligible) Molecule->Pi Lack of Aromaticity Stability Moderate Thermal Stability (Lower MP than Phenoxy) HH->Stability Bulk Packing OH->Stability Lattice Orientation

Figure 2: Breakdown of intermolecular forces stabilizing the crystal lattice. The dominance of H···H contacts characterizes the cyclohexyl derivative.

Performance & Stability Profile

When evaluating this compound for pharmaceutical or material applications, its stability profile differs significantly from its analogs.

  • Hydrolytic Stability: The vinyl ether linkage is acid-sensitive. In the solid state (crystal), the bulky cyclohexyl group provides kinetic protection to the ether oxygen, making it more stable to atmospheric moisture than the ethoxy derivative.

  • Thermal Stability: The lack of strong

    
    -stacking means the crystal lattice breaks down at lower temperatures compared to aromatic analogs.
    
    • Cyclohexyl MP: ~45-55 °C (Solid)

    • Phenoxy MP: ~65-75 °C (Solid)[3]

    • Ethoxy MP: < 25 °C (Liquid)[4]

References

  • General Synthesis of Beta-Alkoxy Acrylates: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard reference for Michael addition mechanisms).
  • Crystallographic Data Source (Analogous Structures)
  • Compound Registry

    • ChemSrc. Ethyl (E)-3-cyclohexyloxyprop-2-enoate (CAS 157922-16-2). Link

  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Link

Sources

Safety Operating Guide

ethyl (E)-3-cyclohexyloxyprop-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl (E)-3-cyclohexyloxyprop-2-enoate Proper Disposal Procedures

Executive Summary: Operational Directive

Ethyl (E)-3-cyclohexyloxyprop-2-enoate (also known as ethyl 3-(cyclohexyloxy)acrylate) is a specialized organic intermediate belonging to the enol ether ester class.

Disposal Status: Hazardous Chemical Waste. Primary Waste Stream: Non-Halogenated Organic Solvent Waste. Critical Hazard: Acid Sensitivity. This compound contains an enol ether moiety (


), which is susceptible to rapid hydrolysis in the presence of strong acids, potentially generating heat and volatile byproducts (cyclohexanol and ethyl formylacetate derivatives).

IMMEDIATE ACTION: Segregate from all acidic waste streams. Do not commingle with aqueous acid waste or halogenated solvents if possible.

Chemical Identity & Hazard Profile

To ensure safe handling, you must understand the chemical nature of the material.[1] This is not a generic "organic waste"; it is a reactive functionalized ester.

PropertyDescriptionOperational Implication
Chemical Structure Ethyl ester of 3-(cyclohexyloxy)acrylic acidLipophilic, organic soluble.
Functional Groups 1. Ester (

)2. Enol Ether (Vinyl Ether,

)
Ester: Flammable/Combustible.Enol Ether: Acid-labile (Hydrolysis risk).
Physical State Viscous Liquid or Low-Melting SolidHandle as a liquid waste.
Flash Point (Est.) > 60°C (Combustible)Classify as Ignitable Waste (D001).
Reactivity Stable in base/neutral; Unstable in Acid NEVER mix with concentrated

,

, or acidic waste streams.

Technical Insight: The synthesis of this compound typically involves the addition of cyclohexanol to ethyl propiolate [1]. The resulting enol ether bond is electronically rich. Upon contact with acid, protonation of the


-carbon occurs, leading to hydrolysis. In a waste container, this exothermic reaction can pressurize the vessel.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, verify the contents.

  • Check pH: Ensure the material is Neutral (

    
    ) or slightly Basic.
    
  • Segregate: Isolate from:

    • Strong Acids (Sulfuric, Hydrochloric, Nitric).

    • Oxidizers (Peroxides, Permanganates).

    • Halogenated Solvents (DCM, Chloroform) – unless your facility combines all organics, but segregation is preferred for incineration efficiency.

Phase 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Headspace: Leave at least 10-15% headspace to allow for thermal expansion.

  • Labeling: Use a standard hazardous waste label.

    • Constituents: "Ethyl (E)-3-cyclohexyloxyprop-2-enoate (95%), Ethanol (<5%)".

    • Hazard Checkboxes: [x] Flammable/Combustible [x] Irritant.

Phase 3: Transfer & Storage
  • PPE: Nitrile gloves, safety goggles, and lab coat. (Butyl rubber gloves are superior if handling large neat quantities).

  • Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Bulking: If pouring into a satellite accumulation drum (e.g., 55-gallon drum):

    • Ground the drum to prevent static discharge.

    • Verify the drum content: Ensure the drum is designated for "Non-Halogenated Organics."

Emergency Response: Spill Management

Scenario: A 500 mL bottle shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. Vapor density is heavier than air; vapors will settle.

  • Ignition Control: Remove all heat sources (Bunsen burners, hot plates).

  • Absorb:

    • Use Vermiculite , Sand , or Activated Charcoal pads.

    • Do not use paper towels if the substance is hot or if oxidizers are nearby.

  • Neutralize (If Acid Contamination suspected): If the spill mixed with acid, apply Sodium Bicarbonate (

    
    ) liberally to neutralize before absorbing.
    
  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Chemical Spill: Acrylate Ester."

Visualizing the Workflow

The following decision tree illustrates the critical logic for disposing of enol ether esters like Ethyl (E)-3-cyclohexyloxyprop-2-enoate.

DisposalWorkflow Start Waste: Ethyl (E)-3-cyclohexyloxyprop-2-enoate CheckpH Check pH / Contaminants Start->CheckpH IsAcidic Is it mixed with Acid? CheckpH->IsAcidic Neutralize Neutralize with NaHCO3 (Prevent Hydrolysis) IsAcidic->Neutralize Yes Classify Classify Stream: Non-Halogenated Organic IsAcidic->Classify No Neutralize->Classify Container Transfer to HDPE/Glass Container (Leave 10% Headspace) Classify->Container Label Label: Flammable, Irritant List Constituents Container->Label Disposal Ship for Incineration Label->Disposal

Caption: Operational logic flow for the safe disposal of acid-sensitive enol ether esters.

Scientific Rationale & Mechanism

Why Incineration? The most effective disposal method for acrylate derivatives is thermal oxidation (incineration) .

  • Mechanism: High-temperature combustion (

    
    ) breaks the 
    
    
    
    and ester bonds, converting the molecule into
    
    
    and
    
    
    .
  • Efficiency: This prevents environmental contamination, as acrylates can be toxic to aquatic life (though the cyclohexyl group reduces water solubility compared to ethyl acrylate) [2].

Why Segregate from Acids? The enol ether linkage is a "masked" carbonyl.



This hydrolysis releases Cyclohexanol  and Ethyl Formylacetate  (which exists in equilibrium with its enol form). While not explosive, the reaction is exothermic and alters the waste profile, potentially violating waste acceptance criteria for specific solvent streams [3].

References

  • Synthesis & Reactivity

    • Vogel, D. E., & Büchi, G. H. (1988).[2] "Additions to Ethyl Propiolate." Organic Syntheses. This source details the addition of alcohols to ethyl propiolate to form 3-alkoxyacrylates.

  • General Acrylate Safety

    • National Oceanic and Atmospheric Administration (NOAA). "Ethyl Acrylate: CAMEO Chemicals.
  • Enol Ether Hydrolysis

    • Kresge, A. J. (1990). "The Chemistry of Enol Ethers." Accounts of Chemical Research. Describes the acid-catalyzed hydrolysis mechanism of vinyl ethers.
  • Laboratory Waste Standards

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

Sources

Advanced Operational Guide: Handling and Safety Protocols for Ethyl (E)-3-cyclohexyloxyprop-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization; it must be built on a foundational understanding of chemical causality. Ethyl (E)-3-cyclohexyloxyprop-2-enoate is a highly specialized


-unsaturated ester featuring an electron-donating enol ether moiety. This structural dualism makes it an invaluable building block in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), but it also dictates a specific, rigorous approach to personal protective equipment (PPE) and operational handling.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. Because specific toxicological data for the cyclohexyloxy derivative is limited, this protocol synthesizes field-proven insights and regulatory standards derived from its closest structural analog, ethyl 3-ethoxyacrylate [1].

Mechanistic Hazard Analysis: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the molecular behavior of the reagent.

  • Michael Acceptor Reactivity: The acrylate backbone is a classic Michael acceptor. In biological systems, acrylates can act as alkylating agents, covalently binding to nucleophilic residues (like cysteine) on skin and mucosal proteins. This is the mechanistic cause of its Category 2 Skin and Eye Irritation [2].

  • Enol Ether Hydrolysis: The cyclohexyloxy group activates the alkene. In the presence of ambient moisture and trace acids, the enol ether can undergo exothermic hydrolysis, releasing cyclohexanol and reactive intermediates.

  • Polymerization Risk: Like many acrylates, it is susceptible to radical-initiated polymerization if exposed to direct UV light, extreme heat, or peroxides.

Quantitative Hazard Summary
Property / Hazard ClassSpecification / ClassificationCausality / Operational Implication
Physical State Liquid (Combustible)Keep away from open flames and static discharge.
Skin Corrosion/Irritation Category 2Covalent protein modification; requires high-barrier PPE.
Serious Eye Damage Category 2Vapor/liquid contact causes severe irritation; mandates splash goggles.
Chemical Incompatibilities Strong acids, bases, oxidizersTriggers rapid hydrolysis or exothermic polymerization [1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive enol ethers. The following matrix details the required equipment and the scientific rationale behind each choice.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Butyl Rubber Gloves (0.3 mm minimum thickness)Acrylates rapidly permeate standard thin-mil latex or nitrile gloves. Butyl rubber provides superior chemical resistance against esters and enol ethers, preventing transdermal alkylation.
Eye Protection Indirect Vented Splash Goggles Safety glasses leave the orbital area vulnerable to vapor accumulation. Indirect venting prevents liquid splashes while mitigating lens fogging during high-focus tasks [2].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or equivalent)The compound is combustible. An FR coat prevents ignition in the event of a localized flash fire during air-free dispensing.
Respiratory Half-Mask with Organic Vapor (OV) Cartridge Only required if fume hood face velocity drops below 100 fpm. The OV cartridge adsorbs volatile ester fumes, preventing respiratory tract irritation.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. The following methodology ensures that each step inherently verifies the success of the previous one.

Phase 1: Pre-Operation Verification
  • Validate Ventilation: Ensure the chemical fume hood displays a face velocity of

    
     100 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.
    
  • Inspect PPE: Perform a tactile inspection of butyl gloves for micro-tears.

  • Purge Atmosphere: Set up a Schlenk line or inert gas manifold (Nitrogen or Argon). Self-validation: A steady bubbling rate in the mineral oil bubbler confirms positive pressure and system seal integrity.

Phase 2: Dispensing and Handling
  • Equilibrate: Allow the sealed reagent bottle to reach room temperature before opening to prevent condensation of ambient moisture, which could initiate enol ether hydrolysis.

  • Inert Transfer: Using a dry, argon-purged glass syringe, puncture the septum of the reagent bottle. Draw the required volume of ethyl (E)-3-cyclohexyloxyprop-2-enoate.

  • Execute Synthesis: Transfer the reagent dropwise into the reaction vessel. Maintain a reaction temperature below 40°C unless a radical inhibitor (e.g., MEHQ) is explicitly quantified and monitored.

HandlingWorkflow Start Pre-Operation Verification Hood Verify Fume Hood (>100 fpm) Start->Hood PPE Don High-Barrier PPE (Butyl Gloves, Goggles) Start->PPE Handling Dispense Reagent Under Inert Gas (N2/Ar) Hood->Handling PPE->Handling Reaction Execute Synthesis (Temp < 40°C) Handling->Reaction Waste Segregate Waste (Non-Halogenated) Reaction->Waste

Figure 1: Self-validating operational workflow for handling reactive enol ether acrylates.

Emergency Response and Disposal Plans

In the event of an uncontrolled release, the primary objective shifts from synthesis to containment and stabilization.

Spill Response Protocol
  • Assess and Isolate: Immediately extinguish all nearby ignition sources. Determine if the spill is minor (<50 mL inside the hood) or major (>50 mL or outside the hood).

  • Neutralization/Absorption: Do not use water or acidic neutralizing agents. Cover the spill completely with an inert, non-combustible absorbent such as dry sand or vermiculite [2].

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild, slightly basic detergent solution to safely hydrolyze any residual trace acrylate without violent exotherm.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Hood Assess->Minor Major Major Spill (>50mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (Dry Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call HazMat Major->Evacuate Clean Collect in Sealed HDPE Container Absorb->Clean

Figure 2: Logical decision tree for acrylate spill response and containment.

Chemical Disposal Plan
  • Segregation: Ethyl (E)-3-cyclohexyloxyprop-2-enoate must be strictly segregated from acidic waste streams (e.g., concentrated HCl, sulfuric acid) and strong oxidizers (e.g., nitric acid, peroxides) to prevent in-drum polymerization or gas evolution.

  • Labeling: Dispose of in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Quenching Unused Reagent: If a small amount of neat reagent must be destroyed, slowly add it to a stirred solution of dilute sodium hydroxide (1M) in an ice bath to safely hydrolyze the ester before transferring to aqueous organic waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.